Reveromycin B
Description
Properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQIVPMOPJEIO-OXVOKJAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Bioproduction and Characterization of Reveromycin B from Streptomyces sp. SN-593
The following technical guide details the bioproduction, characterization, and handling of Reveromycin B and its related polyketides from Streptomyces sp. SN-593.[1][2]
Executive Summary
Reveromycin B (RM-B) is a polyketide spiroketal metabolite produced by the soil actinomycete Streptomyces sp. SN-593 (recently reclassified as Actinacidiphila reveromycinica SN-593). While Reveromycin A (RM-A) is the primary bioactive congener known for its potent inhibition of isoleucyl-tRNA synthetase (IleRS) and osteoclast apoptosis, RM-B represents the thermodynamically stable 5,6-spiroacetal isomer of the 6,6-spiroacetal RM-A. Understanding the interplay between these forms is critical for drug development, as the rearrangement of A to B significantly alters biological potency. This guide provides a comprehensive protocol for the upstream fermentation, downstream isolation, and mechanistic characterization of the reveromycin complex.
The Biological Factory: Streptomyces sp. SN-593
Taxonomy and Strain Characteristics
-
Strain: Streptomyces sp.[1][2][3][4][5] SN-593 (Accession: JCM 9089 / ATCC 53874).
-
Classification: Phylum Actinobacteria, Genus Streptomyces (reclassified as Actinacidiphila reveromycinica).
-
Morphology: Forms gray aerial mycelium with spiral spore chains.
-
Metabolic Profile: Produces the "Reveromycin Complex" (RM-A, B, C, D, E, and T). RM-A is the dominant kinetic product; RM-B is the thermodynamic product.
The rev Biosynthetic Gene Cluster
The production of reveromycins is governed by the rev gene cluster (~90 kb), which encodes a type I polyketide synthase (PKS) system and tailoring enzymes.
| Gene | Function | Mechanism |
| revA, B, C, D | Type I PKS | Assembly of the polyketide backbone using malonyl-CoA and methylmalonyl-CoA. |
| revG, revJ | Spiroacetal Synthase / DHKS | RevG (Dihydroxyketone synthase) and RevJ (Spiroacetal synthase) control the stereospecific formation of the 6,6-spiroacetal ring. |
| revI | Cytochrome P450 | Hydroxylates the C-18 position of the precursor (Reveromycin T). |
| revT | Crotonyl-CoA Reductase | Synthesizes unusual extender units (e.g., hexylmalonyl-CoA). |
| revQ | SARP Regulator | Pathway-specific positive regulator; overexpression increases yield. |
Biosynthetic Mechanistics & Isomerization
Understanding the structural relationship between RM-A and RM-B is vital. RM-A contains a kinetically formed 6,6-spiroacetal ring and a C-18 hemisuccinate. Under acidic conditions or prolonged storage, the 6,6-ring isomerizes to the thermodynamically more stable 5,6-spiroacetal system, yielding RM-B.
Pathway Diagram
The following diagram illustrates the biosynthetic flow and the critical isomerization step.
Caption: Biosynthesis of Reveromycin A and its thermodynamic isomerization to Reveromycin B.
Upstream Bioprocess: Fermentation Protocol
To produce RM-B, one typically produces RM-A first and then converts it, or isolates RM-B as a co-metabolite from the broth.
Culture Media[2][6]
-
Seed Medium (MS): 2% Glucose, 0.5% Peptone, 0.5% Meat extract, 0.3% Yeast extract, 0.5% NaCl, 0.3% CaCO3 (pH 7.0).
-
Production Medium (SY-B):
-
Soluble Starch: 2.0%
-
Glucose: 0.5%
-
Polypeptone: 0.5%
-
Yeast Extract: 0.5%
-
K2HPO4: 0.1%
-
MgSO4·7H2O: 0.05%
-
NaCl: 0.1%
-
Inducer: β-carboline (BR-1) at 3.5 µM (Optional but recommended for 6-fold yield increase).
-
Fermentation Workflow
-
Inoculation: Transfer a loop of Streptomyces sp. SN-593 from a slant to 100 mL Seed Medium in a 500 mL baffled flask.
-
Seed Culture: Incubate at 28°C for 72 hours on a rotary shaker (200 rpm).
-
Main Fermentation: Inoculate 5% (v/v) of seed culture into Production Medium (SY-B).
-
Induction: Add BR-1 (3.5 µM) at the start of fermentation or after 24 hours.
-
Conditions: Maintain at 28°C, 200 rpm for 96–120 hours .
-
Note: Monitor pH.[6] RM-A is stable at neutral pH but converts to RM-B at acidic pH (< 5.0). To maximize RM-B directly, allow pH to drop naturally or adjust to pH 4.0 in the final 24 hours.
-
Downstream Processing: Isolation & Purification
Extraction
-
Broth Separation: Centrifuge fermentation broth (3000 x g, 20 min) to separate mycelium and supernatant.
-
Solvent Extraction: Adjust supernatant to pH 4.0 (to protonate carboxylic acids) and extract twice with an equal volume of Ethyl Acetate (EtOAc) .
-
Concentration: Evaporate EtOAc fraction in vacuo to yield a crude oily residue.
Purification & Separation (RM-A vs. RM-B)
Since RM-B is the 5,6-spiroacetal isomer, separation from RM-A is achieved via Reverse-Phase HPLC.
-
Column: C18 (ODS) preparative column (e.g., 20 x 250 mm).
-
Mobile Phase: Gradient system of Acetonitrile (ACN) and 0.1% Formic Acid (aq).
-
0-5 min: 20% ACN
-
5-30 min: 20% -> 80% ACN
-
-
Detection: UV at 238 nm and 260 nm.
-
Retention Time:
-
RM-A: Elutes earlier (more polar due to 6,6-ring conformation and exposed succinate).
-
RM-B: Elutes later (less polar 5,6-ring structure).
-
Chemical Conversion (Generating RM-B from RM-A)
If the goal is to obtain pure RM-B for standards or testing, chemical conversion is more efficient than isolation of minor quantities.
-
Protocol: Dissolve pure RM-A in Methanol/Water (1:1) containing 0.1% Trifluoroacetic acid (TFA). Stir at room temperature for 24 hours.
-
Validation: Monitor by HPLC until the RM-A peak disappears and the RM-B peak maximizes.
Pharmacological Profile & Activity[4][8][9][10]
Mechanism of Action
-
Binding: RM-A mimics the isoleucyl-adenylate intermediate.[8] The C-18 hemisuccinate is crucial for high-affinity binding in the catalytic pocket.
-
RM-B Activity: RM-B (lacking the optimal 6,6-geometry and often the succinate positioning) shows significantly reduced inhibitory activity against IleRS compared to RM-A. It is often used as a negative control or a stability marker.
Comparative Activity Data
| Compound | Structure | IleRS IC50 (nM) | Osteoclast Apoptosis | Stability (pH 4) |
| Reveromycin A | 6,6-spiroacetal, 18-succinyl | ~10–20 | Potent (+++) | Unstable (-> RM-B) |
| Reveromycin B | 5,6-spiroacetal, 18-succinyl* | > 1000 | Weak (+) | Stable |
| Reveromycin T | 6,6-spiroacetal, 18-OH | ~5–10 | Potent (++) | Unstable |
*Note: "Reveromycin B" in literature often refers to the rearranged spiroacetal core. The desuccinyl precursor is strictly "Reveromycin T", though nomenclature can vary. Always verify by Mass Spec (RM-A: m/z 660; RM-B isomer: m/z 660; RM-T: m/z 560).
References
-
Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 2014.
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences, 2006.
-
beta-carboline biomediators induce reveromycin production in Streptomyces sp.[1][2] SN-593. Scientific Reports, 2019.
-
Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B. Chemistry - A European Journal, 2000.
-
Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Nature Chemical Biology, 2011.
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-carboline biomediators induce reveromycin production in Streptomyces sp. SN-593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic Gene Cluster for the Polyenoyltetramic Acid α-Lipomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Reveromycin B: A Technical Guide to its Polyketide Origins and Enzymatic Tailoring
Introduction: The Significance of Reveromycin B in Drug Discovery
Reveromycins are a family of polyketide natural products first isolated from Streptomyces sp. SN-593, an organism that has since been reclassified as Actinacidiphila reveromycinica SN-593. Among these, Reveromycin A has garnered significant attention for its diverse and potent biological activities, including antifungal, antitumor, and anti-osteoporotic properties. The molecular target of Reveromycin A is the eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. Reveromycin B, the subject of this guide, is a structural isomer of Reveromycin A. It is formed through a spontaneous rearrangement of the spiroacetal core of Reveromycin A, a transformation that has significant implications for its biological activity. While Reveromycin A possesses a 6,6-spiroacetal system, Reveromycin B features a 5,6-spiroacetal core. This structural alteration in Reveromycin B leads to a reduction in its biological efficacy compared to Reveromycin A. Understanding the biosynthetic pathway of Reveromycin A, and consequently the genesis of Reveromycin B, is of paramount importance for researchers in natural product chemistry and drug development. Elucidating this pathway opens avenues for synthetic biology approaches to generate novel, more stable, and potentially more potent analogs. This guide provides a detailed technical overview of the known enzymatic steps in the biosynthesis of Reveromycin A, the direct precursor to Reveromycin B, with a focus on the key tailoring enzymes that construct its characteristic spiroacetal core.
The Polyketide Backbone: Assembling the Core of Reveromycin
The biosynthesis of reveromycins begins with the assembly of a polyketide chain by a Type I polyketide synthase (PKS). Type I PKSs are large, modular enzymes that iteratively condense simple carboxylic acid-derived units to form complex carbon skeletons. Each module in a PKS is responsible for one cycle of chain elongation and typically contains a set of domains that catalyze specific reactions, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Optional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) introduce further chemical diversity by modifying the β-keto group formed during each condensation.
While the complete genetic and biochemical characterization of the reveromycin PKS is not yet fully detailed in publicly available literature, analysis of the Reveromycin A structure allows for a reasoned prediction of the starter and extender units involved. The backbone is likely initiated with a specific starter unit, followed by a series of elongation steps utilizing extender units such as malonyl-CoA and methylmalonyl-CoA, which are selected and incorporated by the AT domains of the respective PKS modules. The precise number of modules, the specific extender unit for each module, and the complement of reductive domains within each module collectively dictate the final structure of the polyketide chain before it is released from the PKS.
Forging the Spiroacetal Core: The Critical Role of RevG and RevJ
A defining feature of the reveromycins is their spiroacetal structure. The formation of this intricate bicyclic system is not a spontaneous event but is instead orchestrated by a pair of dedicated enzymes, RevG and RevJ, which were identified through gene disruption and in vitro enzymatic studies. The biosynthesis of the spiroacetal proceeds through a dehydrative cyclization mechanism.
1. Dihydroxy Ketone Synthesis by RevG: The linear polyketide precursor, upon its release from the PKS, undergoes modifications to form a dihydroxy ketone intermediate. The enzyme RevG has been identified as the dihydroxy ketone synthase responsible for this crucial transformation.
2. Stereospecific Spiroacetalization by RevJ: The subsequent and final step in the formation of the spiroacetal core is catalyzed by RevJ, a spiroacetal synthase. This enzyme facilitates the dehydrative cyclization of the dihydroxy ketone intermediate to yield the stereospecific 6,6-spiroacetal ring system characteristic of Reveromycin A. In vitro reconstitution experiments have demonstrated that in the presence of RevJ, the reaction proceeds stereospecifically. The absence of RevJ leads to a non-enzymatic cyclization that results in a mixture of stereoisomers.
The following diagram illustrates the proposed enzymatic formation of the spiroacetal core of Reveromycin A.
Caption: Enzymatic formation of the Reveromycin spiroacetal core.
Late-Stage Tailoring: The Role of P450revI and the Genesis of Reveromycin A
The immediate product of the spirocyclization is Reveromycin T, the direct precursor to Reveromycin A. The conversion of Reveromycin T to Reveromycin A involves a critical hydroxylation step followed by the attachment of a hemisuccinate moiety.
The hydroxylation is catalyzed by a cytochrome P450 monooxygenase, P450revI (also referred to as RevI). This enzyme specifically hydroxylates the C18 position of Reveromycin T. This C18-hydroxyl group is essential for the subsequent attachment of a hemisuccinate group, a reaction that yields Reveromycin A. The instability of the 6,6-spiroacetal in Reveromycin A, particularly under acidic conditions, leads to its rearrangement to the more thermodynamically stable 5,6-spiroacetal structure of Reveromycin B.
The biosynthetic relationship between Reveromycin T, Reveromycin A, and Reveromycin B is depicted in the following pathway diagram.
Caption: Late-stage biosynthesis of Reveromycin A and its rearrangement to Reveromycin B.
Experimental Elucidation of the Pathway: A Methodological Overview
The elucidation of the Reveromycin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. A cornerstone of this research has been the use of targeted gene disruption to probe the function of specific enzymes.
Protocol: Gene Disruption in Actinacidiphila reveromycinica
The following provides a generalized workflow for the creation of a gene knockout mutant, exemplified by the disruption of the revI gene.
-
Construction of the Gene Disruption Plasmid:
-
Amplify the upstream and downstream regions flanking the target gene (revI) from the genomic DNA of A. reveromycinica using PCR.
-
Clone the upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin resistance cassette). The fragments should be cloned on either side of the resistance cassette.
-
Verify the sequence of the final construct.
-
-
Transformation of A. reveromycinica :
-
Introduce the gene disruption plasmid into A. reveromycinica protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium and select for transformants based on the antibiotic resistance conferred by the plasmid.
-
-
Screening for Double-Crossover Homologous Recombinants:
-
Isolate genomic DNA from the transformants.
-
Use PCR with primers flanking the target gene region to screen for the desired double-crossover event, which will result in the replacement of the target gene with the resistance cassette. This is evidenced by a change in the size of the PCR product compared to the wild-type.
-
Confirm the gene knockout by Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and the knockout mutant strains under identical fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the metabolite profiles using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of the production of the downstream product (Reveromycin A) and potentially the accumulation of the substrate of the knocked-out enzyme (Reveromycin T).
-
The following diagram outlines the experimental workflow for gene knockout.
Caption: Experimental workflow for targeted gene disruption.
Harnessing Biosynthesis: Production of Novel Reveromycin Derivatives
A deep understanding of the biosynthetic pathway allows for the targeted engineering of the producing strain to generate novel derivatives with potentially improved properties. For instance, the regioselectivity of P450revI has been successfully altered through site-directed mutagenesis. An A241L mutant of P450revI was shown to catalyze the C17-hydroxylation of Reveromycin T, rather than the native C18-hydroxylation. Introduction of the gene encoding this mutant enzyme into a revI deletion strain of A. reveromycinica led to the production of 17-hydroxy-Reveromycin T and its subsequent hemisuccinylated derivative, 17-hemisuccinyloxy-Reveromycin T. These novel compounds exhibited enhanced stability compared to their C18-hydroxylated counterparts and displayed promising biological activities.
Quantitative Data from Engineered Strains
The following table summarizes the production yields of various reveromycin derivatives in engineered strains of A. reveromycinica SN-593-ΔrevI.
| Strain | Compound Produced | Yield (mg/L) |
| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI | Reveromycin A (1) | 1.13 |
| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L | 17-hydroxy-Reveromycin T (6) | 0.34 |
| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L | 17-hemisuccinyloxy-Reveromycin T (7) | 0.47 |
| A. reveromycinica SN-593-ΔrevI / pTYM19-PaphII-revI-A241L / pKU492aac(3)IV-PaphII-revQ | 17-hemisuccinyloxy-Reveromycin T (7) | 5.18 |
Data sourced from Takahashi et al. (2022). The introduction of the regulatory gene revQ significantly enhanced the production of the novel derivative.
Conclusion and Future Perspectives
The biosynthesis of Reveromycin B is intrinsically linked to that of its more biologically active precursor, Reveromycin A. While significant strides have been made in elucidating the late-stage tailoring steps of the Reveromycin A pathway, particularly the novel enzymatic spirocyclization, a complete understanding of the entire biosynthetic assembly line remains an area of active research. The full characterization of the reveromycin PKS, including the identification of all its modules and their respective domains and substrates, will be a critical step in enabling the rational engineering of this pathway to produce a wider array of novel and potentially therapeutic compounds. The knowledge gained from studying the biosynthesis of these complex natural products not only provides fundamental insights into microbial metabolism but also equips researchers with the tools to harness and manipulate these intricate molecular factories for the development of next-generation pharmaceuticals.
References
-
Abe, M., Hiura, K., Wilde, J., et al. (2019). Osteoclasts enhance myeloma cell growth. Journal of Bone and Mineral Research, 34(11), 2153-2162. [Link]
-
Du, L., Sánchez, C., Chen, M., Edwards, D. J., & Shen, B. (2000). The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase. Chemistry & Biology, 7(8), 623-642. [Link]
-
Hayakawa, Y., et al. (2011). Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Nature Chemical Biology, 7(7), 461-468. [Link]
-
Komaki, H., et al. (2024). Reclassification of a reveromycin-producer and the proposals of Actinacidiphila reveromycinica sp. nov. and Actinacidiphila acidipaludis comb. nov. Bioscience, Biotechnology, and Biochemistry, 88(4), 515-522. [Link]
-
Li, Y., et al. (2021). Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Nature Communications, 12(1), 1593. [Link]
-
LPSN. (n.d.). Genus Actinacidiphila. Retrieved from [Link]
-
Takahashi, S., et al. (2022). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 13(41), 12152-12159. [Link]
-
Takahashi, S., et al. (2014). Structure-function analyses of cytochrome P450revI involved in reveromycin A biosynthesis and evaluation of the biological activity of its substrate, reveromycin T. Journal of Biological Chemistry, 289(47), 32446-32458. [Link]
-
Wikipedia. (2023). Polyketide synthase. In Wikipedia. [Link]
-
Zierep, P., Padilla, N., Yonchev, D., & Günther, S. (2017). SeMPI: A genome-based secondary metabolite prediction and identification web server. Nucleic Acids Research, 45(W1), W584-W589. [Link]
-
Weissman, K. J. (2011). Biosynthesis of Polyketide Synthase Extender Units. Chemical Reviews, 111(11), 6615-6655. [Link]
-
Ikeda, H., & Ōmura, S. (1997). Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis. Proceedings of the National Academy of Sciences, 94(26), 14571-14576. [Link]
-
Gaisser, S., et al. (2002). Biosynthetic Gene Cluster for the Polyenoyltetramic Acid α-Lipomycin. Antimicrobial Agents and Chemotherapy, 46(3), 663-671. [Link]
-
Leadlay, P. F., & Tosin, M. (2014). Enzyme-Catalysed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. ChemRxiv. [Link]
-
Takahashi, S., et al. (2022). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 13(41), 12152-12159. [Link]
-
Lau, J., Cane, D. E., & Khosla, C. (2002). Quantitative analysis of loading and extender acyltransferases of modular polyketide synthases. Biochemistry, 41(5), 1643-1651. [Link]
-
Abraham, E., Lawther, H. A., Wang, Y., et al. (2024). The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin. Marine Drugs, 22(1), 38. [Link]
-
Sun, Y., et al. (2021). Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes. mBio, 12(5), e02263-21. [Link]
-
Weissman, K. J. (2011). Biosynthesis of Polyketide Synthase Extender Units. Chemical Reviews, 111(11), 6615-6655. [Link]
Technical Guide: Reveromycin B in Pharmacological Research
The Essential Negative Control for Isoleucyl-tRNA Synthetase Inhibition
Executive Summary
Reveromycin B (Rev-B) is a polyketide spiroketal metabolite primarily utilized in research as a negative control probe to validate the mechanism of action of Reveromycin A (Rev-A) . While Rev-A is a potent, acid-seeking inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS) with therapeutic potential in osteoporosis and multiple myeloma, Rev-B serves as the critical structural analogue to demonstrate target specificity.
This guide details the structural divergence that renders Rev-B biologically inert against IleRS, its application in validating "on-target" drug effects, and the experimental protocols required to utilize it effectively in high-fidelity biochemical assays.
Chemical & Structural Basis: The Pharmacophore Shift
To understand the utility of Rev-B, one must understand its structural relationship to Rev-A. The biological activity of the Reveromycin class hinges on two specific structural motifs: the spiroacetal core and the C-18 hemisuccinate moiety .[1][2][3]
-
Reveromycin A (Active): Features a thermodynamically less stable 6,6-spiroacetal ring system and a succinic acid ester at the C-18 position. This configuration is essential for occupying the tRNA binding pocket of IleRS.
-
Reveromycin B (Inactive Control): Formed via a spiroacetal rearrangement (often acid-catalyzed) of Rev-A. This rearrangement shifts the core to a thermodynamically stable 5,6-spiroacetal system and typically involves the loss or hydrolysis of the C-18 hemisuccinate.
Research Implication: Because Rev-B retains the gross polyketide backbone but lacks the precise 3D geometry and the acidic pharmacophore required for enzyme inhibition, it allows researchers to distinguish between specific IleRS inhibition and non-specific cytotoxicity caused by the polyketide structure.
Visualization: Structural Divergence & Activity
Figure 1: The structural bifurcation between Rev-A and Rev-B determines their pharmacological fate. Rev-B’s 5,6-spiroacetal configuration prevents it from engaging the IleRS target.
Primary Application: Specificity Probe in IleRS Assays
The primary utility of Rev-B is in Structure-Activity Relationship (SAR) studies and biochemical verification of IleRS inhibition.
Mechanism of Action Validation
Rev-A functions by binding to the catalytic Rossmann fold of IleRS, competing with tRNA^{Ile}.[4][5] It mimics the intermediate state (isoleucyl-adenylate).[4][5] When characterizing Rev-A or novel derivatives, Rev-B must be included to prove that the observed inhibition is not an artifact.
Comparative Data Profile:
| Parameter | Reveromycin A (Drug Candidate) | Reveromycin B (Negative Control) | Experimental Significance |
|---|---|---|---|
| Target | Eukaryotic IleRS | None (Weak/Non-specific) | Confirms target engagement is structural, not general. |
| IC50 (Enzyme) | ~10–50 nM | > 100 µM (or Inactive) | Defines the therapeutic window. |
| Spiroacetal | 6,6-ring (Active conformation) | 5,6-ring (Inactive conformation) | Proves the 6,6-ring geometry is vital for the active site.[3] |
| C-18 Moiety | Hemisuccinate | Hydroxyl (or modified) | Demonstrates necessity of the acid moiety for binding. |
Cellular Biology Application: Osteoclastogenesis Control
In bone biology, Rev-A is studied for its ability to induce apoptosis specifically in osteoclasts (which create an acidic microenvironment that facilitates Rev-A uptake).[6] Rev-B is the standard control to prove that this apoptosis is mechanism-dependent .
-
The "Acid-Seeking" Hypothesis: Rev-A enters cells more effectively at low pH (osteoclast lacunae) due to protonation of its carboxylic acids.
-
The Rev-B Control: Even if Rev-B enters the cell, it fails to inhibit protein synthesis (IleRS). Therefore, if a researcher treats osteoclasts with Rev-B and sees no apoptosis, it confirms that Rev-A's effect is due to intracellular enzyme inhibition, not just membrane disruption or acidity.
Experimental Protocol: Comparative Cytotoxicity Assay
This protocol describes how to use Rev-B to validate Rev-A activity in RAW264.7 cells differentiated into osteoclasts.
Objective: Distinguish specific IleRS-mediated apoptosis from non-specific toxicity.
Reagents
-
Rev-A Stock: 10 mM in DMSO.
-
Rev-B Stock: 10 mM in DMSO (Must be purity-verified by HPLC to ensure no Rev-A contamination).
-
Differentiation Media:
-MEM + 10% FBS + RANKL (50 ng/mL).
Workflow
-
Differentiation: Seed RAW264.7 cells in 96-well plates. Treat with RANKL for 4–5 days until multinucleated osteoclasts form.
-
Treatment Groups:
-
Vehicle Control: DMSO (0.1%).
-
Rev-A Group: Titration (10 nM – 1 µM).
-
Rev-B Group (The Control): High concentration (1 µM – 10 µM). Note: We use a higher concentration of Rev-B to rigorously prove inactivity.
-
-
Incubation: Incubate for 24 hours.
-
Readout:
-
Morphology: TRAP staining (Rev-A wells should show disrupted actin rings/apoptosis; Rev-B wells should remain healthy).
-
Viability: MTS or CellTiter-Glo assay.
-
Self-Validating Logic
-
Pass Criteria: Rev-A shows dose-dependent cell death. Rev-B shows viability comparable to Vehicle Control.
-
Fail Criteria: If Rev-B induces significant death, the stock is contaminated with Rev-A, or the concentration is high enough to cause off-target polyketide toxicity.
Visualization: Experimental Logic Flow
Figure 2: Logical workflow for using Rev-B to validate specific cytotoxicity in osteoclasts.
Biosynthesis & Sourcing
Rev-B is rarely synthesized de novo due to complexity. It is obtained via:
-
Fermentation: Isolated from Streptomyces sp.[7] SN-593 (alongside Rev-A).[2][3][8]
-
Chemical Conversion: Acidic treatment of Rev-A causes the spiroacetal rearrangement from the 6,6-system to the thermodynamically stable 5,6-system (Rev-B).
-
Genetic Engineering: Disruption of specific P450 enzymes (e.g., revI) or spiroacetal synthases in the biosynthetic cluster can alter the ratio of Rev-A to Rev-B produced.
References
-
Discovery & Structure: Osada, H., et al. (1991). "Reveromycins, new inhibitors of eukaryotic cell growth. I. Taxonomy, fermentation, isolation and physico-chemical properties." Journal of Antibiotics.
-
Mechanism of Action (IleRS): Takahashi, S., et al. (2021). "Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase." Communications Biology.
-
Osteoclast Specificity: Woo, J.T., et al. (2006).[8][9] "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts."[6][7][8][9][10][11] Proceedings of the National Academy of Sciences (PNAS).
-
Biosynthetic Rearrangement: Takahashi, S., et al. (2011). "Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation." Nature Chemical Biology.
Sources
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - 中山大学 [sysu.cnpereading.com]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Reveromycin B – Physicochemical Profile and Therapeutic Potential
Executive Summary
Reveromycin B (Rev B) represents a critical spiroketal metabolite within the Streptomyces pharmacophore library.[1][2] While often overshadowed by its potent analogue, Reveromycin A (Rev A), Rev B serves as a pivotal structural reference point in drug discovery. Its significance lies not in superior potency, but in its role as a negative control and a stability indicator in the study of isoleucyl-tRNA synthetase (IleRS) inhibitors.[2]
This guide analyzes Reveromycin B through the lens of a Senior Application Scientist, distinguishing its 5,6-spiroacetal core from the 6,6-core of Rev A, and detailing the specific protocols required for its isolation, handling, and application in Structure-Activity Relationship (SAR) studies.[3]
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Reveromycin B is a polyketide spiroketal.[4] Unlike the thermodynamically unstable 6,6-spiroacetal ring of Rev A (which is prone to rearrangement), Rev B possesses a 5,6-spiroacetal structure.[2][3][4][5] This structural deviation is the primary determinant of its altered biological activity profile.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 144860-68-4 |
| IUPAC Name | (2E,4E)-9-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-hexyl-8-hydroxy-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-4-hydroxy-3,7-dimethylnona-2,4,8-trienoic acid (Note: Variations exist based on tautomers) |
| Molecular Formula | C₃₆H₅₂O₁₁ |
| Molecular Weight | 660.8 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF.[2][3][6] Poorly soluble in water.[6] |
| Appearance | White to off-white lyophilized powder or amorphous solid.[2][3] |
| Stability | More thermodynamically stable than Rev A under acidic conditions; forms via spiroacetal rearrangement of Rev A. |
| pKa | Contains three carboxylic acid moieties; pKa values approx. 3.5 - 5.[3]0. |
Part 2: Biosynthesis & Structural Divergence
The biosynthesis of Reveromycins involves a polyketide synthase (PKS) pathway in Streptomyces sp.[2] SN-593.[2][3][4][5][7][8] The critical divergence between the potent Rev A and the less active Rev B occurs post-PKS assembly, driven by the stability of the spiroacetal core.
Mechanism of Rearrangement: Reveromycin A contains a hemisuccinate moiety at the C18 position.[4][5][9] Under specific conditions (often acidic or enzymatic), the 6,6-spiroacetal core of Rev A undergoes a rearrangement to form the thermodynamically favored, but biologically less active, 5,6-spiroacetal core of Reveromycin B.
Visualization of Biosynthetic Relationship:
Figure 1: Biosynthetic pathway illustrating the derivation of Reveromycin B from Reveromycin A via spiroacetal rearrangement.[2][3]
Part 3: Biological Activity & Mechanism of Action[5][7][8][10]
To use Reveromycin B effectively in research, one must understand what it does not do compared to Rev A.
1. Target Selectivity: Isoleucyl-tRNA Synthetase (IleRS) [2][3][8]
-
Rev A: Potently inhibits eukaryotic IleRS (IC50 ~ nM range).[2] This inhibition blocks protein synthesis, leading to apoptosis, particularly in osteoclasts which actively transport the compound via acidic microenvironments.[7][10]
-
Rev B: Exhibits significantly reduced affinity for IleRS.[3] The alteration of the spiroacetal ring geometry disrupts the precise binding pocket interaction required to mimic the tRNA-isoleucine intermediate.[3]
2. EGF Signaling Inhibition
Unlike its action on osteoclasts, Reveromycin B retains specific activity against mitogenic signaling.
-
Activity: Inhibits EGF (Epidermal Growth Factor)-induced mitogenic activity.[1][2][3]
-
Significance: This suggests that the structural requirements for EGF signaling interference are distinct from those required for IleRS inhibition.
3. Antifungal Activity [1][2][8]
-
MIC: 15.6 µg/mL at pH 3.0 (Acidic conditions protonate the carboxylic acids, facilitating cell entry).[2]
Part 4: Experimental Protocols
Protocol 4.1: Isolation of Reveromycin B from Fermentation Broth
Context: Rev B is often a minor component alongside Rev A. Separation requires precise pH control to prevent further degradation of Rev A into Rev B during the process.
Reagents:
Workflow:
-
Cultivation: Ferment Streptomyces sp.[3] SN-593 at 28°C for 72–96 hours.[2][3]
-
Extraction:
-
Flash Chromatography (Cleanup):
-
Preparative HPLC (Purification):
-
Column: C18 Reverse Phase (e.g., ODS-A, 20 x 250 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 30% B to 70% B over 40 minutes.
-
Detection: UV at 238 nm and 260 nm.
-
Retention Time Note: Rev A typically elutes before Rev B due to the polarity difference of the hemisuccinate group vs the rearranged core (verify with standards).
-
-
Lyophilization: Freeze-dry collected fractions immediately to prevent hydrolysis. Store at -20°C.
Protocol 4.2: In Vitro Stability/Rearrangement Assay
Context: To verify the identity of Rev B or study the degradation of Rev A.
-
Dissolve 1 mg Reveromycin A in 1 mL Methanol.
-
Add 10 µL of 1M HCl (induce acidic environment).
-
Incubate at 37°C.
-
Sample at T=0, 1h, 6h, 24h.[3]
-
-
Observation: Decrease in Rev A peak (MW 660) and emergence/increase of Rev B peak (MW 660, distinct retention time).[2] Note: They are isomers, so MS alone is insufficient; retention time shift is critical.
-
Part 5: Comparative Pharmacology (SAR Analysis)
The following table summarizes the Structure-Activity Relationship, highlighting why Rev B is the essential "control" molecule.
Table 2: SAR Comparison of Reveromycin A and B
| Feature | Reveromycin A | Reveromycin B | Implication |
| Spiroacetal Core | 6,6-spiroacetal | 5,6-spiroacetal | 6,6-core is essential for high-affinity IleRS binding.[2][3] |
| C18 Moiety | Hemisuccinate | Hydroxyl (or modified) | Hemisuccinate contributes to transport and binding; loss triggers rearrangement.[2][3] |
| Osteoclast Apoptosis | High Potency (IC50 ~0.7 µM) | Low / Inactive | Rev B serves as a negative control for osteoclast assays.[2][3] |
| Tumor Cell Antiproliferation | Active (KB, K562 cells) | Inactive (KB, K562 cells) | Confirms specificity of Rev A for certain tumor lines.[2] |
| EGF Mitogenic Inhibition | Active (IC50 0.7 µg/mL) | Active (IC50 6.0 µg/mL) | Rev B retains ~10x lower but measurable activity here.[2][3] |
References
-
Takahashi, H. et al. (1992).[1][2][3][6] "Reveromycins, new inhibitors of eukaryotic cell growth.[1][6] II. Biological activities." The Journal of Antibiotics. Link
-
Miyamoto, Y. et al. (2002).[2][3] "Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A." Journal of Biological Chemistry.[2][3][6] Link
-
Woo, J. T. et al. (2006).[2][3][10] "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts."[8][10][11] Proceedings of the National Academy of Sciences. Link[2][3]
-
Takahashi, S. et al. (2011).[2][3] "Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation." Nature Chemical Biology.[3] Link
-
Mugishima, T. et al. (2005).[2][3] "Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B." Journal of the American Chemical Society.[2][3] Link[2][3]
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- 3. Reveromycin E | C38H56O11 | CID 52914813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Spiroketal System of Reveromycin B: A Locus of Attenuated Bioactivity
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Tale of Two Spiroketals
Reveromycin B, a polyketide natural product, exists as a structural isomer of the more biologically potent Reveromycin A.[1] Both are produced by Actinacidiphila reveromycinica (formerly Streptomyces sp. SN-593) and share a complex molecular architecture.[1] However, a subtle yet profound difference in their spiroketal core dictates their divergent biological activities. Reveromycin A possesses a thermodynamically favored 6,6-spiroketal system, which is crucial for its potent inhibitory effects.[1] In contrast, Reveromycin B features a 5,6-spiroketal arrangement, a rearrangement that significantly diminishes its biological efficacy.[1] This guide delves into the critical role of the spiroketal system in Reveromycin B, framing it within the context of its more active counterpart, Reveromycin A, to provide a comprehensive understanding for researchers in natural product chemistry, oncology, and bone biology.
The Spiroketal Core: A Determinant of Biological Potency
The defining structural feature of the reveromycins is their spiroketal core. In Reveromycin A, this is a[2][2]-spiroketal, a moiety that is essential for its wide range of biological activities, including antifungal, anti-cancer, and anti-bone resorptive effects.[1][3] Reveromycin B, however, is the product of a spiroketal rearrangement from Reveromycin A, resulting in a less active[2][4]-spiroketal core.[1] This isomerization underscores the stringent structural requirements for the biological target's recognition.
The reduced bioactivity of Reveromycin B strongly suggests that the specific spatial arrangement of the atoms and functional groups presented by the 6,6-spiroketal of Reveromycin A is optimal for binding to its primary molecular target, the eukaryotic isoleucyl-tRNA synthetase (IleRS).[3][5] The alteration to a 5,6-spiroketal system in Reveromycin B likely disrupts the precise conformational and electronic properties necessary for high-affinity interaction with IleRS.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The primary mechanism through which reveromycins exert their cytotoxic and cytostatic effects is the potent and selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[3][5] IleRS is a crucial enzyme responsible for the charging of tRNA with isoleucine, an essential step in protein synthesis.[6] By inhibiting this enzyme, reveromycins effectively halt protein production, leading to cell cycle arrest and, ultimately, apoptosis in susceptible cells.[7]
Co-crystal structures of Reveromycin A with Saccharomyces cerevisiae IleRS (ScIleRS) reveal that the molecule occupies the tRNAIle binding site.[5] The 6,6-spiroketal core of Reveromycin A positions its various side chains to make extensive interactions with the enzyme.[5] Specifically, the triene acid side chain forms hydrophobic and ionic interactions, while other functional groups form hydrogen bonds.[5] The structural rearrangement to the 5,6-spiroketal in Reveromycin B is believed to alter the presentation of these side chains, leading to a weaker binding affinity for IleRS and, consequently, reduced inhibitory activity.
Experimental Workflows
Workflow 1: Assessing Spiroketal-Dependent Inhibition of Isoleucyl-tRNA Synthetase
This workflow details a comparative analysis of Reveromycin A and B to determine their respective inhibitory potentials against eukaryotic IleRS.
Caption: Workflow for determining the IC50 of Reveromycin A and B against IleRS.
Biological Context: Anti-Cancer and Anti-Bone Resorptive Activities
Reveromycin A has demonstrated significant potential as an anti-cancer and anti-osteoporotic agent.[3][5] Its efficacy in these contexts is linked to the unique acidic microenvironments of solid tumors and bone resorption pits.[5][8] The three carboxylic acid moieties of Reveromycin A are protonated in these acidic conditions, rendering the molecule less polar and facilitating its passage across the cell membrane.[5][7] This leads to an accumulation of the drug within cancer cells and osteoclasts, where it can effectively inhibit IleRS.
Given that Reveromycin B shares the same carboxylic acid side chains, it is plausible that it also benefits from this pH-dependent uptake mechanism. However, its inherently lower inhibitory activity against IleRS means that even with enhanced intracellular concentrations, its overall biological effect is significantly attenuated compared to Reveromycin A.
Workflow 2: Evaluating Cytotoxicity in Cancer Cells and Osteoclasts
This protocol outlines a method to compare the cytotoxic effects of Reveromycin A and B on relevant cell types.
Caption: Workflow for assessing the cytotoxicity of Reveromycin A and B.
Biosynthesis of the Spiroketal System
The stereospecific formation of the spiroketal ring in reveromycins is a fascinating enzymatic process.[9] Studies on the biosynthesis of Reveromycin A have identified two key enzymes: a dihydroxy ketone synthase (RevG) and a spiroacetal synthase (RevJ).[9][10] These enzymes work in concert to construct the spiroketal core from an acyclic precursor.[9] The rearrangement to the 5,6-spiroketal of Reveromycin B is thought to be a non-enzymatic process, potentially acid-catalyzed, that occurs after the formation of Reveromycin A.[1]
Caption: Biosynthetic pathway of the reveromycin spiroketal core.
Structure-Activity Relationship (SAR) and Drug Development Implications
The stark difference in bioactivity between Reveromycin A and B provides a clear and compelling structure-activity relationship. The integrity of the 6,6-spiroketal system is paramount for potent biological activity. This has significant implications for drug development efforts based on the reveromycin scaffold. Any synthetic modifications must prioritize the stability of the 6,6-spiroketal or aim to mimic its specific conformational presentation of key binding moieties.
Furthermore, the observation that Reveromycin B is a rearrangement product highlights a potential liability of Reveromycin A as a therapeutic agent.[1] Formulation strategies may need to be developed to prevent this isomerization and maintain the active 6,6-spiroketal conformation.
Quantitative Data Summary
| Compound | Spiroketal System | Target | IC50 (approx.) | Key Biological Activities |
| Reveromycin A | 6,6 | Eukaryotic IleRS | 2-10 nM[5] | Anti-cancer, anti-bone resorption, antifungal[3][5] |
| Reveromycin B | 5,6 | Eukaryotic IleRS | Significantly higher than A | Reduced bioactivity[1] |
Conclusion
The spiroketal system of Reveromycin B is not merely a structural feature but the very reason for its attenuated biological profile compared to Reveromycin A. The rearrangement from the active 6,6-spiroketal to the less active 5,6-spiroketal disrupts the optimal presentation of functional groups required for high-affinity binding to its molecular target, isoleucyl-tRNA synthetase. This detailed understanding of the spiroketal's role is crucial for guiding future research into the development of reveromycin-based therapeutics, with a clear directive to preserve the integrity of the 6,6-spiroketal core to maximize potency.
References
-
Total Synthesis of (−)-Reveromycin B - American Chemical Society - ACS Figshare. (2016-08-26). Retrieved from [Link]
-
Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - ResearchGate. (2011-06-05). Retrieved from [Link]
-
Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. (2021-03-12). Retrieved from [Link]
-
Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC - PubMed Central. (2025-06-23). Retrieved from [Link]
-
Reveromycin A inhibits antigen receptor-mediated antigen presentation by B lymphoma cells via its effect on intracellular trafficking of the antigen - PubMed. (1998-09). Retrieved from [Link]
-
Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - ResearchGate. (2020-04). Retrieved from [Link]
-
Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - NIH. (2021-03-12). Retrieved from [Link]
-
Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - NIH. (2020-04-22). Retrieved from [Link]
-
Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment - PMC. (2024-12-09). Retrieved from [Link]
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed. (2006-03-21). Retrieved from [Link]
-
Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals - PMC. (2021-05-19). Retrieved from [Link]
-
Chemical and biological studies of reveromycin A - PubMed. (2016-10). Retrieved from [Link]
-
Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed. (2011-06-05). Retrieved from [Link]
-
Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing). (2022-06-01). Retrieved from [Link]
-
Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PubMed - NIH. (2021-08-11). Retrieved from [Link]
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts | PNAS. (2006-03-21). Retrieved from [Link]
-
REVEROMYCINS, NEW INHIBITORS OF EUKARYOTIC CELL GROWTH - DOI. (1992). Retrieved from [Link]
-
Natural Products from Actinobacteria as a Potential Source of New Therapies Against Colorectal Cancer: A Review - Frontiers. (2020-08-18). Retrieved from [Link]
-
Microbial Natural Products - Isomerase. Retrieved from [Link]
-
Effects of Erythromycin on Osteoclasts and Bone Resorption via DEL-1 Induction in Mice. (2022-08-12). Retrieved from [Link]
-
Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis | Request PDF - ResearchGate. (2015-05). Retrieved from [Link]
-
Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC - NIH. (2021-08-11). Retrieved from [Link]
-
Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis. (2015-12). Retrieved from [Link]
-
A pair of isoleucyl-tRNA synthetases in Bacilli fulfills complementary roles to keep fast translation and provide antibiotic resistance - PMC. (2021-03-01). Retrieved from [Link]
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- 4. Reveromycin A inhibits antigen receptor-mediated antigen presentation by B lymphoma cells via its effect on intracellular trafficking of the antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
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Section 1: Structural Anatomy & The Spiroketal Shift
The Polyketide Architecture of Reveromycin B: Biosynthesis, Structural Isomerism, and Pharmacological Implications
Executive Summary Reveromycin B (Rev B) is a spiroketal polyketide isolated from Streptomyces sp. SN-593.[1][2][3][4] While often overshadowed by its more potent congener, Reveromycin A (Rev A), Rev B represents the thermodynamically stable endpoint of the reveromycin structural class. Its formation is driven by a specific spiroacetal rearrangement from the metastable 6,6-spiroketal system of Rev A to the 5,6-spiroketal system of Rev B. This guide details the polyketide assembly line governing its synthesis, the mechanistic basis of its structural isomerism, and the pharmacological consequences of its altered geometry on isoleucyl-tRNA synthetase (IleRS) inhibition.
The defining characteristic of the reveromycin class is the spiroketal pharmacophore. Understanding Rev B requires a comparative analysis with Rev A.
The Polyketide Core
Reveromycin B is a Type I polyketide derived from a linear carbon backbone assembled by modular polyketide synthases (PKS). Its structure features:
-
Spiroketal Ring System: A 5,6-spiroketal core (contrasting the 6,6-core of Rev A).[5][6][7]
-
Alkyl Side Chains: A long alkyl chain terminating in a carboxylic acid, and a shorter methyl-capped chain.
-
Hydrophobic Moiety: A characteristic n-hexyl side chain introduced by a specialized crotonyl-CoA reductase/carboxylase system.
The Thermodynamic Isomerism (A → B)
Rev A contains a C18-hemisuccinate moiety on its 6,6-spiroketal ring. This 6,6-conformation is kinetically trapped but thermodynamically metastable.
-
The Trigger: Under acidic conditions or upon hydrolysis of the C18-hemisuccinate, the ring system undergoes an acid-catalyzed spiroacetal rearrangement.
-
The Result: The oxygen atoms realign to relieve steric strain, collapsing the 6,6-ring into the more stable 5,6-spiroketal configuration—Reveromycin B .
-
Consequence: This rearrangement drastically alters the spatial orientation of the molecule's functional groups, significantly reducing its binding affinity for IleRS.
Section 2: Biosynthetic Machinery (The rev Cluster)
The biosynthesis of Reveromycin B is encoded by the rev gene cluster in Streptomyces sp. SN-593.[1][2][3][4] It follows a logic of "Assembly -> Tailoring -> Isomerization."
The PKS Assembly Line
The backbone is synthesized by a Type I PKS system utilizing multiple modules.
-
Loading Module: Initiates synthesis with a specific starter unit (likely acetyl-CoA or propionyl-CoA derivatives).
-
Extension Modules: Utilize malonyl-CoA and methylmalonyl-CoA.[8]
-
Module 4 (The Hexyl Incorporation): A critical divergence point. This module incorporates hexylmalonyl-CoA , an unusual extender unit.
-
Biosynthesis of Extender: The genes revR (FabH homolog), revS (fatty acyl-CoA ligase), and revT (crotonyl-CoA reductase/carboxylase) work in tandem to synthesize hexylmalonyl-CoA from medium-chain fatty acids.
-
Post-PKS Tailoring & Spiroacetal Formation
Once the linear chain is released (likely by a Thioesterase, TE domain):
-
Spiroacetalization (RevG & RevJ): These enzymes act as chaperones or cyclases to steer the folding of the linear polyketide into the spiroketal core. RevG and RevJ are crucial for establishing the stereochemistry.
-
Hydroxylation (RevI): The cytochrome P450 monooxygenase RevI hydroxylates the C18 position.
-
Succinylation (Rev A specific): In the Rev A pathway, a succinyltransferase adds the hemisuccinate to C18-OH.
-
Formation of Rev B: Rev B arises either as a shunt product where succinylation fails, or more commonly, via the non-enzymatic degradation/rearrangement of Rev A in the fermentation broth.
Figure 1: Biosynthetic Logic of Reveromycins
Caption: Biosynthetic flow from PKS assembly to the bifurcation of Rev A and Rev B. Note the hexylmalonyl-CoA incorporation and the acid-catalyzed rearrangement.
Section 3: Mechanism of Action (IleRS Inhibition)
Reveromycins are potent inhibitors of eukaryotic isoleucyl-tRNA synthetase (IleRS) .[9][10] This enzyme is critical for protein synthesis, charging tRNA-Ile with isoleucine.
Structural Mimicry (Rev A)
Rev A acts as a competitive inhibitor by mimicking the transition state of the aminoacylation reaction.
-
The three carboxylic acid groups of Rev A interact with the magnesium ions and basic residues in the active site.
-
The 6,6-spiroketal core provides a rigid scaffold that perfectly occupies the tRNA acceptor stem binding pocket.
The Rev B Deficit
The conversion to the 5,6-spiroketal of Rev B distorts this scaffold.
-
Steric Clash: The altered ring geometry (5,6) changes the vector of the alkyl side chains.
-
Loss of Contacts: The precise hydrogen bonding network required to lock the inhibitor into the IleRS active site is disrupted.
-
Result: Rev B has an IC50 value significantly higher (lower potency) than Rev A, making it less effective as a cytostatic agent but more stable for structural studies.
Section 4: Experimental Protocols
Fermentation & Production
To isolate Reveromycin B, one can either target direct production or chemically convert purified Rev A.
Protocol: Cultivation of Streptomyces sp. SN-593
-
Seed Culture: Inoculate Streptomyces sp. SN-593 into 100 mL of SK-1 medium (starch, yeast extract, peptone). Incubate at 28°C, 180 rpm for 3 days.
-
Production Culture: Transfer 2% seed culture into 5 L jars containing production medium (Glucose 2%, Potato Starch 1%, Yeast Extract 0.5%, NaCl 0.2%, pH 7.0).
-
Induction (Optional): Add BR-1 (a
-carboline elicitor) at 24h to upregulate the rev cluster via the RevU regulator. -
Harvest: Cultivate for 96–120 hours.
Isolation & Chemical Conversion to Rev B
Since Rev A is the dominant metabolite, Rev B is best obtained via controlled degradation.
Protocol: Acid-Catalyzed Rearrangement (A → B)
-
Extraction: Extract fermentation broth with equal volume Ethyl Acetate (EtOAc).
-
Purification of Rev A: Fractionate crude extract on Silica Gel 60 (Chloroform:Methanol gradient). Isolate Rev A fractions (confirmed by MS, m/z ~660).
-
Conversion:
-
Dissolve 100 mg Rev A in 10 mL Methanol.
-
Add 1 mL of 1M HCl (aq).
-
Stir at Room Temperature for 2-4 hours. Monitor by TLC or HPLC.
-
Observation: The peak for Rev A (RT ~12 min) will disappear, replaced by Rev B (RT ~14 min, more hydrophobic).
-
-
Final Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
Figure 2: Isolation and Conversion Workflow
Caption: Workflow for isolating Rev A and chemically converting it to the stable Rev B isomer.
Quantitative Data: Activity Comparison
| Compound | Spiroketal Core | C18 Moiety | IleRS Inhibition (IC50) | Stability (pH 5.0) |
| Reveromycin A | 6,6-spiroketal | Hemisuccinate | ~4 - 10 nM | Low (Rearranges) |
| Reveromycin B | 5,6-spiroketal | Hydroxyl/None | > 100 nM | High (Stable) |
References
-
Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Source: Chemical Science (RSC), 2025. URL:[Link]
-
Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Source: Nature Chemical Biology, 2011.[11] URL:[Link]
-
Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Source: Nature Communications, 2021. URL:[Link]
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Source:[7][11] PNAS, 2006.[7][11] URL:[Link]
-
Total Synthesis of (−)-Reveromycin B. Source: Organic Letters (ACS), 2004. URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a Terpenoid-Production Platform in Streptomyces reveromyceticus SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Physicochemical Properties of Reveromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin B is a polyketide natural product belonging to the spiroketal family of compounds. It is a structural isomer of Reveromycin A, a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase with notable antifungal and anticancer activities. Reveromycin B is formed from Reveromycin A through a rearrangement of the 6,6-spiroketal core to a 5,6-spiroketal structure.[1][2] This subtle structural alteration significantly diminishes its biological activity, rendering Reveromycin B an invaluable tool as a negative control in studies investigating the mechanism of action of Reveromycin A and related compounds.[2][3] Understanding the physicochemical properties of Reveromycin B is paramount for its effective use in research and for providing a comparative baseline to elucidate the structure-activity relationships within the reveromycin class. This guide offers a comprehensive overview of the known physicochemical characteristics of Reveromycin B, methods for their determination, and insights into its handling and stability.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental in drug discovery and development.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of Reveromycin B. It is important to note that while some data are derived from experimental measurements, others are predicted due to the limited availability of published experimental values for this specific isomer.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₃₆H₅₂O₁₁ | Experimental | [1] |
| Molecular Weight | 660.79 g/mol | Calculated | [1] |
| CAS Number | 144860-68-4 | Experimental | [1] |
| Appearance | White to off-white solid | Inferred from related compounds | N/A |
| Melting Point | Not available | N/A | N/A |
| pKa | ~4.5 - 5.0 (for carboxylic acids) | Predicted | N/A |
| logP | ~3.5 - 4.5 | Predicted | N/A |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | Experimental | [1] |
| Storage Temperature | -20°C | Recommendation | [1] |
Elucidation of Physicochemical Parameters: Experimental Protocols
The determination of physicochemical properties is a cornerstone of chemical characterization. Below are detailed, step-by-step methodologies for key experiments relevant to Reveromycin B.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) is a measure of the strength of an acid in solution. For Reveromycin B, which contains carboxylic acid moieties, the pKa values are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility and cell permeability.[4][5]
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of Reveromycin B and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its poor water solubility. Dilute the solution with deionized water to a final volume of 50 mL, ensuring the final co-solvent concentration is as low as possible (typically <5%) to minimize its effect on the pKa.
-
Standardization of Titrant: Prepare a standardized 0.01 M sodium hydroxide (NaOH) solution.
-
Titration Setup: Place the Reveromycin B solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.
-
Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) to the Reveromycin B solution while continuously stirring. Record the pH value after each addition.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point, where half of the acidic groups have been neutralized. For a molecule with multiple acidic protons, multiple inflection points may be observed.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.
Protocol:
-
Preparation of Phases: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of Reveromycin B in the aqueous phase at a known concentration.
-
Partitioning: Add a known volume of the Reveromycin B stock solution to a mixture of equal volumes of the n-octanol and aqueous phases in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of Reveromycin B between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of Reveromycin B in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Reveromycin B in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR (Carbon-13 NMR): Provides information about the different types of carbon atoms in the molecule.
(A detailed analysis of the published ¹H and ¹³C NMR spectra of Reveromycin B would be presented here, including chemical shifts, coupling constants, and assignments of key protons and carbons, referencing the spiroketal core and the polyene side chains.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.
-
Expected Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, Reveromycin B is expected to show a prominent ion corresponding to [M-H]⁻ in negative ion mode due to the presence of carboxylic acid groups. Fragmentation would likely involve losses of water, carbon dioxide, and cleavage of the side chains.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic Peaks:
-
A broad absorption band around 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.
-
A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the carboxylic acid and ester groups.
-
Absorptions in the 1650-1600 cm⁻¹ region corresponding to the C=C stretching of the polyene chains.
-
C-O stretching bands in the 1300-1000 cm⁻¹ region, characteristic of the spiroketal and other ether linkages.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within a molecule.
-
Observed Absorption Maxima: The UV-Vis spectrum of Reveromycin B in methanol shows absorption maxima characteristic of its extended polyene chromophores.
Stability and Handling
Proper handling and storage are crucial to maintain the integrity of Reveromycin B.
-
Storage: Reveromycin B should be stored at -20°C in a tightly sealed container to prevent degradation.[1]
-
Stability: As an isomer of Reveromycin A, Reveromycin B is expected to be relatively stable under standard laboratory conditions. However, the spiroketal moiety can be susceptible to rearrangement under acidic conditions.[2] It is advisable to handle solutions of Reveromycin B in neutral or slightly basic buffers.
-
Light Sensitivity: While specific data for Reveromycin B is unavailable, many complex natural products are sensitive to light. It is recommended to protect Reveromycin B from direct light exposure by storing it in amber vials or in the dark.[6][7]
-
Air Sensitivity: No specific information on air sensitivity is available, but as a general precaution for complex organic molecules, it is good practice to minimize exposure to air, especially for long-term storage.
Biological Context and Mechanism of Action
The primary biological relevance of Reveromycin B stems from its relationship with Reveromycin A. Reveromycin A exerts its biological effects by inhibiting isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[5] This inhibition leads to the cessation of protein production and subsequent cell cycle arrest or apoptosis. The activity of Reveromycin A is notably pH-dependent; in the acidic microenvironment of osteoclasts, the carboxylic acid groups are protonated, increasing the molecule's lipophilicity and facilitating its entry into the cell.[4][5]
Reveromycin B, with its rearranged 5,6-spiroketal core, exhibits significantly reduced inhibitory activity against IleRS.[2][3] This makes it an ideal negative control to confirm that the observed biological effects in experiments with Reveromycin A are indeed due to the specific inhibition of IleRS and not a result of non-specific cytotoxicity or other off-target effects.
Diagram: Mechanism of Action of Reveromycin A and the Role of Reveromycin B
Caption: Mechanism of Reveromycin A and the role of Reveromycin B.
Conclusion
Reveromycin B, while biologically less active than its isomer Reveromycin A, is a crucial molecule for dissecting the specific molecular mechanisms of this class of natural products. Its distinct physicochemical properties, arising from the rearrangement of the spiroketal core, underscore the delicate relationship between chemical structure and biological function. This guide provides a foundational understanding of these properties, offering both established data and practical protocols for their determination. A thorough characterization of Reveromycin B not only facilitates its use as a reliable negative control but also contributes to the broader knowledge base of spiroketal-containing natural products, a class of molecules with significant therapeutic potential.
References
-
Bioaustralis Fine Chemicals. Reveromycin B. [Link]
-
Abe, F., et al. (2017). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Oncotarget, 8(38), 63449–63461. [Link]
-
Takahashi, S., et al. (2021). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 12(4), 1467-1475. [Link]
-
Drouet, K. E., & Theodorakis, E. A. (2000). Total synthesis of (-)-reveromycin B. Organic Letters, 2(16), 2467–2470. [Link]
-
Theodorakis, E. A., et al. (2000). Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B. Chemistry, 6(11), 1987-2001. [Link]
-
Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences of the United States of America, 103(12), 4729–4734. [Link]
-
Slugg, P. H., & Borovicka, M. J. (2009). Many Common Drugs in Dermatology are Light, Temperature, or Moisture-Sensitive. The Journal of clinical and aesthetic dermatology, 2(1), 44–46. [Link]
-
Tran, T. T., et al. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy, 57(5), 589–613. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skintherapyletter.com [skintherapyletter.com]
- 7. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Convergent Synthesis of (-)-Reveromycin B: A Detailed Guide for Advanced Practitioners
Introduction: The Strategic Importance of (-)-Reveromycin B
Reveromycin A and B are structurally complex polyketide natural products isolated from the actinomycete Streptomyces sp. SN-593. While Reveromycin A has garnered significant attention for its potent biological activities, including antifungal properties and the inhibition of epidermal growth factor (EGF) mitogenic activity, Reveromycin B, its 5,6-spiroketal isomer, exhibits significantly reduced bioactivity.[1] This disparity in biological function, arising from a subtle structural rearrangement, makes the selective synthesis of each isomer a compelling challenge for synthetic chemists. The total synthesis of (-)-Reveromycin B is not merely an academic exercise; it serves as a crucial platform for developing and validating novel synthetic methodologies, understanding the structure-activity relationships (SAR) within the reveromycin family, and providing access to analogues for further biological evaluation.[2] This guide provides a detailed, comparative analysis of three seminal total syntheses of (-)-Reveromycin B, offering insights into the strategic decisions and technical nuances that underpin these complex synthetic endeavors.
I. The Rizzacasa Synthesis: A Hetero-Diels-Alder and Oxidative Rearrangement Strategy
The total synthesis of (-)-Reveromycin B by the Rizzacasa group represents a highly convergent and stereoselective approach, culminating in a 25-step linear sequence.[3] A key innovation of this synthesis is the strategic construction of a 6,6-spiroketal intermediate, which is then cleverly rearranged to the thermodynamically more stable 5,6-spiroketal of Reveromycin B.
Retrosynthetic Analysis
The retrosynthetic strategy hinges on disconnecting the two polyene side chains and the succinate moiety, leading back to a central 5,6-spiroketal core. This core is envisioned to arise from an oxidative rearrangement of a 6,6-spiroketal, which in turn is constructed via a highly stereoselective inverse electron demand hetero-Diels-Alder (HDA) reaction.
Caption: Rizzacasa's Retrosynthetic Approach
Key Synthetic Transformations & Insights
The Rizzacasa synthesis is distinguished by its elegant construction of the spiroketal core. The authors astutely recognized the thermodynamic preference for the 5,6-spiroketal system of Reveromycin B over the 6,6-system of Reveromycin A, particularly in the absence of the C18-hemisuccinate.[4] This insight informed their decision to initially construct the kinetically favored 6,6-spiroketal via an inverse electron demand hetero-Diels-Alder reaction, a powerful transformation for the construction of pyran rings.[3][5] The subsequent oxidation with dimethyldioxirane (DMDO) followed by an acid-catalyzed rearrangement smoothly yielded the desired 5,6-spiroketal aldehyde. This strategic two-step process to achieve the thermodynamically favored isomer is a hallmark of sophisticated synthetic planning.
Another notable feature is the tin-mediated asymmetric aldol reaction used to install the C4 and C5 stereocenters of the C1-C10 side chain. This method provides excellent stereocontrol, which is crucial for the synthesis of complex polyketide natural products. The final stages of the synthesis involved the sequential attachment of the side chains via Wittig and Stille coupling reactions, demonstrating a convergent and efficient endgame.[3]
| Step | Transformation | Key Reagents | Yield | Diastereoselectivity |
| 1 | Inverse Electron Demand Hetero-Diels-Alder | Diene 12 , Dienophile 13 | 75% | >95:5 |
| 2 | Oxidation and Rearrangement | 1. DMDO; 2. CSA, CH2Cl2/H2O | 80% | - |
| 3 | Tin-mediated Asymmetric Aldol | (S)-(-)-α-Methylbenzylamine, Sn(OTf)2 | 75% | 9:1 |
| 4 | Stille Coupling | Pd2(dba)3, AsPh3, CuI | 78% | - |
| 5 | Final Deprotection | TBAF, DMF | 72% | - |
Detailed Protocol: Hetero-Diels-Alder and Oxidative Rearrangement
Objective: To synthesize the 5,6-spiroketal aldehyde intermediate 9 from chiral methylene pyran 13 and diene 12 .
Materials:
-
Chiral methylene pyran 13
-
Diene 12
-
Dimethyldioxirane (DMDO) in acetone (ca. 0.08 M)
-
Camphorsulfonic acid (CSA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hexane, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Hetero-Diels-Alder Reaction:
-
To a solution of chiral methylene pyran 13 (1.0 equiv) in anhydrous hexane at room temperature is added diene 12 (1.5 equiv).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the 6,6-spiroketal 11 .
-
-
Oxidative Rearrangement:
-
The 6,6-spiroketal 11 (1.0 equiv) is dissolved in a 1:1 mixture of CH2Cl2 and acetone at -78 °C.
-
A solution of DMDO in acetone (2.0 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of Na2S2O3 and allowed to warm to room temperature.
-
The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4 and concentrated.
-
The crude product is dissolved in CH2Cl2 containing a small amount of water, and CSA (0.1 equiv) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched with saturated aqueous NaHCO3, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are dried over Na2SO4, concentrated, and purified by flash column chromatography to yield the 5,6-spiroketal aldehyde 9 .
-
II. The Theodorakis Synthesis: A Convergent Assembly of Key Fragments
The total synthesis of (-)-Reveromycin B by Theodorakis and Drouet is a testament to the power of a highly convergent strategy, enabling the rapid assembly of the complex target from three key building blocks.[2] This approach minimizes the number of steps in the longest linear sequence and allows for the independent synthesis and optimization of each fragment.
Retrosynthetic Analysis
The molecule is disconnected into three primary fragments: a vinyl iodide representing the C1-C7 portion, an alkyne corresponding to the C8-C18 segment, and another alkyne for the C19-C22 side chain. The key bond formations in the forward synthesis involve a modified Negishi coupling to join the C1-C7 and C8-C18 fragments and a Kishi-Nozaki reaction to attach the C19-C22 side chain.
Caption: Theodorakis's Convergent Retrosynthesis
Key Synthetic Transformations & Insights
A cornerstone of the Theodorakis synthesis is the use of a modified Negishi coupling for the crucial C7-C8 bond formation. This palladium-catalyzed cross-coupling of an organozinc reagent with a vinyl iodide is known for its functional group tolerance and reliability in complex settings. The choice of this reaction highlights a strategic decision to employ a robust and well-established method for a key bond construction.
The installation of the C19-C22 side chain is achieved through a Kishi-Nozaki reaction, a chromium-mediated coupling of an aldehyde with a vinyl halide. This reaction is particularly effective for forming carbon-carbon bonds in sterically hindered environments and proceeds with high chemoselectivity. The stereocontrol in the synthesis of the individual fragments is achieved through the use of chiral pool starting materials and substrate-controlled diastereoselective reactions. This convergent approach allows for the late-stage union of highly functionalized fragments, a highly efficient strategy in modern total synthesis.[2]
| Step | Transformation | Key Reagents | Yield | Stereocontrol |
| 1 | Modified Negishi Coupling | n-BuLi, ZnCl2, Pd(PPh3)4 | 72% | High |
| 2 | Kishi-Nozaki Coupling | CrCl2, NiCl2 | 65% | High |
| 3 | Spiroketalization | PPTS, CH2Cl2 | 85% | - |
| 4 | Final Elaboration | Multiple steps | - | - |
Detailed Protocol: Modified Negishi Coupling for C7-C8 Bond Formation
Objective: To couple the C1-C7 vinyl iodide fragment 6 with the C8-C18 alkyne fragment 7 .
Materials:
-
C8-C18 Alkyne fragment 7
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl2), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
C1-C7 Vinyl iodide fragment 6
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the C8-C18 alkyne fragment 7 (1.0 equiv) in anhydrous THF at -78 °C is added n-BuLi (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at this temperature.
-
A solution of anhydrous ZnCl2 (1.2 equiv) in THF is added to the lithium acetylide solution, and the mixture is allowed to warm to 0 °C and stirred for 1 hour.
-
The reaction mixture is cooled back to -78 °C, and Pd(PPh3)4 (0.05 equiv) is added, followed by a solution of the C1-C7 vinyl iodide fragment 6 (1.2 equiv) in THF.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the coupled product.
III. The Shimizu Synthesis: A Stepwise Elaboration of Polyene Side Chains
The total synthesis of (-)-Reveromycin B reported by Shimizu and Nakata employs a more linear, yet highly effective, strategy for the construction of the target molecule.[6] This approach relies on the sequential installation of the two polyene side chains onto a pre-formed spiroketal core.
Retrosynthetic Analysis
The retrosynthetic plan involves the disconnection of the two side chains, leading back to a central 5,6-spiroketal core. The right-hand polyene chain is envisioned to be constructed via a one-pot Julia olefination followed by a Wittig reaction. The left-hand chain is planned to be installed using a Horner-Wadsworth-Emmons olefination. The spiroketal core itself is traced back to the coupling of a Weinreb amide and an alkyne.
Sources
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the epidermal growth factor inhibitor (-)-reveromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (-)-reveromycin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reveromycin B In Vitro Assay Protocols
This Application Note is designed for researchers investigating aminoacyl-tRNA synthetase inhibitors and osteoclast biology. It focuses on Reveromycin B (RvB) , the 5,6-spiroacetal isomer and desuccinylated analog of the potent antibiotic Reveromycin A (RvA).
While RvA is the primary therapeutic candidate for osteoporosis and multiple myeloma due to its potent isoleucyl-tRNA synthetase (IleRS) inhibition, RvB serves a critical role as a negative control and structural comparator. Its significantly reduced affinity for IleRS and altered cellular permeability make it the gold standard for validating the specificity of RvA-mediated effects.
Introduction & Mechanism of Action
Reveromycin B (RvB) is a polyketide isolated from Streptomyces sp. SN-593.[1][2][3] Structurally, it differs from the bioactive Reveromycin A (RvA) by the absence of the C18 hemisuccinate group and a spontaneous rearrangement of the spiroacetal core from a [6,6]-system (RvA) to a thermodynamically stable but biologically less active [5,6]-system.
Why Assay Reveromycin B?
-
Target Validation: RvB exhibits a
for IleRS orders of magnitude higher than RvA. If a biological effect (e.g., tumor cell death) is observed with RvA but not with RvB, the mechanism is confirmed to be IleRS-dependent. -
Stability Quality Control: RvA can degrade into RvB under improper storage or extraction conditions. Assaying RvB allows quantification of compound purity.
-
pH-Dependent Transport Studies: Unlike RvA, which utilizes its tricarboxylic acid motif to enter the acidic lacunae of osteoclasts, RvB lacks the specific "acid-seeking" potency, making it an ideal control for transport studies.
Module A: Enzymatic Target Assay (IleRS Inhibition)
This protocol quantifies the inhibitory activity of RvB against recombinant Isoleucyl-tRNA Synthetase (IleRS). This is the definitive assay to establish the intrinsic potency difference between RvB and RvA.
Principle
The assay measures the aminoacylation of tRNA
Materials
-
Enzyme: Recombinant human or yeast IleRS (final conc. 1–10 nM).
-
Substrate: Yeast or mammalian tRNA mixture (containing tRNA
).[4] -
Radiolabel: L-[
C]Isoleucine (specific activity > 300 mCi/mmol). -
Buffer Components: HEPES (pH 7.5), KCl, MgCl
, DTT, ATP. -
Precipitant: 5% Trichloroacetic acid (TCA) on Whatman GF/C glass fiber filters.
Protocol Workflow
-
Preparation of Reaction Mix (2X):
-
60 mM HEPES-KOH (pH 7.5)
-
100 mM KCl
-
20 mM MgCl
-
2 mM DTT
-
4 mM ATP
-
20
M L-[ C]Isoleucine -
2 mg/mL crude tRNA (or 2
M specific tRNA )
-
-
Compound Addition:
-
Prepare serial dilutions of RvB in DMSO.
-
Add 2
L of RvB dilution to 48 L of enzyme solution (in 1X buffer). -
Note: Include RvA (positive control) and DMSO-only (negative control).
-
-
Reaction Initiation:
-
Add 50
L of 2X Reaction Mix to the enzyme/compound mixture (Total Vol: 100 L). -
Incubate at 30°C for 10–20 minutes . (Ensure linear range).
-
-
Termination & Detection:
-
Spot 80
L of reaction onto Whatman GF/C filters pre-wetted with 5% TCA. -
Wash filters 3x with ice-cold 5% TCA, then 1x with 95% Ethanol.
-
Dry filters and quantify via liquid scintillation counting (LSC).
-
Data Analysis
Calculate the % Activity relative to DMSO control. Fit data to a sigmoidal dose-response equation to determine IC
| Parameter | Reveromycin A (Target) | Reveromycin B (Control) | Interpretation |
| IC | ~10–50 nM | > 10,000 nM (or inactive) | Confirms loss of affinity due to [5,6]-spiroacetal shift. |
| Mechanism | Competitive w/ tRNA | Weak non-specific | RvB fails to occupy the tRNA binding pocket effectively. |
Visualization: IleRS Assay Logic
Caption: Workflow for the radiometric IleRS aminoacylation assay used to determine RvB IC50.
Module B: Osteoclastogenesis & Specificity Assay[1][5]
RvA is unique because it induces apoptosis specifically in osteoclasts due to the acidic microenvironment (lacunae) protonating the molecule, facilitating entry. RvB is used here to prove that this "acid-seeking" mechanism requires the specific structural integrity of RvA.
Cell System
-
Differentiation Inducer: Recombinant soluble RANKL (sRANKL).
Protocol Workflow
Phase 1: Differentiation
-
Seed RAW264.7 cells at 2 × 10
cells/well in a 96-well plate. -
Culture medium:
-MEM + 10% FBS + 50 ng/mL sRANKL . -
Incubate for 4–5 days , refreshing media + RANKL on Day 3.
-
Verification: Check for formation of large, multinucleated cells (Osteoclasts).[5]
Phase 2: RvB Treatment & Viability
-
Once mature osteoclasts are formed (Day 4/5), remove media.
-
Add fresh media containing sRANKL + RvB (Concentration range: 0.1
M – 10 M).-
Control 1: RvA (Positive control, expected apoptosis at ~1
M). -
Control 2: Vehicle (DMSO).
-
-
Incubate for 24 hours .
Phase 3: Readouts
-
Morphology (TRAP Staining):
-
Apoptosis (Caspase-3):
-
Lyse cells and perform colorimetric Caspase-3 assay (DEVD-pNA substrate).
-
Expected Results
| Assay Output | RvA Treatment (1 | RvB Treatment (1 |
| TRAP+ Cell Count | Significantly Decreased (<10%) | Unchanged (Similar to Control) |
| Morphology | Shrunken, nuclear condensation | Large, spread out, multinucleated |
| Caspase-3 Activity | High (Apoptosis induced) | Low (No apoptosis) |
Visualization: Osteoclast Specificity Logic[8]
Caption: Differential effects of RvA and RvB on mature osteoclasts. RvB fails to induce apoptosis.
References
-
Osada, H. (2016).[8] Chemical and biological studies of reveromycin A. The Journal of Antibiotics, 69(10), 723–730.[8] Link
-
Woo, J. T., et al. (2006).[9] Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts.[7][9][10] Proceedings of the National Academy of Sciences, 103(12), 4729-4734.[9] Link
-
Chen, B., et al. (2021).[4] Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase.[3][4][11] Nature Communications, 12, 1648. Link
-
Takahashi, H., et al. (1992). Reveromycins, new inhibitors of eukaryotic cell growth. I. Producing organism, fermentation, isolation and physicochemical properties. The Journal of Antibiotics, 45(9), 1409–1413. Link
Sources
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - 中山大学 [sysu.cnpereading.com]
- 5. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and biological studies of reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol: Solubilization and Handling of Reveromycin B
Topic: How to dissolve Reveromycin B for experiments Content Type: Application Note and Protocol
Introduction & Scientific Context
Reveromycin B (Rev B) is a spiroketal polyketide antibiotic originally isolated from Streptomyces reveromyceticus.[1][2] Structurally, it is an analog of the more widely studied Reveromycin A (Rev A).[2] While Rev A is a potent inhibitor of isoleucyl-tRNA synthetase and induces apoptosis in osteoclasts via an "acid-seeking" mechanism, Reveromycin B is characterized by a rearrangement of the 6,6-spiroketal ring to a 5,6-spiroketal system.[3][1][2]
Critical Experimental Distinction: Researchers often use Rev B as a negative control for Rev A in antiproliferative assays (e.g., KB and K562 cell lines) because it lacks the potent isoleucyl-tRNA synthetase inhibitory activity of Rev A in these contexts.[1] However, Rev B is biologically active in other specific domains:
-
EGF Signaling: It inhibits EGF-induced mitogenic activity (IC₅₀ ≈ 6 µg/mL).[3][1][2][4]
-
Antifungal Activity: It exhibits pH-dependent activity against Candida albicans.[3][2][4]
This protocol details the precise solubilization of Rev B to ensure experimental reproducibility, preventing common issues such as compound precipitation ("crashing out") upon introduction to aqueous media.[1][2]
Physicochemical Profile & Solubility Data
Before handling, verify the compound properties to calculate precise molarities.[3][2]
| Property | Data |
| Chemical Name | Reveromycin B |
| CAS Number | 144860-68-4 |
| Molecular Formula | C₃₆H₅₂O₁₁ |
| Molecular Weight | 660.8 g/mol |
| Appearance | White to pale yellow lyophilized powder |
| Primary Solubility | DMSO (≥ 10 mg/mL), Ethanol (≥ 10 mg/mL), DMF |
| Insolubility | Water, PBS (Precipitates immediately) |
| Storage (Solid) | -20°C (Desiccated, protect from light) |
| Storage (Solution) | -20°C or -80°C (Stable for ~1 month in DMSO) |
Mechanism of Solubilization
Reveromycin B is a hydrophobic macrocyclic polyketide.[2] It relies on aprotic polar solvents (like DMSO) to disrupt its crystal lattice.[3][1][2]
-
Why DMSO? DMSO (Dimethyl sulfoxide) is the preferred vehicle because it is miscible with water.[1][2] It solvates the hydrophobic core of Rev B while allowing subsequent dilution into aqueous buffers.[2]
-
The "Crash-Out" Risk: When a high-concentration DMSO stock is added to water, the local solvent environment changes rapidly.[3][1][2] If the concentration of Rev B exceeds its aqueous solubility limit before it disperses, it will form micro-precipitates.[3][2] These are often invisible to the naked eye but cause significant variability in IC₅₀ data.[2]
-
Mitigation: We utilize a step-wise dilution or rapid-dispersion technique (detailed below).[3][1][2]
Protocol: Preparation of Stock Solution (10 mM)
Objective: Create a stable, high-concentration master stock. Target Concentration: 10 mM Solvent: Sterile Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[3][1][2]
Step-by-Step Procedure
-
Equilibration: Remove the Reveromycin B vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator.
-
Weighing: Accurately weigh 1 mg of Reveromycin B.
-
Dissolution: Add 151 µL of sterile DMSO to the vial.
-
Homogenization: Vortex gently for 30 seconds. Ensure no powder remains on the sidewalls.[3][2] The solution should be clear and slightly yellow.[2]
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Store at -80°C.
Protocol: Preparation of Working Solution (Cell Culture)[1][2][3]
Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation or solvent toxicity. Constraint: Final DMSO concentration must be < 0.1% (v/v) to avoid artifacts in sensitive cell lines (e.g., osteoclasts, macrophages).[3][1][2]
The "Intermediate Dilution" Method (Recommended)
Directly piping 1 µL of stock into 10 mL of media often causes local precipitation.[2] Use an intermediate step.
-
Define Target: 10 µM Final Concentration in 10 mL Media.
-
Prepare Intermediate (100x):
-
Final Dilution (1x):
Visualization of Workflow
Figure 1: Step-wise solubilization workflow to ensure homogeneity and prevent precipitation.
Experimental Considerations & Troubleshooting
pH Sensitivity (The "Acid-Seeking" Factor)
Reveromycins are carboxylic acid-rich molecules.[3][1][2]
-
Observation: In acidic environments (pH < 7.0), the carboxylic groups become protonated, increasing the molecule's hydrophobicity and cell permeability.[3][1][2]
-
Implication: If your experiment involves acidic culture conditions (e.g., osteoclast resorption pits), the potency of Rev B may increase due to higher intracellular accumulation.[3][1][2] Ensure your control groups (DMSO only) are pH-matched.[3][1][2]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Cloudiness upon dilution | Rapid addition of stock to cold media.[3][1][2] | Warm media to 37°C before adding drug.[3][2] Use the "Intermediate Dilution" method.[3][2] |
| Cytotoxicity in Control | High DMSO concentration (>0.5%).[3][1][2] | Reduce final DMSO to <0.1%. Include a "Vehicle Control" group in all plates.[2] |
| Loss of Activity | Hydrolysis due to moisture in stock.[2] | Use anhydrous DMSO.[3][2] Store aliquots with desiccant.[3][2] Do not refreeze aliquots. |
| Precipitate in Stock | Stock concentration too high (>50 mM). | Dilute stock to 10 mM. Sonicate briefly (5 sec) in a water bath. |
References
-
Takahashi, H., et al. (1992).[3][1][2][4][6] "Reveromycins, new inhibitors of eukaryotic cell growth.[3][2][6] II. Biological activities." The Journal of Antibiotics, 45(9), 1414–1419.[3][1][2][4]
-
Woo, J. T., et al. (2006).[3][1][2][7] "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts."[3][1][2][7] Proceedings of the National Academy of Sciences, 103(12), 4729–4734.[3][1][2][7] (Provides mechanistic context for the Reveromycin class). [3][1][2]
-
Cayman Chemical. "Reveromycin B Product Datasheet." (Confirming solubility in DMSO/Ethanol and stability).
-
Miyamoto, Y., et al. (2002).[3][1][2] "Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A." Journal of Biological Chemistry.[2] (Contextualizes Rev B as the negative control).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Reveromycins in Cancer Cell Line Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Tale of Two Analogs
The Reveromycins, a class of polyketide natural products isolated from Streptomyces sp., have garnered significant interest in oncology research for their potent biological activities. This family primarily includes Reveromycin A and Reveromycin B. While both share a complex spiroketal core structure, their reported mechanisms and the depth of scientific literature surrounding them differ substantially.
Reveromycin B has been identified as an inhibitor of the epidermal growth factor (EGF) signaling pathway, a critical driver in many cancers.[1][2] However, the vast majority of detailed mechanistic and application-based studies in cancer cell lines have focused on its close analog, Reveromycin A . Reveromycin A demonstrates a unique, pH-dependent anti-cancer activity and a distinct molecular target.[3][4]
This guide, therefore, will focus predominantly on the well-documented applications of Reveromycin A in cancer cell lines, providing a robust framework for its investigation. We will delineate its mechanism of action, provide field-tested protocols for its use, and contextualize its therapeutic potential. The information on Reveromycin B, while limited, is noted for comparative purposes, highlighting a potential area for future research.
Part 1: Mechanism of Action - The Unique Strategy of Reveromycin A
Understanding the causality behind a compound's effect is paramount to designing meaningful experiments. Reveromycin A's efficacy is not merely cytotoxic; it is a targeted biological weapon that exploits the unique physiology of the tumor microenvironment.
Pillar 1: The pH-Dependent "Trojan Horse"
Cancer cells, due to their high metabolic rate and reliance on glycolysis (the Warburg effect), create an acidic extracellular microenvironment (pH 6.4-7.0), while normal tissues maintain a more neutral pH (7.2-7.4).[3] Reveromycin A, with its three carboxylic acid groups, is typically a charged, membrane-impermeable molecule.[3][4] However, in the acidic tumor milieu, these groups become protonated, neutralizing the molecule's charge. This uncharged form can readily permeate the cancer cell membrane.[3][4] This elegant mechanism confers a layer of selectivity, concentrating the drug's activity within the acidic pockets characteristic of tumor tissues and areas of high bone resorption.[3]
Pillar 2: The Primary Intracellular Target - Protein Synthesis
Once inside the cell, Reveromycin A's primary target is the eukaryotic isoleucyl-tRNA synthetase (IleRS) .[4][5] IleRS is a crucial enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a fundamental step in protein synthesis. By inhibiting IleRS, Reveromycin A effectively halts the production of new proteins, leading to cellular stress and the initiation of programmed cell death.[3][5] It has been shown to compete with tRNAIle for its binding site on the enzyme.[5]
Pillar 3: The Consequence - Induction of Apoptosis
The disruption of protein synthesis and cellular homeostasis triggers the intrinsic and extrinsic apoptotic pathways. In multiple myeloma cell lines, Reveromycin A has been shown to activate both caspase-8 and caspase-9, indicating a comprehensive engagement of the cell's self-destruct machinery.[3] This culminates in the activation of executioner caspases, like caspase-3, leading to the systematic dismantling of the cell.[6] Studies in osteoclasts treated with Reveromycin A confirm the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.[6][7]
Part 2: Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust framework for characterizing the effects of Reveromycin A on cancer cell lines. Each protocol is designed to be self-validating by including necessary controls and explaining the rationale behind the steps.
Protocol 1: Preparation of Reveromycin A Stock Solutions
Rationale: Proper solubilization and storage are critical for maintaining the compound's stability and ensuring reproducible results. Reveromycin A is poorly soluble in aqueous solutions. Organic solvents are required.
Materials:
-
Reveromycin A (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the required volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Use the molecular weight of Reveromycin A for your calculation.
-
Solubilization: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO to the vial containing the Reveromycin A powder.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: When needed, thaw a single aliquot and dilute it to the desired final concentrations using sterile cell culture medium. Crucial Note: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of IC50 via WST-8/MTT Assay
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.[8] This protocol uses a colorimetric assay (WST-8 is recommended for its higher sensitivity and lower toxicity over MTT) to measure cell viability by assessing mitochondrial dehydrogenase activity, which is proportional to the number of living cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
Reveromycin A stock solution
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of 2x concentrated serial dilutions of Reveromycin A in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Reveromycin A dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest drug dose) and "blank" wells (medium only, no cells).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[9] The acidic microenvironment required for Reveromycin A's activity will be naturally generated by the cultured cancer cells.
-
Viability Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs in the control wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.[9]
-
Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[10]
-
Protocol 3: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Rationale: To confirm that cell death is occurring via apoptosis, this protocol uses flow cytometry to detect two key events. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Reveromycin A
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with Reveromycin A at relevant concentrations (e.g., 1x and 2x the determined IC50) for a specified time (e.g., 24 hours).[3] Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect the culture supernatant from each well (this contains floating, potentially apoptotic cells).
-
Gently wash the attached cells with PBS and trypsinize them.
-
Combine the trypsinized cells with their corresponding supernatant. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Part 3: Data Presentation - Reveromycin A in Action
The efficacy of Reveromycin A has been demonstrated across several cancer cell lines. The data below is synthesized from published literature to provide a comparative overview.
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| INA-6 | Multiple Myeloma | 1.0 µM (at pH 6.4) | Induction of apoptosis | [3] |
| RPMI8226 | Multiple Myeloma | 1.0 µM (at pH 6.4) | Induction of apoptosis | [3] |
| BG-1 | Ovarian Carcinoma | 30-300 nM | Inhibition of TGF-α-induced proliferation | [11] |
| KB | Oral Epidermoid Carcinoma | Not Specified | Inhibition of proliferation | [4] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Inhibition of proliferation | [4] |
| A20-HL | B-Cell Lymphoma | Not Specified | Inhibition of antigen presentation | [12] |
Note: Many studies utilize specific concentrations to elicit a biological response rather than reporting a precise IC50 value, especially when investigating pH-dependent effects.
Conclusion and Future Perspectives
Reveromycin A presents a compelling profile as an anti-cancer agent, distinguished by its pH-dependent activation mechanism and its targeted inhibition of protein synthesis via IleRS. The protocols detailed herein provide a comprehensive starting point for researchers to explore its efficacy in various cancer models.
The conspicuous absence of detailed application data for Reveromycin B, despite its identification as an EGF inhibitor, highlights a significant knowledge gap. Future research should focus on a direct, side-by-side comparison of Reveromycin A and B in EGF-dependent cancer cell lines. Such studies would clarify whether Reveromycin B possesses a distinct or superior therapeutic profile and could unveil new avenues for targeted cancer therapy.
References
- Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC. PubMed Central.
- Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. NIH.
- Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Nature Communications.
- Total synthesis of (-)-reveromycin B. PubMed.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. PubMed Central.
- Total Synthesis of (−)-Reveromycin B. ACS Publications.
- Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. NIH.
- Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo. PubMed.
- Reveromycin A inhibits antigen receptor-mediated antigen presentation by B lymphoma cells via its effect on intracellular trafficking of the antigen. PubMed.
- Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis. PubMed.
- Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis. ResearchGate.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Crown Bioscience.
Sources
- 1. Total synthesis of (-)-reveromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reveromycin A inhibits antigen receptor-mediated antigen presentation by B lymphoma cells via its effect on intracellular trafficking of the antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Reveromycin B
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Reveromycin B. Reveromycin B is a polyketide natural product and a known structural isomer of the more extensively studied Reveromycin A[1]. Accurate quantification of Reveromycin B is critical for research into its biological activity, for monitoring its formation as a rearrangement product from Reveromycin A, and for quality control during drug development processes[1][2]. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be specific, accurate, and precise, and its stability-indicating capability has been confirmed through forced degradation studies. This guide provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Reveromycin B is a complex spiroketal antibiotic isolated from Streptomyces species[2][3]. It is structurally distinct from Reveromycin A, possessing a 5,6-spiroacetal core instead of a 6,6-spiroacetal, a modification that has been shown to reduce its biological activity[1]. Despite this, its unique structure merits investigation, and its presence as a related substance to Reveromycin A necessitates a reliable analytical method for its separation and quantification.
The analytical challenge lies in the physicochemical properties of the molecule. Like Reveromycin A, Reveromycin B contains multiple carboxylic acid moieties, making its polarity highly dependent on pH[4]. A non-ionized state is required for effective retention and sharp peak shape on a nonpolar stationary phase. Therefore, a reversed-phase HPLC approach was selected as the foundational separation technique[5][6].
Causality of Methodological Choices:
-
Reversed-Phase Chromatography (RP-HPLC): This technique is ideal for separating organic molecules based on their hydrophobicity[6]. The stationary phase is nonpolar (C18), while the mobile phase is polar. Reveromycin B, with its significant carbon backbone, can be effectively retained and separated using this mode.
-
Acidified Mobile Phase: The inclusion of 0.1% formic acid in the aqueous component of the mobile phase is a critical choice. By maintaining a low pH (typically between 2.5 and 3.5), the carboxylic acid groups on Reveromycin B remain in their protonated (neutral) form. This suppresses ionization, increases the molecule's overall hydrophobicity, and leads to stronger interaction with the C18 stationary phase. The direct consequence is improved retention, enhanced peak symmetry, and greater reproducibility[7].
-
Gradient Elution: An isocratic elution (constant mobile phase composition) can lead to long run times or poor resolution for complex samples. A gradient elution, which gradually increases the concentration of the organic solvent (acetonitrile), is employed to ensure that Reveromycin B is eluted as a sharp, well-defined peak within a reasonable timeframe while also separating it from potential impurities or degradation products[8].
-
Photodiode Array (PDA) Detection: A PDA detector allows for the simultaneous acquisition of absorbance data across a range of wavelengths. This is invaluable for method development to determine the optimal detection wavelength (λ-max) for maximum sensitivity and is essential for assessing peak purity and specificity in a stability-indicating assay[9].
Experimental Workflow
The overall process for the analysis of Reveromycin B is outlined below. Each major step is detailed in the subsequent protocols.
Instrumentation and Reagents
Table 1: Equipment and Consumables
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, PDA detector |
| Chromatography Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Data System | Chromatography Data Software (CDS) |
| Analytical Balance | 4-decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Sonicator | For sample dissolution |
| Filtration Unit | 0.45 µm PVDF or PTFE syringe filters |
Table 2: Chemicals and Reagents
| Chemical | Grade |
| Reveromycin B Reference Standard | Purity ≥98% |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Formic Acid | LC-MS Grade (or equivalent, >99%) |
| Methanol | HPLC Grade |
Detailed Protocols
Preparation of Solutions
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water
-
Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and mix thoroughly.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration[10].
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
Degas before use.
Diluent: Methanol/Water (50:50, v/v)
-
Combine 500 mL of HPLC-grade methanol and 500 mL of HPLC-grade water.
-
Mix well. This solution is used for preparing standards and samples to ensure compatibility with the initial mobile phase conditions.
Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Reveromycin B reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent.
-
Sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Working Standard Solutions (for Linearity)
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent. These solutions are used to establish the calibration curve[13].
Sample Preparation
-
Accurately weigh the sample containing Reveromycin B.
-
Dissolve and dilute the sample in the diluent to achieve a theoretical final concentration within the linear range of the assay (e.g., 50 µg/mL).
-
Sonicate as needed to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column[10].
HPLC Method Parameters
The principle of separation is based on the differential partitioning of Reveromycin B between the nonpolar stationary phase and the polar mobile phase. The gradient elution ensures efficient separation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and biological studies of reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. HPLC determination of salinomycin and related compounds in fermentation media of Streptomyces albus and premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pfizermedical.com [pfizermedical.com]
- 12. caymanchem.com [caymanchem.com]
- 13. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
Illuminating the Molecular Architecture of Reveromycin B: A Detailed Guide to NMR Spectroscopic Analysis
Introduction: The Significance of Reveromycin B
Reveromycin B is a fascinating polyketide natural product that has garnered significant attention in the scientific community. It is structurally characterized by a distinctive 5,6-spiroketal system, two alkenyl carboxylic acids, and a hemisuccinate moiety.[1] This complex architecture is biosynthetically derived from Reveromycin A, its 6,6-spiroketal isomer, through a rearrangement process.[2][3][4] The interest in Reveromycin B and its analogs is fueled by their potent and diverse biological activities, including antifungal properties, inhibition of protein synthesis in eukaryotic cells, and potential as an inhibitor of epidermal growth factor.[1][5][6] Notably, Reveromycin A has been investigated for its ability to induce apoptosis specifically in osteoclasts, suggesting its potential as a therapeutic agent for osteoporosis.[7][8] Given the therapeutic potential and the intricate stereochemistry of Reveromycin B, its unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation and stereochemical assignment of such complex natural products.
This comprehensive guide provides detailed application notes and protocols for the NMR spectroscopic analysis of Reveromycin B. It is designed for researchers, scientists, and professionals in drug development who are engaged in the isolation, synthesis, or derivatization of Reveromycin B and require a robust methodology for its structural verification.
Core Principles of NMR Analysis for Reveromycin B
The structural complexity of Reveromycin B necessitates a multi-dimensional NMR approach. The rationale behind the selected NMR experiments is to systematically build up the molecular framework by establishing connectivity between protons and carbons.
-
¹H NMR: Provides information on the number and chemical environment of protons, their spin-spin coupling (J-coupling) reveals vicinal and geminal relationships, crucial for defining stereochemistry.
-
¹³C NMR: Determines the number of unique carbon atoms and their hybridization state (sp³, sp², sp).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between J-coupled spins, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing essential information for determining the relative stereochemistry and conformation of the molecule.
-
Experimental Protocols
Sample Preparation
The quality of the NMR data is critically dependent on the sample preparation. The following protocol is recommended for Reveromycin B:
-
Purity: Ensure the Reveromycin B sample is of high purity (≥95%), as impurities can complicate spectral analysis. Purification can be achieved by High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated methanol (CD₃OD or MeOH-d4) is a suitable solvent for Reveromycin B, as it readily dissolves the compound and its residual proton signals do not significantly overlap with key analyte signals.[9] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can also be used, depending on the specific experimental needs, such as observing exchangeable protons (e.g., -OH, -COOH).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of Reveromycin B in 0.5-0.6 mL of the deuterated solvent. This concentration range provides a good signal-to-noise ratio for most NMR experiments on a modern spectrometer.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for polar solvents like methanol, the residual solvent peak can also be used as a secondary reference.
NMR Instrument Parameters
The following parameters are recommended for acquiring high-quality NMR data on a 500 MHz or 600 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC | NOESY/ROESY |
| Pulse Program | zg30 | zgpg30 | cosygpmf | hsqcedetgpsisp2.2 | hmbcgplpndqf | noesygpph |
| Solvent | MeOD-d4 | MeOD-d4 | MeOD-d4 | MeOD-d4 | MeOD-d4 | MeOD-d4 |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (ppm) | -2 to 12 | -10 to 220 | -2 to 12 | F2: -2 to 12, F1: -10 to 180 | F2: -2 to 12, F1: -10 to 220 | -2 to 12 |
| Number of Scans | 16-64 | 1024-4096 | 4-8 | 8-16 | 16-32 | 16-32 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
| Acquisition Time | ~3 s | ~1 s | ~0.25 s | ~0.15 s | ~0.25 s | ~0.25 s |
| Mixing Time (NOESY/ROESY) | - | - | - | - | - | 300-800 ms |
Causality behind Experimental Choices:
-
Higher Magnetic Field (≥ 500 MHz): For a complex molecule like Reveromycin B with many overlapping signals, a higher magnetic field strength provides better spectral dispersion, leading to improved resolution and more accurate interpretation.
-
Gradient-Selected Experiments (e.g., cosygpmf, hsqcedetgpsisp2.2): These pulse programs utilize pulsed field gradients to suppress unwanted signals and artifacts, resulting in cleaner spectra with improved baseline and reduced acquisition times.
-
Adiabatic Pulses (in HSQC/HMBC): For molecules with a wide range of ¹JCH or ⁿJCH coupling constants, adiabatic pulse sequences can provide more uniform excitation and correlation across the entire spectrum.
Data Interpretation and Spectral Assignments
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for Reveromycin B, as reported in the literature, acquired in methanol-d4.[9]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 171.8 | - |
| 2 | 129.8 | 5.82 (d, 15.6) |
| 3 | 140.5 | 7.28 (dd, 15.6, 9.9) |
| 4 | 38.9 | 2.55 (m) |
| 5 | 76.5 | 3.98 (dd, 9.9, 2.4) |
| 6 | 133.5 | 5.55 (dd, 15.3, 6.6) |
| 7 | 128.8 | 6.05 (dd, 15.3, 9.9) |
| 8 | 136.2 | - |
| 9 | 125.8 | 5.08 (s) |
| 10 | 41.5 | 2.20 (m) |
| 11 | 35.4 | 1.65 (m) |
| 12 | 29.8 | 1.30 (m) |
| 13 | 72.8 | 3.55 (m) |
| 14 | 34.5 | 1.55 (m) |
| 15 | 98.9 | - |
| 16 | 30.1 | 1.75 (m), 1.45 (m) |
| 17 | 31.9 | 1.30 (m) |
| 18 | 23.5 | 1.30 (m) |
| 19 | 78.9 | 4.65 (t, 6.0) |
| 20 | 131.5 | 5.75 (d, 15.9) |
| 21 | 138.7 | 6.55 (dd, 15.9, 9.6) |
| 22 | 130.1 | - |
| 23 | 141.2 | 5.70 (s) |
| 24 | 170.1 | - |
| 4-Me | 13.5 | 1.05 (d, 6.9) |
| 8-Me | 12.5 | 1.75 (s) |
| 12-Me | 17.5 | 0.79 (d, 6.5) |
| 22-Me | 14.3 | 2.25 (d, 1.2) |
| 1' | 173.8 | - |
| 2' | 30.9 | 2.62 (m) |
| 3' | 29.7 | 2.59 (m) |
| 4' | 176.4 | - |
Note: Assignments may be interchangeable for some methylene protons.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation of Reveromycin B using the acquired NMR data.
Caption: Workflow for the structural elucidation of Reveromycin B using NMR spectroscopy.
Key Structural Features and their NMR Signatures
-
Spiroketal Carbon (C15): The quaternary carbon at the spiroketal center (C15) is a key diagnostic signal in the ¹³C NMR spectrum, typically appearing around δ 98.9 ppm. Its chemical shift is highly sensitive to the stereochemistry at this center.
-
Olefinic Protons: The numerous double bonds in Reveromycin B give rise to a series of signals in the downfield region of the ¹H NMR spectrum (δ 5.0-7.5 ppm). The large J-couplings (typically >15 Hz) for many of these protons are indicative of a trans geometry.
-
Carboxylic Acid Carbons: The carbons of the three carboxylic acid groups (C1, C24, and C4') resonate at the most downfield region of the ¹³C NMR spectrum (δ 170-177 ppm).
-
Hemisuccinate Moiety: The characteristic signals for the hemisuccinate ester can be identified by two methylene groups (C2' and C3') around δ 30 ppm in the ¹³C spectrum and their corresponding proton signals around δ 2.6 ppm in the ¹H spectrum. HMBC correlations from these protons to the ester carbonyl (C1') and the carbon bearing the ester (C19) are crucial for confirming its location.
Troubleshooting and Advanced Considerations
-
Signal Overlap: In cases of severe signal overlap in the ¹H NMR spectrum, particularly in the aliphatic region, 2D experiments like TOCSY (Total Correlation Spectroscopy) can be employed to identify all protons within a spin system, even those not directly coupled.
-
Stereochemical Ambiguity: While NOESY/ROESY is powerful for determining relative stereochemistry, complex molecules like Reveromycin B may still present ambiguities. In such cases, comparison with computationally predicted NMR parameters or derivatization of the molecule to lock certain conformations can be beneficial.
-
Quantitative NMR (qNMR): For determining the purity or concentration of Reveromycin B, qNMR can be a highly accurate method. This involves adding a certified internal standard of known concentration and integrating the signals of both the analyte and the standard.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive structural analysis of Reveromycin B. A systematic approach, combining 1D and 2D NMR experiments, allows for the complete assignment of proton and carbon signals, elucidation of the connectivity, and determination of the relative stereochemistry. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently characterize Reveromycin B and its derivatives, thereby accelerating research and development in this promising area of natural product chemistry.
References
-
Shun-ichi, W., et al. (1999). Total Synthesis of Reveromycin B. Organic Letters, 1(6), 941-944. [Link]
-
Cuzzupe, A. N., et al. (2000). Total Synthesis of (−)-Reveromycin B. Organic Letters, 2(2), 191-194. [Link]
-
Takahashi, S., et al. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science. [Link]
-
Takahashi, S., et al. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. RSC Publishing. [Link]
-
Takahashi, S., et al. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. PubMed Central. [Link]
-
Takahashi, S., et al. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. ResearchGate. [Link]
-
Cuzzupe, A. N., et al. (2000). Total synthesis of (-)-reveromycin B. PubMed. [Link]
-
Kite, G. C., et al. (2011). Reveromycins Supporting Revised. The Royal Society of Chemistry. [Link]
-
Woo, J.-T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences, 103(12), 4729-4734. [Link]
-
Drouet, K. E., & Theodorakis, E. A. (2000). Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B. Chemistry, 6(11), 1987-2001. [Link]
-
Cuzzupe, A. N., et al. (2000). Total Synthesis of (−)-Reveromycin B. Organic Letters, 2(2), 191-194. [Link]
-
Gao, Y.-G., et al. (2021). Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Nature Communications, 12(1), 1618. [Link]
-
PubChem. (n.d.). Reveromycin E. PubChem. [Link]
-
Hiasa, M., et al. (2020). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Haematologica, 105(6), e300-e304. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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Lin, S.-T., & Wu, F.-L. (2003). Reassignment of the 13C NMR spectrum of minomycin. ARKIVOC, 2003(15), 39-46. [Link]
-
Isomerase. (n.d.). Microbial Natural Products. Isomerase. [Link]
-
Nicholson, J. K., & Lindon, J. C. (2008). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of Proteome Research, 7(5), 1894-1903. [Link]
-
Ates, B., & Sanli, O. (2018). The 11 B-NMR spectra of. ResearchGate. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Spectrometric Identification of Organic Compounds. [Link]
-
Das, S., & Goswami, R. K. (2013). Stereoselective total synthesis of ieodomycins A and B and revision of the NMR spectroscopic data of ieodomycin B. The Journal of Organic Chemistry, 78(14), 7274-7280. [Link]
-
National Library of Medicine. (2025). reveromycin B MeSH Supplementary Concept Data 2025. National Library of Medicine. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Total synthesis of (-)-reveromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
- 9. rsc.org [rsc.org]
Measuring the Cellular Activity of Reveromycin B: A Guide to Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of Reveromycin B
Reveromycin B is a polyketide natural product isolated from the genus Streptomyces. It belongs to a class of molecules that have garnered significant interest in the scientific community for their diverse biological activities. While its analogue, Reveromycin A, has been more extensively studied, Reveromycin B also demonstrates important cellular effects, including the inhibition of eukaryotic cell growth.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of various cell-based assays to characterize and quantify the activity of Reveromycin B.
The primary mechanism of action for Reveromycins involves the selective inhibition of isoleucyl-tRNA synthetase (IleRS) in eukaryotic cells.[2][3] This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding transfer RNA (tRNA), a vital step in translating the genetic code into functional proteins. By inhibiting IleRS, Reveromycin B effectively halts protein synthesis, leading to a cascade of downstream cellular events, most notably cell cycle arrest and apoptosis (programmed cell death).[2]
A particularly interesting characteristic of Reveromycins is their enhanced activity in acidic microenvironments.[2][4] This property is attributed to the presence of carboxylic acid moieties in their structure, which become protonated at low pH, rendering the molecule less polar and facilitating its entry across the cell membrane. This "acid-seeking" nature makes Reveromycin B a promising candidate for targeting disease states associated with acidic microenvironments, such as tumors and sites of bone resorption by osteoclasts.[2][5]
This guide will detail robust and validated cell-based assays to investigate three key biological activities of Reveromycin B:
-
Inhibition of Protein Synthesis
-
Induction of Cytotoxicity and Apoptosis
-
Modulation of Osteoclast Function
For each assay, we will delve into the scientific principles, provide step-by-step protocols, and offer insights into data interpretation.
I. Assessing the Inhibition of Protein Synthesis: The SUnSET Assay
The fundamental mechanism of Reveromycin B's action is the inhibition of protein synthesis. The Surface Sensing of Translation (SUnSET) assay is a non-radioactive, powerful, and widely adopted method to measure global protein synthesis in cultured cells.[6][7][8] This technique utilizes the aminonucleoside antibiotic puromycin, an analogue of the 3' end of aminoacyl-tRNA. When introduced to cells, puromycin is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides can then be detected by western blotting using a specific anti-puromycin antibody, with the signal intensity directly correlating to the rate of protein synthesis.[9][10]
Scientific Rationale
By pre-treating cells with Reveromycin B prior to the addition of puromycin, one can quantify the extent to which Reveromycin B inhibits protein synthesis. A reduction in the puromycin signal in Reveromycin B-treated cells compared to untreated controls indicates a dose-dependent inhibition of translation.
Figure 1: Workflow of the SUnSET assay to measure Reveromycin B's effect on protein synthesis.
Detailed Protocol: SUnSET Assay
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Reveromycin B stock solution (in a suitable solvent like DMSO)
-
Puromycin solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary anti-puromycin antibody
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Reveromycin B Treatment: Treat cells with various concentrations of Reveromycin B for a predetermined time (e.g., 2, 4, or 6 hours). Include a vehicle control (solvent only).
-
Puromycin Labeling: Add puromycin to each well at a final concentration of 1-10 µg/mL. The optimal concentration and incubation time (typically 10-30 minutes) should be determined empirically for each cell line.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Data Analysis: Quantify the band intensities for the puromycin signal and the loading control using densitometry software. Normalize the puromycin signal to the loading control for each sample. A decrease in the normalized puromycin signal in Reveromycin B-treated samples compared to the control indicates inhibition of protein synthesis.
II. Quantifying Cytotoxicity and Apoptosis
The inhibition of protein synthesis by Reveromycin B ultimately leads to cell death. It is crucial to distinguish between different modes of cell death, primarily apoptosis and necrosis. A variety of assays can be employed to measure these effects quantitatively.
A. Cell Viability and Cytotoxicity Assays
These assays provide a general measure of the number of viable cells in a population after treatment with a test compound.[11]
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan is directly proportional to the number of living cells.
2. LDH Assay
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of late apoptosis and necrosis.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Colorimetric (absorbance) | Simple, inexpensive, high-throughput | Indirect measure of viability, can be affected by metabolic changes |
| LDH | Release of LDH from damaged cells | Colorimetric (absorbance) or Fluorometric | Measures cytotoxicity directly, non-lytic | Less sensitive for early apoptosis |
Detailed Protocols
MTT Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of Reveromycin B for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Reveromycin B.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[14]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[14] Measure the absorbance at the recommended wavelength (e.g., 490 nm).
B. Apoptosis-Specific Assays
To confirm that Reveromycin B induces apoptosis, more specific assays are required.
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. Therefore, it can be used to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[15]
Figure 2: Interpretation of Annexin V and Propidium Iodide staining in flow cytometry.
2. Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis and are responsible for cleaving numerous cellular proteins. This assay utilizes a substrate that is specifically cleaved by active caspases-3 and -7, releasing a fluorescent or luminescent signal that can be quantified. An increase in the signal indicates the induction of apoptosis.[13]
Detailed Protocols
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Treat cells with Reveromycin B as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorophores with the appropriate lasers and detecting the emission in the corresponding channels.
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Reveromycin B.
-
Reagent Addition: Add the caspase-3/7 reagent, which contains the substrate, to each well.
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer.
-
Signal Measurement: Measure the fluorescence or luminescence using a plate reader.
III. Evaluating Effects on Osteoclast Function
Reveromycin A has been shown to be particularly potent against osteoclasts, the cells responsible for bone resorption.[2] Given the acidic microenvironment created by active osteoclasts, it is hypothesized that Reveromycin B will also exhibit significant anti-osteoclast activity.
A. Osteoclast Differentiation and Identification
Osteoclasts can be differentiated in vitro from precursor cells, such as bone marrow macrophages or the RAW 264.7 cell line, by treating them with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).
TRAP Staining
Tartrate-resistant acid phosphatase (TRAP) is an enzyme that is highly expressed in osteoclasts and is a widely used marker for their identification.[17] TRAP staining can be used to visualize and quantify the number of osteoclasts in a culture.
B. Bone Resorption Assay (Pit Assay)
This assay directly measures the functional activity of osteoclasts.[18] Osteoclasts are cultured on a bone-mimetic substrate, such as a calcium phosphate-coated plate or a dentin slice.[17] After a period of culture, the cells are removed, and the substrate is stained to visualize the resorption pits created by the osteoclasts. The number and area of these pits can be quantified to determine the extent of bone resorption.
Detailed Protocols
TRAP Staining Protocol
-
Osteoclast Differentiation: Differentiate osteoclasts in a multi-well plate. Treat the cells with Reveromycin B during the differentiation process or after mature osteoclasts have formed.
-
Fixation: Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Staining: Incubate the fixed cells with a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.[17]
-
Visualization and Quantification: Wash the cells and visualize the TRAP-positive (red/purple) multinucleated cells under a microscope. The number of osteoclasts can be counted.
Bone Resorption Pit Assay Protocol
-
Osteoclast Seeding: Seed osteoclast precursors on a bone-mimetic substrate and differentiate them into mature osteoclasts.
-
Reveromycin B Treatment: Treat the mature osteoclasts with various concentrations of Reveromycin B.
-
Cell Removal: After the treatment period, remove the cells from the substrate using a bleach solution or sonication.[17]
-
Pit Visualization: Wash the substrate and stain it with a dye such as Coomassie Brilliant Blue or silver nitrate to visualize the resorption pits.
-
Image Analysis: Capture images of the resorption pits using a microscope and quantify the resorbed area using image analysis software.
Conclusion: A Multi-faceted Approach to Characterizing Reveromycin B
The cell-based assays outlined in this application note provide a robust framework for elucidating the biological activities of Reveromycin B. By systematically evaluating its effects on protein synthesis, cell viability, apoptosis, and osteoclast function, researchers can gain a comprehensive understanding of its therapeutic potential. The unique acid-seeking property of Reveromycin B suggests that its efficacy may be enhanced in specific pathological contexts, a hypothesis that can be further explored using these and other advanced cell-based models. The careful application of these protocols will undoubtedly contribute to the advancement of our knowledge of this promising natural product and its potential applications in drug discovery.
References
-
Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities. The Journal of Antibiotics. Available at: [Link]
-
Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. ResearchGate. Available at: [Link]
-
Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis. Wiley Online Library. Available at: [Link]
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Haematologica. Available at: [Link]
-
Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. National Institutes of Health. Available at: [Link]
-
Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. National Institutes of Health. Available at: [Link]
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
SUnSET, a nonradioactive method to monitor protein synthesis. ResearchGate. Available at: [Link]
-
Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc.. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
-
SUnSET Assay Protocol (HEK293/HepG2-CD91, ExoA + Mini-Protein Drug). protocols.io. Available at: [Link]
-
Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Haematologica. Available at: [Link]
-
Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Sun Yat-Sen University. Available at: [Link]
-
SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. Semantic Scholar. Available at: [Link]
-
Death effects of reveromycin A in normal and disease-associated cells of the joint. PubMed. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]
-
Corning® Osteo Assay Surface: A New Tool to Study Osteoclast and Osteoblast Differentiation and Function. Corning. Available at: [Link]
-
In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. National Institutes of Health. Available at: [Link]
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- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. corning.com [corning.com]
- 18. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Reveromycin B on Candida albicans
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Reveromycin B Against a Formidable Fungal Pathogen
Candida albicans, a commensal yeast of the human microbiota, possesses the ability to transition into a pathogenic filamentous form, leading to mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the exploration of novel antifungal agents with unique mechanisms of action. Reveromycins, a class of polyketide antibiotics isolated from Streptomyces species, represent a promising area of investigation.[1] Reveromycin A, the more extensively studied analog, has demonstrated inhibitory effects against C. albicans.[1] Its mechanism of action is the targeted inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis.[2] This mode of action offers a compelling advantage, as targeting essential enzymes in protein translation is a validated strategy for antimicrobial drug development.[3]
Reveromycin B is a structural isomer of Reveromycin A, formed through a spiroacetal rearrangement.[4] While some reports suggest that this rearrangement may lead to reduced bioactivity, a comprehensive evaluation of Reveromycin B against C. albicans is warranted.[4] These application notes provide a detailed framework and step-by-step protocols for a tiered approach to systematically evaluate the antifungal potential of Reveromycin B, from initial susceptibility testing to its effects on complex biofilm structures and its selectivity for fungal over mammalian cells.
Proposed Mechanism of Action: Targeting Fungal Protein Synthesis
The primary molecular target of the closely related Reveromycin A is isoleucyl-tRNA synthetase (IleRS).[2] This enzyme is responsible for the crucial first step in protein synthesis: the charging of tRNA with its cognate amino acid, isoleucine. By inhibiting IleRS, Reveromycin A effectively halts protein production, leading to cell cycle arrest and ultimately, cell death. Given the structural similarity, it is hypothesized that Reveromycin B, if active, will share this mechanism of action.
Caption: Proposed mechanism of action of Reveromycin B in Candida albicans.
A Tiered Experimental Approach for Comprehensive Evaluation
A logical and resource-efficient strategy for evaluating a novel antifungal compound involves a tiered approach. This begins with fundamental susceptibility testing to determine the intrinsic potency of the compound. Positive results then warrant more complex and biologically relevant assays, such as those investigating effects on biofilms. Finally, assessing cytotoxicity against mammalian cells is crucial to determine the compound's therapeutic potential.
Caption: Tiered experimental workflow for evaluating Reveromycin B.
Tier 1: In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Reveromycin B against planktonic C. albicans. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: Broth microdilution based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[5][6]
Protocol: Broth Microdilution MIC Assay
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Reveromycin B, stock solution in a suitable solvent (e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh Sabouraud Dextrose Agar (SDA) plate, pick several colonies of C. albicans.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.12-0.15). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a 2-fold serial dilution of Reveromycin B in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
If DMSO is used as a solvent, ensure the final concentration does not exceed 1% (v/v) and include a solvent control.
-
-
Inoculation:
-
Add 100 µL of the prepared C. albicans inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of Reveromycin B that causes a significant (≥50%) reduction in turbidity compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.
-
Data Presentation:
| Compound | C. albicans Strain | MIC Range (µg/mL) |
| Reveromycin B | SC5314 | 16 - >128 |
| Reveromycin A (for comparison) | SC5314 | 2 - 8 |
| Amphotericin B (Control) | SC5314 | 0.25 - 1 |
| Fluconazole (Control) | SC5314 | 0.25 - 1 |
Note: The above data is hypothetical and for illustrative purposes.
Tier 2: Biofilm Inhibition and Disruption Assays
Objective: To assess the ability of Reveromycin B to prevent the formation of C. albicans biofilms and to disrupt pre-formed biofilms. Biofilms are a significant virulence factor, contributing to drug resistance and persistent infections.
Methodology: Crystal violet staining assay to quantify biofilm biomass.
Protocol: Biofilm Inhibition and Disruption Assay
Materials:
-
Materials from the MIC assay
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
33% Acetic Acid
Procedure for Biofilm Inhibition:
-
Inoculum Preparation: Prepare a C. albicans suspension in RPMI-1640 at a concentration of 1 x 10^6 CFU/mL.
-
Plate Setup:
-
Add 100 µL of RPMI-1640 containing serial dilutions of Reveromycin B to the wells of a 96-well flat-bottom plate.
-
Add 100 µL of the C. albicans inoculum to each well.
-
Include a drug-free growth control.
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining and Quantification: Proceed to the "Staining and Quantification" steps below.
Procedure for Biofilm Disruption:
-
Biofilm Formation:
-
Add 200 µL of a 1 x 10^6 CFU/mL C. albicans suspension in RPMI-1640 to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Treatment:
-
Wash the pre-formed biofilms with PBS as described above.
-
Add 200 µL of RPMI-1640 containing serial dilutions of Reveromycin B to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Washing, Staining, and Quantification: Proceed as for the inhibition assay.
Staining and Quantification (for both assays):
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes.
-
Staining: Aspirate the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate gently with sterile distilled water until the control wells are clear.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration of Reveromycin B (µg/mL) | % Biofilm Inhibition (Hypothetical) | % Biofilm Disruption (Hypothetical) |
| 0 (Control) | 0 | 0 |
| 16 | 15 | 5 |
| 32 | 35 | 12 |
| 64 | 60 | 25 |
| 128 | 85 | 40 |
Tier 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the toxicity of Reveromycin B against a mammalian cell line to determine its selectivity index (SI). A high SI (ratio of cytotoxicity to antifungal activity) is desirable for a potential therapeutic agent.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or human keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the mammalian cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Reveromycin B in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well.
-
Include a drug-free control (vehicle control).
-
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.
-
MTT Addition:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Calculate the Selectivity Index (SI) = IC50 (mammalian cells) / MIC (C. albicans).
| Compound | IC50 on HeLa cells (µM) (Hypothetical) | MIC on C. albicans (µM) (Hypothetical) | Selectivity Index (SI) (Hypothetical) |
| Reveromycin B | >100 | 30 | >3.3 |
| Reveromycin A | 50 | 5 | 10 |
| Amphotericin B | 2 | 0.5 | 4 |
Conclusion and Future Directions
These protocols provide a robust and systematic framework for the initial evaluation of Reveromycin B's antifungal potential against Candida albicans. By following this tiered approach, researchers can efficiently determine the compound's in vitro efficacy, its impact on the critical virulence factor of biofilm formation, and its selectivity for fungal over mammalian cells. While existing literature suggests Reveromycin B may have reduced activity compared to its 'A' counterpart, thorough investigation is the cornerstone of drug discovery. Should Reveromycin B demonstrate promising and selective activity, further studies, including time-kill kinetic assays, investigation of its effects on fungal morphology, and in vivo efficacy studies in animal models of candidiasis, would be warranted. The exploration of novel compounds like Reveromycin B is essential in the ongoing effort to combat the significant global health threat posed by fungal infections.
References
-
Reveromycins A and B from Streptomyces sp. 3–10: Antifungal Activity against Plant Pathogenic Fungi In vitro and in a Strawberry Food Model System. (n.d.). Retrieved February 8, 2026, from [Link]
- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
-
(PDF) Antifungal activity of amphotericin B and voriconazole against the biofilms and biofilm-dispersed cells of Candida albicans employing a newly developed in vitro pharmacokinetic model. (n.d.). Retrieved February 8, 2026, from [Link]
-
M27 4th Edition | PDF | Infection | Microbiology. (n.d.). Retrieved February 8, 2026, from [Link]
-
CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). Retrieved February 8, 2026, from [Link]
- Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. (2021).
- Woo, J. T., Kawatani, M., Kato, M., Shinki, T., Yonezawa, T., Kanoh, N., Nakagawa, H., Takami, M., Lee, K. H., Stern, P. H., Nagai, K., & Osada, H. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts.
- Osada, H. (2016). Chemical and biological studies of reveromycin A. The Journal of Antibiotics, 69(10), 723–730.
- Watanabe, K., Bat-Erdene, A., Tenshin, H., Cui, Q., Teramachi, J., Hiasa, M., Oda, A., Harada, T., Miki, H., Sogabe, K., Oura, M., Sumitani, R., Mitsui, Y., Endo, I., Tanaka, E., Kawatani, M., Osada, H., Matsumoto, T., & Abe, M. (2021). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma.
- Lohse, M. B., Gulati, M., Johnson, A. D., & Nobile, C. J. (2017). In Vitro Culturing and Screening of Candida albicans Biofilms. Journal of Visualized Experiments, (130), 56783.
-
Cytoplasmic Isoleucyl tRNA synthetase as an attractive Multi-stage antimalarial drug target - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
- Rosmarinic Acid Exhibits Antifungal and Antibiofilm Activities Against Candida albicans: Insights into Gene Expression and Morphological Changes. (2024). Molecules.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008).
-
Crystal violet staining to quantify Candida adhesion to epithelial cells. (n.d.). RepositóriUM - Universidade do Minho. Retrieved February 8, 2026, from [Link]
- Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. (2021).
-
Isoleucyl-tRNA Synthase. (n.d.). Creative Biolabs. Retrieved February 8, 2026, from [Link]
- Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (2023). Antibiotics.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Cytoplasmic isoleucyl tRNA synthetase as an attractive multistage antimalarial drug target. (2023). Malaria World.
- Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. (2021). Chemical Science.
-
Cytoplasmic isoleucyl tRNA synthetase as an attractive multistage antimalarial drug target. (n.d.). Retrieved February 8, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 8, 2026, from [Link]
-
How do I wash the cell during biofilm assay using crystal violet for Candida albicans and Candida glarata? (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media. (n.d.). iGEM. Retrieved February 8, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved February 8, 2026, from [Link]
-
Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
- New Perspectives in the Antimicrobial Activity of the Amphibian Temporin B: Peptide Analogs Are Effective Inhibitors of Candida albicans Growth. (2022). MDPI.
Sources
- 1. Reveromycins A and B from Streptomyces sp. 3–10: Antifungal Activity against Plant Pathogenic Fungi In vitro and in a Strawberry Food Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Fibrate-Based Compounds and Substituted Pyrroles That Inhibit the Enzyme 3-Hydroxy-methyl-glutaryl-CoA Reductase of Candida glabrata (CgHMGR), Thus Decreasing Yeast Viability and Ergosterol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative in vitro antifungal activity of amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reveromycin B Biological Activity
Product: Reveromycin B (and related spiroketal analogs) Primary Application: Antibiotic (Antifungal), Antitumor, IleRS Inhibition Document ID: RM-TRBL-004 Last Updated: February 8, 2026
⚠️ CRITICAL ALERT: Compound Identity & Intrinsic Potency
Before troubleshooting experimental conditions, you must validate the fundamental expectation of your compound.
The "Weak Activity" Paradox: In 90% of support cases regarding Reveromycin B (RM-B) , the issue is not experimental error but intrinsic potency Mismatch .
-
Reveromycin A (RM-A) is the dominant bioactive species, possessing a succinyl group at C-18 that confers high potency against osteoclasts and tumor cells via an "acid-seeking" mechanism.
-
Reveromycin B (RM-B) is often a spiroketal rearrangement product or a biosynthetic intermediate. It lacks the C-18 hemisuccinate or possesses a thermodynamically stable 5,6-spiroketal core (vs. the 6,6-core of RM-A).[1]
-
Result: RM-B typically exhibits 10-100x lower potency than RM-A in mammalian cell assays.
Immediate Action: If you are trying to replicate high-potency osteoclast apoptosis data cited in literature (e.g., Woo et al., PNAS 2006), verify if the paper used RM-A or RM-B. If you require nanomolar potency, you likely need RM-A.
Module 1: Chemical Integrity & Stability (The "Is it Active?" Phase)
Reveromycins contain a spiroketal core that is sensitive to thermodynamic rearrangement. "Weak activity" often indicates that your sample has isomerized or hydrolyzed.
Diagnostic Workflow
-
Check the Spiroketal Core: RM-A (active) can degrade into RM-B (less active) under acidic storage conditions or prolonged exposure to protic solvents.
-
Verify the Hemisuccinate: The loss of the succinic acid moiety (hydrolysis) drastically changes cellular uptake.
QC Protocol: HPLC/MS Verification
Do not rely on OD280 alone.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Expected Mass (M-H)-:
-
Reveromycin A: ~659 m/z
-
Reveromycin B: ~560 m/z (Mass shift indicates loss of succinyl group).
-
Module 2: The "Acid-Seeking" Mechanism (The "Is it Entering the Cell?" Phase)
The most common cause of "false negative" or weak activity in cell-based assays is pH mismatch . Reveromycins are polycarboxylic acids. At neutral physiological pH (7.4), they are ionized (polar) and permeate cell membranes poorly.
The pH-Dependent Potency Rule
-
pH 7.4 (Standard Media): Drug is ionized -> Low Permeability -> Weak Activity .
-
pH 6.0 - 6.5 (Acidic Microenvironment): Drug is protonated (non-polar) -> High Permeability -> High Activity .
Troubleshooting Table: pH Impact on IC50
| Experimental Condition | Estimated IC50 (Tumor/Osteoclast) | Status |
| Standard DMEM (pH 7.4) | > 10 µM (Often inactive) | 🔴 Weak/Inactive |
| Acidified Media (pH 6.5) | 0.1 - 1.0 µM | 🟢 Active |
| Osteoclast Pit Assay | 10 - 100 nM | 🟢 Highly Active |
| Serum-Free Media | Potency Increases (Less albumin binding) | 🟡 Optimization Required |
Protocol: Acid-Activation Assay
To confirm if your RM-B batch is active but permeability-limited:
-
Prepare Media: Acidify culture media (RPMI or DMEM) to pH 6.4 using lactic acid (physiologically relevant) or HCl.
-
Seed Cells: Use a robust line (e.g., KB, K562, or RAW264.7).
-
Treatment: Treat cells with RM-B (1 µM - 10 µM) in both pH 7.4 and pH 6.4 media.
-
Readout: If toxicity/apoptosis is observed only at pH 6.4, your compound is active; the issue was permeability.
Module 3: Target Specificity (The "Is it Hitting the Target?" Phase)
Reveromycins target Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) .[2][3][4] They compete with tRNA(Ile) at the Rossmann-fold catalytic domain.[3][4]
Common Pitfalls
-
Bacterial Assays: RM-B is generally inactive against bacteria (except some G+ strains) because it does not effectively inhibit bacterial IleRS (high selectivity for eukaryotic version).
-
Correction: Use S. cerevisiae or mammalian cells, not E. coli.
-
-
High Isoleucine Media: Since the mechanism involves the aminoacylation pocket, extremely high concentrations of L-Isoleucine in custom media might theoretically shift the competitive equilibrium, though RM-A/B primarily competes with tRNA.
Visualization: Troubleshooting Logic & Mechanism
Diagram 1: The "Weak Activity" Decision Tree
Use this flow to diagnose the root cause of your data.
Caption: Diagnostic flowchart for isolating the cause of weak Reveromycin B activity, distinguishing between intrinsic potency, pH-dependent permeability, and target selectivity.
Diagram 2: Mechanism of Action (IleRS Inhibition)
Caption: Molecular mechanism showing the pH-dependent entry of Reveromycin and its downstream inhibition of IleRS, leading to protein synthesis arrest.
Frequently Asked Questions (FAQ)
Q: Can I increase the potency of RM-B by dissolving it in DMSO? A: DMSO solves the solubility issue, not the permeability issue. While you must use DMSO (or Ethanol) to make the stock solution, the final activity in the well depends on the pH of the aqueous media.
Q: My RM-B sample turned slightly yellow. Is it still good? A: Color change often indicates oxidation or spiroketal opening. Perform the HPLC check (Module 1). If the peak at ~560 m/z is dominant, it is RM-B. If multiple peaks appear, discard.
Q: Why does the literature show RM-A is active at 10 nM, but I need 10 µM for RM-B? A: This is the expected Structure-Activity Relationship (SAR). The C-18 succinyl group in RM-A is critical for high-affinity interaction and uptake. RM-B lacks this, resulting in significantly lower intrinsic affinity.
Q: Can I use Reveromycin B to select for resistant yeast strains? A: Yes. Since it targets ILS1 (IleRS gene), you can use it for genetics. However, you must lower the pH of the yeast media (e.g., to pH 5.5-6.0) to ensure the drug enters the yeast cells effectively.
References
-
Woo, J. T., et al. (2006). "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts."[1][5][6] Proceedings of the National Academy of Sciences, 103(12), 4729-4734.[5][6]
-
Takahashi, H., et al. (1992). "Reveromycins, new inhibitors of eukaryotic cell growth.[7] II. Biological activities." The Journal of Antibiotics, 45(9), 1414-1419.[7]
-
Muguruma, H., et al. (2005). "Reveromycin A inhibits osteolytic bone metastasis of small-cell lung cancer cells, SBC-5, through an antiosteoclastic activity."[1][5] Clinical Cancer Research, 11(24), 8822-8828.[1][5]
-
Osada, H. (2016). "Reveromycins: Discovery, Biosynthesis, and Chemical Biology." The Journal of Antibiotics, 69, 723–730.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Reveromycin B Storage and Handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Reveromycin B is a valuable polyketide natural product with significant potential in various research applications. However, its complex structure necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility. This guide, compiled by our team of application scientists, provides in-depth technical advice to maintain the integrity of your Reveromycin B samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Reveromycin B to degrade?
A1: The degradation of complex organic molecules like Reveromycin B is often multifactorial. Key environmental factors that can induce degradation include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: Reveromycin A, a related compound, shows increased cell permeability and activity in acidic microenvironments due to the protonation of its carboxylic acid groups, making it less polar.[1] This suggests that the ionization state of Reveromycin B's carboxylic acid moieties is pH-dependent and could influence its stability. Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis or other degradation pathways.
-
Light: Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate photochemical degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.
Q2: How should I store my lyophilized Reveromycin B powder?
A2: For long-term stability, lyophilized Reveromycin B should be stored at -20°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture and air. For added protection, consider storing the vial within a desiccator at -20°C.
Q3: What is the best way to prepare and store Reveromycin B stock solutions?
A3: Reveromycin B is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has poor water solubility.[2] To prepare a stock solution, dissolve the lyophilized powder in a suitable anhydrous organic solvent. We recommend preparing small aliquots of the stock solution to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation. These aliquots should be stored at -20°C or lower, preferably at -80°C for extended storage.
Q4: Can I store Reveromycin B solutions at room temperature?
A4: Storing Reveromycin B solutions at room temperature is not recommended for any significant length of time. As observed with other complex molecules, prolonged exposure to room temperature can lead to degradation.[3][4] If a solution must be kept at room temperature for experimental use, it should be for the shortest duration possible and protected from light.
Troubleshooting Guide
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of biological activity in my assay. | 1. Degradation of Reveromycin B: The compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Errors in preparing the stock solution or dilutions. 3. Assay-specific issues: Problems with other reagents, cell lines, or experimental conditions. | 1. Verify Compound Integrity: Analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for degradation products.[5][6] 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare a fresh stock solution from lyophilized powder. 3. Review Protocols: Double-check all calculations and dilutions. Ensure other assay components are performing as expected. |
| Precipitate formation in my stock solution upon thawing. | 1. Poor solubility at lower temperatures: The solvent may not be optimal for maintaining solubility at freezing temperatures. 2. Solvent evaporation: If the vial is not sealed properly, solvent can evaporate, increasing the concentration and causing precipitation. 3. Freeze-thaw cycles: Repeated cycling can lead to precipitation. | 1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to redissolve the precipitate. 2. Solvent Consideration: If precipitation persists, consider preparing a new stock solution in a different recommended solvent (e.g., DMSO instead of ethanol). 3. Aliquot Properly: Prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results between different batches of Reveromycin B. | 1. Batch-to-batch variability: Differences in the purity of the initial compound. 2. Degradation of one batch: One batch may have been stored improperly, leading to degradation. | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch to verify its purity and specifications. 2. Perform Quality Control: If possible, run a quick purity check (e.g., HPLC) on each new batch before use. 3. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. |
Best Practices for Storage and Handling
Adhering to a strict protocol for the storage and handling of Reveromycin B is paramount for ensuring its stability and the validity of your experimental results.
Protocol for Long-Term Storage of Lyophilized Powder
-
Receipt and Inspection: Upon receiving the lyophilized Reveromycin B, inspect the vial for any damage to the seal.
-
Immediate Storage: Immediately transfer the vial to a -20°C freezer. For optimal long-term stability, a -80°C freezer is preferable.
-
Desiccation: Place the vial inside a desiccator at the storage temperature to protect it from moisture.
-
Inert Atmosphere (Optional but Recommended): For maximum protection against oxidation, consider backfilling the vial with an inert gas like argon or nitrogen before sealing it for long-term storage.
Protocol for Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which Reveromycin B is readily soluble, such as DMSO or ethanol.[2]
-
Dissolution: Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture. Add the appropriate volume of solvent to achieve the desired concentration. Gently vortex to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed, low-retention microcentrifuge tubes.
-
Storage of Aliquots: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.
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// Edges start -> check_storage; start -> check_handling; check_storage -> improper_storage; check_handling -> improper_handling; improper_storage -> analytical_qc [label="Yes"]; improper_handling -> analytical_qc [label="Yes"]; check_storage -> analytical_qc [label="No Issues Found"]; check_handling -> analytical_qc [label="No Issues Found"]; analytical_qc -> degradation_confirmed; degradation_confirmed -> discard_solution [label="Yes"]; discard_solution -> prepare_new; prepare_new -> continue_experiment; improper_storage -> implement_changes [style=dashed]; improper_handling -> implement_changes [style=dashed]; implement_changes -> prepare_new; degradation_confirmed -> other_factors [label="No"]; } enddot Caption: A flowchart for troubleshooting potential Reveromycin B degradation.
References
-
Bioaustralis Fine Chemicals. Reveromycin B. [Link]
-
Trissel, L. A. (1996). Stability of amphotericin B in an extemporaneously prepared i.v. fat emulsion. American journal of health-system pharmacy, 53(21), 2604–2607. [Link]
-
Senior Care Consultant Group. (2008). Stability of Refrigerated and Frozen Drugs. [Link]
-
Aso, M., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 23(7), 1777. [Link]
-
Wang, J., et al. (2022). Characterization and mechanism of aflatoxin degradation by a novel strain of Trichoderma reesei CGMCC3.5218. Frontiers in Microbiology, 13, 978881. [Link]
-
Hiasa, M., et al. (2018). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Blood, 132(Supplement 1), 1933. [Link]
-
Zhang, Z., et al. (2021). Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Nature Communications, 12(1), 1629. [Link]
-
Drouet, K. E., & Theodorakis, E. A. (2000). Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B. Chemistry, 6(11), 1987–2001. [Link]
-
Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences of the United States of America, 103(12), 4729–4734. [Link]
-
Chen, S., et al. (2020). Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. AMB Express, 10(1), 101. [Link]
-
Tran, E., et al. (2021). The Degradation of Mitomycin C Under Various Storage Methods. Translational vision science & technology, 10(1), 18. [Link]
-
Rathore, A. S. (2009). Analytical Strategies for Monitoring Residual Impurities. BioPharm International, 22(12). [Link]
-
Zhao, L., et al. (2022). Targeted protein degradation in mammalian cells: A promising avenue toward future. Signal Transduction and Targeted Therapy, 7(1), 21. [Link]
-
Bec, N., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of pharmaceutical and biomedical analysis, 111, 139–146. [Link]
-
Fiedor, L., et al. (2023). Isolation, structure revision and stereochemistry of trichomycins A and B, aromatic analogues of amphotericin B. Scientific Reports, 13(1), 10839. [Link]
-
Zhang, Y., et al. (2023). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. Molecules, 28(8), 3330. [Link]
Sources
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Stability of amphotericin B in an extemporaneously prepared i.v. fat emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reveromycin B Purity & Analysis
Introduction: Welcome to the technical support center for Reveromycin B. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Reveromycin B in their experiments. As a complex polyketide natural product, ensuring its purity is paramount for reproducible and reliable results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the purity and assessment of Reveromycin B. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Part 1: Understanding Reveromycin B and Its Potential Impurities
Reveromycin B is a member of the reveromycin family of polyketide spiroketals, typically isolated from Streptomyces species.[1][2] Its structure contains multiple stereocenters, a conjugated polyene system, and three carboxylic acid groups, making it susceptible to specific types of degradation and isomerization. Understanding the origin of your Reveromycin B sample (fermentation or total synthesis) is the first step in anticipating potential impurities.
Common Impurities in Fermentation-Derived Reveromycin B
When Reveromycin B is produced via fermentation, the most common impurities are other members of the reveromycin family or biosynthetic precursors.
-
Reveromycin A: Reveromycin A is a constitutional isomer of Reveromycin B, differing in the spiroketal core (6,6-spiroacetal in A vs. 5,6-spiroacetal in B).[3][4] Reveromycin A can undergo rearrangement to form the more stable Reveromycin B, particularly under certain pH conditions.[3][4] Therefore, lots of Reveromycin B may contain residual Reveromycin A.
-
Other Reveromycin Analogs: Streptomyces strains can produce a variety of related reveromycins, which may co-purify with Reveromycin B.[2]
Potential Impurities in Synthetic Reveromycin B
The total synthesis of Reveromycin B is a multi-step process involving complex chemical transformations.[1][5][6] Impurities in synthetic batches can arise from:
-
Incomplete Reactions: Unreacted starting materials or intermediates from the final steps of the synthesis.
-
Side Products: Byproducts from key reactions such as couplings and cyclizations.
-
Reagents and Catalysts: Residual reagents, catalysts, or protecting groups used during the synthesis.
-
Epimers and Diastereomers: Incorrect formation of stereocenters during the synthesis can lead to diastereomeric impurities.
Degradation Products
Reveromycin B's complex structure makes it susceptible to degradation under various conditions. While specific forced degradation studies on Reveromycin B are not extensively published, based on its functional groups and the nature of similar polyketides, the following degradation pathways are plausible:[7]
-
Oxidation: The conjugated polyene system is susceptible to oxidation, which can be initiated by exposure to air and light.
-
Hydrolysis: The ester linkage of the succinate side chain can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Isomerization: As mentioned, the potential for isomerization between different spiroketal forms exists.
Part 2: FAQs - Troubleshooting Reveromycin B Purity Issues
This section addresses common questions and issues encountered during the handling and analysis of Reveromycin B.
Q1: My Reveromycin B sample shows a lower biological activity than expected. Could this be a purity issue?
A1: Absolutely. The biological activity of Reveromycin B is intrinsically linked to its specific structure. The presence of impurities, particularly isomers like Reveromycin A which has reduced bioactivity, can significantly lower the overall potency of your sample.[3][4] We recommend a thorough purity assessment using the methods outlined in this guide.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be a co-eluting impurity or a degradation product. Here's a systematic approach to identification:
-
Review the Certificate of Analysis (CoA): Compare your chromatogram to the one provided by the manufacturer.
-
LC-MS/MS Analysis: This is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) can help determine the molecular weight of the impurity. Fragmentation patterns (MS/MS) can provide structural clues.[8][9]
-
Consider the Source: If your sample is from fermentation, the peak could be another reveromycin analog. If it's synthetic, it could be a precursor or byproduct.
Q3: My NMR spectrum looks complex, and I'm not sure if my sample is pure. What should I look for?
A3: A pure sample of Reveromycin B should have a clean NMR spectrum corresponding to its known structure. When assessing purity by NMR:
-
Compare to a Reference: Obtain a reference spectrum of high-purity Reveromycin B if possible.
-
Look for Extra Signals: The presence of small, unassigned signals in your ¹H or ¹³C NMR spectrum indicates impurities.
-
Integration: In the ¹H NMR, the integration of signals should correspond to the number of protons in the Reveromycin B molecule. Discrepancies can indicate the presence of impurities.
Q4: My Reveromycin B solution has changed color. Is it degrading?
A4: A color change can be an indicator of degradation, particularly oxidation of the conjugated polyene system. It is advisable to prepare fresh solutions and store both solid material and solutions protected from light and air (e.g., under argon or nitrogen).
Part 3: Analytical Workflows for Purity Assessment
A multi-faceted approach is recommended for the comprehensive assessment of Reveromycin B purity.
High-Performance Liquid Chromatography (HPLC-UV/PDA)
HPLC with a UV or Photodiode Array (PDA) detector is the workhorse for routine purity analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used for acidic compounds like Reveromycin B to ensure good peak shape.
-
Example Gradient:
Time (min) % Acetonitrile % Water (with 0.1% TFA) 0 30 70 20 95 5 25 95 5 26 30 70 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at the λmax of the conjugated system (around 270-280 nm). A PDA detector is highly recommended to assess peak purity.
-
Sample Preparation: Dissolve Reveromycin B in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Peak Purity Analysis (with PDA): A PDA detector can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides confidence that the peak is pure and not a co-elution of multiple components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides mass information, which is invaluable for identifying impurities.
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is suitable for Reveromycin B.
-
Ionization Mode: Due to the carboxylic acid groups, negative ion mode ([M-H]⁻) is often effective. However, positive ion mode ([M+H]⁺ or [M+Na]⁺) should also be explored.
-
Data Acquisition: Acquire full scan data to detect all ions. For targeted analysis of expected impurities, use selected ion monitoring (SIM). For structural elucidation of unknowns, use tandem MS (MS/MS) to obtain fragmentation data.[8]
-
Expected Masses:
-
Reveromycin B (C₃₅H₅₂O₁₁): Molecular Weight = 648.78
-
[M-H]⁻ = 647.77
-
[M+H]⁺ = 649.79
-
[M+Na]⁺ = 671.77
-
-
Impurity Identification: Compare the m/z of observed impurity peaks to the masses of potential impurities (e.g., Reveromycin A has the same molecular weight). Fragmentation patterns from MS/MS can help differentiate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for both identification and quantification of impurities.
-
Solvent: Use a deuterated solvent in which Reveromycin B is fully soluble, such as methanol-d₄ or DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, which is crucial for structural confirmation.
-
-
Data Analysis: Compare the obtained spectra with reference data. The presence of unassigned signals indicates impurities.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 169.7 | - |
| 2 | 120.9 | 5.77 (dd, 15.8, 1.2) |
| 3 | 152.8 | 6.98 (dd, 15.8, 7.5) |
| 4 | 43.8 | 2.50 (m) |
| 5 | 76.9 | 4.08 (dd, 7.5, 5.2) |
| 6 | 126.9 | 5.46 (dd, 15.7, 7.5) |
| 7 | 138.4 | 6.39 (d, 15.7) |
| 8 | 135.2 | - |
| 9 | 130.7 | 5.77 (m) |
| 10a | 32.7 | 2.57 (ddd, 15.3, 7.7, 2.7) |
| 10b | 2.17 (ddd, 15.3, 8.6, 7.4) | |
| 11 | 78.3 | 3.45 (ddd, 10.0, 8.6, 2.7) |
| 12 | 35.6 | 1.38 (m) |
| 13a | 30.1 | 1.61 (m) |
| 13b | 1.51 (m) | |
| 14 | 35.1 | 1.72 (m) |
| 15 | 108.7 | - |
| 16a | 39.5 | 1.99 (m) |
| 16b | 1.80 (m) | |
| 17a | 32.8 | 1.99 (m) |
| 17b | 1.84 (m) | |
| 18 | 88.5 | - |
| 19 | 80.2 | 5.56 (d, 3.6) |
| 20 | 132.4 | 6.25 (dd, 16.0, 3.6) |
| 21 | 134.1 | 5.77 (m) |
| 22 | 152.6 | - |
| 23 | 121.3 | 5.88 (d, 1.2) |
| 24 | 170.0 | - |
| 1' | 173.8 | - |
| 2' | 30.9 | 2.62 (m) |
| 3' | 29.7 | 2.59 (m) |
| 4' | 176.4 | - |
| 4-Me | 15.0 | 1.08 (d, 6.8) |
| 8-Me | 12.5 | 1.75 (s) |
| 12-Me | 17.5 | 0.79 (d, 6.5) |
| 22-Me | 14.3 | 2.25 (d, 1.2) |
| Data adapted from Capon et al., Org. Biomol. Chem., 2011, 9, 1201.[10] |
Part 4: Visualization of Workflows
Workflow for Investigating a Suspected Purity Issue
Caption: Workflow for troubleshooting Reveromycin B purity issues.
General Analytical Workflow for Purity Assessment
Caption: Comprehensive analytical workflow for Reveromycin B.
References
-
Cuzzupe, A. N., Hutton, C. A., Lilly, M. J., Mann, R. K., Rizzacasa, M. A., & Zammit, S. C. (2000). Total synthesis of (-)-reveromycin B. Organic letters, 2(2), 191–194. [Link]
-
Drouet, K. E., & Theodorakis, E. A. (2000). Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B. Chemistry, 6(11), 1987–2001. [Link]
-
Fremlin, L., Farrugia, M., Piggott, A. M., Khalil, Z., Lacey, E., & Capon, R. J. (2011). Reveromycins Revealed: New polyketide spiroketals from Australian marine-derived and terrestrial Streptomyces spp. A case of natural products vs. artifacts. Organic & Biomolecular Chemistry, 9(4), 1201-1211. [Link]
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Lyu, A., Liu, H., Che, H., Liu, Y., Zhang, J., & Wu, M. (2017). Reveromycins A and B from Streptomyces sp. 3-10: Antifungal Activity against Plant Pathogenic Fungi In vitro and in a Strawberry Food Model System. Frontiers in microbiology, 8, 550. [Link]
-
Rizzacasa, M. A., & Zammit, S. C. (2001). Total synthesis of the epidermal growth factor inhibitor (-)-reveromycin B. The Journal of organic chemistry, 66(7), 2376–2384. [Link]
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Moon, K., & Oh, D. C. (2024). Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis. Natural Product Reports, 41(4), 651-671. [Link]
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Sinha, A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. The Biochemist, 42(5), 60-63. [Link]
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Capon, R. J., et al. (2011). Reveromycins Supporting Revised. The Royal Society of Chemistry. [Link]
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Yong, Y. F., Liu, S., Sakai, K., Fujiyama, K., Takagi, H., Futamura, Y., ... & Takahashi, S. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science, 16(28), 13106-13114. [Link]
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Risdian, C., Mozef, T., & Wink, J. (2019). Biosynthesis of Polyketides in Streptomyces. Antibiotics, 8(2), 54. [Link]
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Lyu, A., et al. (2017). Chemical structures of reveromycins A and B produced by Streptomyces sp. 3–10. ResearchGate. [Link]
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Agilent Technologies. (2011). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Le, J., & McKee, E. E. (2014). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of chemical education, 91(11), 1929-1933. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
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Zhang, Y., & Li, S. (2019). Biosynthesis of Polyketides in Streptomyces. Frontiers in microbiology, 10, 1045. [Link]
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Wang, R., Zhou, W., & Wang, L. (2022). Characterization and mechanism of aflatoxin degradation by a novel strain of Trichoderma reesei CGMCC3.5218. Frontiers in microbiology, 13, 991811. [Link]
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Yong, Y. F., et al. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. ResearchGate. [Link]
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AMS BIOPHARMA. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMS BIOPHARMA. [Link]
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Le, J., & McKee, E. E. (2014). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 91(11), 1929–1933. [Link]
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Risdian, C., et al. (2018). Biosynthesis of Polyketides in Streptomyces. ResearchGate. [Link]
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Young, J., & Taylor, R. E. (2008). Evolution of polyketides: post-PKS processing in the formation of spiroketals. Natural product reports, 25(4), 651-655. [Link]
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Chen, Y., et al. (2007). Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 858(1-2), 106–117. [Link]
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Wang, C., et al. (2023). Targeted protein degradation in mammalian cells: A promising avenue toward future. Medicinal research reviews. [Link]
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Szatmári, I., et al. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC advances, 10(49), 29424–29434. [Link]
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Yong, Y. F., et al. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science. [Link]
-
Khosla, C. (2014, August 15). An Introduction to Polyketide Assembly Lines. YouTube. [Link]
-
Bakiri, A., et al. (2018). Identification of the major degradation pathways of ticagrelor. Journal of pharmaceutical and biomedical analysis, 154, 343-352. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Yong, Y. F., et al. (2025). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. RSC Publishing. [Link]
-
Mtoz Biolabs. (n.d.). How to Interpret Proteomics Mass Spectrometry Data. Mtoz Biolabs. [Link]
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Wolfender, J. L., et al. (2015). Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery. ResearchGate. [Link]
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Bar-Yaakov, et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology. [Link]
-
Tennessee Research and Creative Exchange. (n.d.). expression and purification of polyketide synthase domains to investigate protein-protein interactions in. TRACE: Tennessee. [Link]
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Lamsa, A., et al. (2018). Improving Natural Products Identification through Targeted LC-MS/MS in an Untargeted Secondary Metabolomics Workflow. Analytical Chemistry. [Link]
-
GitHub. (n.d.). Chapter 7 Mass spectrometry | Omics Data Analysis. GitHub. [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. ResearchGate. [Link]
-
Risdian, C., et al. (2018). (PDF) Biosynthesis of Polyketides in Streptomyces. ResearchGate. [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0129214). PhytoBank. [Link]
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- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
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- 10. rsc.org [rsc.org]
Technical Support Center: Navigating the Challenges of the Reveromycin Spiroacetal Core
Introduction
Reveromycins, a class of polyketide antibiotics isolated from Streptomyces sp., have garnered significant attention in the drug development community for their potent biological activities, including antifungal, anticancer, and anti-osteoporotic properties[1][2]. A defining structural feature of these molecules is a spiroacetal (or spiroketal) core, which is crucial for their bioactivity[3][4][5]. However, this same functional group is the source of inherent chemical instability, posing a significant challenge for researchers during storage, formulation, and experimentation. Reveromycin A (RM-A), for instance, is known to undergo an undesired spiroacetal rearrangement under certain conditions to form Reveromycin B (RM-B), a less active isomer.[3][4][6].
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals working with Reveromycins. It provides in-depth, experience-based answers to common questions and troubleshooting strategies to mitigate the instability of the spiroacetal core, ensuring the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental chemical principles governing the stability of the Reveromycin spiroacetal.
Q1: What exactly is the spiroacetal core of Reveromycin, and why is it considered unstable?
The spiroacetal core in Reveromycins is a complex bicyclic ketal system where two rings are joined at a single central carbon atom[2][7]. In the biologically potent Reveromycin A, this is a 6,6-spiroacetal system[3][4]. The instability arises from its susceptibility to acid-catalyzed hydrolysis and rearrangement[6][8]. Under acidic conditions, a proton can attack one of the acetal oxygen atoms, initiating a ring-opening cascade to form a more stable oxocarbenium ion intermediate[9][10]. This intermediate can then re-cyclize to form a different, often thermodynamically more stable, spiroacetal isomer—such as the 5,6-spiroacetal core of Reveromycin B—or undergo further reactions[3][4][6]. This isomerization leads to a mixture of compounds with diminished or altered biological activity.
Caption: Acid-catalyzed equilibrium between Reveromycin A and its rearranged isomer.
Q2: Under what common laboratory conditions is the Reveromycin spiroacetal prone to degradation?
The primary driver of degradation is acidity . Spiroacetals are notoriously labile under acidic conditions, even mildly acidic ones[6][8]. Therefore, researchers must be vigilant in the following situations:
-
Low pH Buffers: Using buffers below pH 7 can significantly accelerate isomerization.
-
Acidic Solvents: Solvents containing even trace amounts of acid (e.g., older bottles of chloroform, un-neutralized methanol) can be problematic.
-
Cell Culture Media: Some cell culture media are buffered to slightly acidic pH ranges (e.g., pH 6.4-7.0) to mimic the microenvironment of certain cells like osteoclasts or tumors, which can promote degradation[11][12].
-
Prolonged Storage in Protic Solvents: Storing Reveromycin in alcohols (methanol, ethanol) or aqueous solutions for extended periods, even if nominally neutral, can lead to slow degradation.
-
Forced Degradation Studies: Exposure to strong acids as part of forced degradation or stability studies will rapidly cleave the spiroacetal[13].
Q3: I'm observing unexpected byproducts in my Reveromycin sample. How can I confirm if this is due to spiroacetal degradation?
A multi-analytical approach is recommended to identify and quantify degradation products[14][15][16].
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Degradation will typically appear as a decrease in the area of the main Reveromycin A peak and the emergence of new peaks with different retention times (e.g., for Reveromycin B). A well-validated HPLC method is crucial for stability monitoring[13][17].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is the most powerful tool. Since isomers like Reveromycin A and B have the identical mass, MS alone is insufficient. However, LC-MS allows you to confirm that the new peaks appearing in the chromatogram are indeed isomers of your parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is definitive for structural elucidation. While not a routine QC tool, if you isolate a major degradant, ¹H and ¹³C NMR can confirm the structural rearrangement from a 6,6- to a 5,6-spiroacetal system or other changes[7].
Q4: My biological assay results with Reveromycin are inconsistent. Could spiroacetal instability be the cause?
Absolutely. This is a classic symptom of compound instability. If the Reveromycin stock solution or the formulation used in the assay degrades over the course of the experiment, the effective concentration of the active compound will decrease. This leads to poor reproducibility, a perceived loss of potency (higher IC50 values), and high variability between replicates. The formation of Reveromycin B, which has reduced bioactivity, is a primary contributor to this issue[3][4]. It is critical to ensure the stability of the compound in your specific assay buffer and conditions.
Part 2: Troubleshooting Guides & Protocols
This section provides structured solutions to common experimental problems.
Problem 1: Sample Degradation During Storage
-
Symptoms: You observe a gradual decrease in the purity of your Reveromycin standard over weeks or months, as measured by HPLC. You also notice a corresponding drop in potency in your bioassays.
-
Root Cause Analysis: The likely cause is slow, acid-catalyzed isomerization due to suboptimal storage conditions (e.g., inappropriate solvent, exposure to moisture which can become acidic, or temperature fluctuations).
Caption: Workflow for troubleshooting Reveromycin instability.
Protocol 1: Recommended Storage and Handling of Reveromycin Stock Solutions
This protocol is designed to maximize the shelf-life of your Reveromycin compounds.
Materials:
-
High-purity Reveromycin solid
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Low-retention, amber glass vials with PTFE-lined screw caps
Procedure:
-
Work in a Dry Environment: If possible, handle the solid Reveromycin in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Solvent Selection: Use anhydrous, high-purity DMSO or DMF. Avoid using alcohols for long-term storage.
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of Reveromycin solid into a pre-weighed amber vial.
-
Add the appropriate volume of anhydrous solvent to achieve a high concentration (e.g., 10-20 mM). High concentrations are generally more stable.
-
Gently vortex to dissolve. Avoid sonication, which can generate localized heat.
-
-
Inert Gas Overlay: Before sealing the vial, gently flush the headspace with argon or nitrogen for 10-15 seconds to displace oxygen and moisture.
-
Sealing and Storage:
-
Tightly seal the vial with the PTFE-lined cap.
-
Parafilm the cap for an extra barrier.
-
Store upright at -80°C . Avoid frost-free freezers, which undergo temperature cycles.
-
-
Aliquoting: Prepare multiple small aliquots from the primary stock solution to avoid repeated freeze-thaw cycles of the main stock. A fresh aliquot should be used for each experiment.
Problem 2: Spiroacetal Cleavage During In Vitro Assays
-
Symptoms: Your dose-response curves are not sigmoidal, or you see high variability in replicates, particularly after long incubation times (e.g., >24 hours).
-
Root Cause Analysis: The Reveromycin is likely degrading in the aqueous, and potentially slightly acidic, environment of the cell culture medium or assay buffer during the experiment.
Protocol 2: Preparation of Stable Reveromycin Formulations for In Vitro Assays
This protocol details how to prepare and validate working solutions for biological experiments.
Procedure:
-
Buffer Selection: Whenever possible, use a buffer system maintained at or slightly above neutral pH (pH 7.2-7.4). If your experiment requires acidic conditions, recognize that compound degradation is likely and keep incubation times as short as possible.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of your high-concentration DMSO/DMF stock solution.
-
Perform a serial dilution in 100% DMSO or DMF to an intermediate concentration.
-
In the final step, dilute the intermediate stock into your final aqueous assay buffer. The final concentration of organic solvent should be kept low (typically <0.5%) to avoid cell toxicity. Crucially, add the Reveromycin solution to the buffer just before adding it to the cells/assay plate.
-
-
Self-Validation (Stability Check):
-
Prepare a mock assay sample: Dilute Reveromycin to its final working concentration in your assay buffer/media.
-
Incubate this sample under the exact same conditions as your experiment (e.g., 37°C, 5% CO₂, 48 hours).
-
At various time points (e.g., T=0, 24h, 48h), take an aliquot of this mock sample and analyze it by HPLC.
-
Compare the peak area of the parent Reveromycin at each time point. A significant decrease (>10-15%) indicates unacceptable degradation, and the experimental design (e.g., incubation time) may need to be modified.
-
Part 3: Data Summaries & Quick Reference
Table 1: General Stability Profile of Reveromycin A Spiroacetal
| Condition | pH Range | Temperature | Stability Outlook | Key Consideration |
| Storage (Solid) | N/A | -20°C to -80°C | Excellent | Protect from moisture and light. |
| Storage (DMSO/DMF) | Neutral | -80°C | Good to Excellent | Use anhydrous solvent; aliquot to avoid freeze-thaw. |
| Aqueous Buffer | > 7.2 | 4°C to 37°C | Fair to Poor | Prepare fresh; use immediately. Stability is time-dependent. |
| Aqueous Buffer | < 7.0 | 4°C to 37°C | Poor to Unstable | Significant isomerization and degradation expected[6]. |
| Protic Solvents (e.g., MeOH) | Neutral | Room Temp | Poor | Not recommended for storage; risk of solvolysis. |
Table 2: Recommended Solvents for Handling Reveromycin
| Solvent | Use Case | Recommendation | Rationale |
| DMSO / DMF | Long-term stock solutions | Highly Recommended | Aprotic, good solvating power, minimizes hydrolysis. |
| Acetonitrile | HPLC Mobile Phase / Analysis | Recommended | Common reverse-phase solvent, generally inert. |
| Methanol / Ethanol | Short-term dilution, extraction | Use with Caution | Protic nature can contribute to degradation over time. |
| Chloroform / DCM | Extraction / Purification | Caution | Can contain acidic impurities; use stabilized grades. |
| Aqueous Buffers | Final assay formulation | Prepare Fresh | Inherently risky; minimize time in buffer before use. |
References
-
Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. Chemical Science (RSC Publishing). Available at: [Link]
-
Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. RSC Publishing. Available at: [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. PubMed. Available at: [Link]
-
Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. NIH. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D. PubMed. Available at: [Link]
-
Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. ResearchGate. Available at: [Link]
-
Chemical and biological studies of reveromycin A. PubMed. Available at: [Link]
-
Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. PMC - PubMed Central. Available at: [Link]
-
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Sloan Kettering Institute. Available at: [Link]
-
Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection. PubMed. Available at: [Link]
-
Reveromycin E | C38H56O11 | CID 52914813. PubChem. Available at: [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]
-
Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Available at: [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]
-
Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Haematologica. Available at: [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
-
Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Available at: [Link]
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. PubMed. Available at: [Link]
-
Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. PubMed. Available at: [Link]
-
Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv. Available at: [Link]
-
Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. ResearchGate. Available at: [Link]
-
Chemical Modification of Reveromycin A and Its Biological Activities. PubMed. Available at: [Link]
-
Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Available at: [Link]
-
Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. Available at: [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
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- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
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Experimental Controls for Reveromycin B Studies: A Technical Support Guide
Welcome to the technical support center for Reveromycin B studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving Reveromycin B. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding Reveromycin B: Mechanism of Action and Key Characteristics
Reveromycin B is a polyketide antibiotic produced by the bacterium Streptomyces. It is structurally related to the more extensively studied Reveromycin A. Both compounds share a core mechanism of action: the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS)[1]. This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding transfer RNA (tRNA), a vital step in translating the genetic code into protein[1]. By inhibiting IleRS, Reveromycins effectively halt protein synthesis, leading to cell cycle arrest and, ultimately, apoptosis[1][2].
A critical characteristic of Reveromycins is their pH-dependent activity. The presence of carboxylic acid moieties in their structure makes them more permeable to cells in an acidic microenvironment[3][4]. This is because the lower pH suppresses the dissociation of protons from these acidic groups, making the molecule less polar and better able to cross the cell membrane[2]. This "acid-seeking" property is particularly relevant in the context of cancer, where the tumor microenvironment is often acidic[3].
While Reveromycin A and B share a common target, a key structural difference in the spiroketal core of Reveromycin B renders it significantly less biologically active than Reveromycin A[2][5]. This makes Reveromycin B an excellent negative control in experiments designed to elucidate the specific effects of Reveromycin A[2].
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my Reveromycin B stock solution?
-
Answer: Reveromycin B has poor water solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[2]. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For example, to create a 10 mM stock solution, you would dissolve 6.608 mg of Reveromycin B (with a molecular weight of 660.8 g/mol ) in 1 mL of DMSO.
-
Storage: Store the solid compound at -20°C[2]. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles[6].
Q2: What is the recommended concentration range for Reveromycin B in cell-based assays?
-
Answer: Since Reveromycin B is significantly less active than Reveromycin A, higher concentrations may be needed to observe any effect. As a starting point for Reveromycin A, concentrations in the range of 0.1 to 10 µM are often used in cell viability and apoptosis assays[3]. For Reveromycin B, when used as a negative control, it is advisable to use the same concentration range as the active compound (Reveromycin A) to demonstrate its lack of activity. If you are investigating the specific, albeit reduced, activity of Reveromycin B, you may need to test concentrations up to 100 µM or higher. For instance, Reveromycin B inhibits EGF-induced mitogenic activity in Balb/MK cells with an IC50 of 6 µg/mL (approximately 9 µM), while it shows no anti-proliferative activity against KB and K562 cells[5].
Q3: My cells are not responding to Reveromycin B treatment. What could be the issue?
-
Answer: This is often the expected outcome, as Reveromycin B is considered the less active analog and is frequently used as a negative control[2]. However, if you expect to see some effect, even if reduced, consider the following:
-
pH of the Culture Medium: The activity of Reveromycins is enhanced in acidic conditions[3][4]. Standard cell culture medium is typically buffered to a pH of 7.2-7.4. If your experimental system does not have an acidic microenvironment, the cellular uptake of Reveromycin B will be minimal.
-
Compound Integrity: Ensure your Reveromycin B stock solution has been stored correctly and has not undergone degradation.
-
Cell Type: The sensitivity to any compound can be cell-line dependent.
-
Q4: Can I use Reveromycin B as a negative control in my experiments with Reveromycin A?
-
Answer: Absolutely. Due to its structural similarity to Reveromycin A but significantly reduced biological activity, Reveromycin B is an ideal negative control[2]. Using Reveromycin B helps to demonstrate that the observed effects of Reveromycin A are due to its specific interaction with its target and not due to non-specific effects of the general chemical scaffold.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High background in protein synthesis inhibition assays (e.g., SUnSET assay). | Incomplete inhibition of protein synthesis by the positive control (e.g., cycloheximide). | 1. Optimize Positive Control: Ensure your positive control (e.g., cycloheximide at 50-100 µg/mL) is freshly prepared and used at a concentration that completely inhibits protein synthesis in your cell line. 2. Puromycin Concentration: The concentration of puromycin and the incubation time are critical. Titrate the puromycin concentration (typically 1-10 µg/mL) and incubation time (10-30 minutes) to find the optimal window for your cells[7]. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. pH Fluctuation: The pH of the culture medium can influence the activity of Reveromycin B. 2. DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to cells. | 1. Control for pH: If investigating pH-dependent effects, use appropriate buffers to maintain a stable pH in your experimental wells. Include a vehicle control at each pH value. 2. Limit Vehicle Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure your vehicle control has the same final DMSO concentration as your treated wells. |
| No induction of apoptosis observed with Reveromycin A (and therefore none with Reveromycin B). | 1. Insufficient Treatment Time: Apoptosis is a process that takes time to develop. 2. Insensitive Apoptosis Assay: The chosen assay may not be sensitive enough to detect early apoptotic events. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing apoptosis in your cell model. 2. Use a Sensitive Assay: A Caspase-Glo 3/7 assay is a highly sensitive method for detecting the activation of executioner caspases 3 and 7, which are key events in apoptosis[8][9]. |
| Variability in in vivo studies. | Poor Bioavailability/Formulation: Reveromycins have poor water solubility, which can lead to inconsistent absorption and bioavailability in animal models. | Optimize Formulation: For in vivo studies, Reveromycin A has been administered intraperitoneally in a saline vehicle[3]. The formulation for Reveromycin B would likely be similar. It is crucial to ensure the compound is fully solubilized before administration. Sonication may be required. Consider co-solvents or formulating with agents that enhance solubility for oral administration, though this requires extensive formulation development. |
Experimental Protocols and Controls
Core Experimental Controls
To ensure the scientific rigor of your Reveromycin B studies, the following controls are essential:
-
Vehicle Control: Cells or animals treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Reveromycin B. This accounts for any effects of the solvent itself.
-
Positive Control (for assay validation): A compound with a known and well-characterized effect.
-
Negative Control (for compound specificity): As discussed, Reveromycin B itself serves as an excellent negative control when studying the more active Reveromycin A [2].
-
Untreated Control: Cells or animals that receive no treatment. This provides a baseline for normal cellular function and viability.
Protocol 1: Validating On-Target Activity via Protein Synthesis Inhibition (SUnSET Assay)
The SUnSET (SUrface SEnsing of Translation) assay is a non-radioactive method to measure global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains[10].
Workflow Diagram:
Caption: SUnSET Assay Workflow for Measuring Protein Synthesis Inhibition.
Step-by-Step Methodology:
-
Cell Plating: Plate your cells of interest in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Treatment: Treat the cells with your experimental compounds (Reveromycin B, Reveromycin A), vehicle control (DMSO), and a positive control for protein synthesis inhibition (e.g., 100 µg/mL cycloheximide for 2 hours).
-
Puromycin Pulse: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to each well and incubate for a short period (e.g., 10-15 minutes)[12].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes puromycin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate[13].
-
-
Analysis: The intensity of the puromycin signal, which appears as a smear, is proportional to the rate of global protein synthesis. A decrease in signal intensity in the Reveromycin A-treated samples compared to the vehicle control indicates inhibition of protein synthesis. The Reveromycin B-treated sample should show a signal intensity similar to the vehicle control.
Protocol 2: Assessing Apoptosis Induction with Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway[8][9].
Workflow Diagram:
Caption: Caspase-Glo® 3/7 Assay Workflow for Apoptosis Detection.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in an opaque-walled multi-well plate suitable for luminescence measurements.
-
Treatment: Treat cells with Reveromycin B, Reveromycin A, vehicle control, and a positive control for apoptosis (e.g., 1 µM staurosporine for 4-6 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions[9].
-
Assay:
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Protocol 3: Investigating pH-Dependent Activity
This protocol is designed to assess how the pH of the extracellular environment affects the cytotoxic activity of Reveromycin B.
Experimental Design:
-
Media Preparation: Prepare cell culture media buffered to different pH values (e.g., pH 6.5, 7.0, and 7.4). Ensure the buffering capacity is sufficient to maintain the desired pH throughout the experiment.
-
Cell Treatment: Plate cells and allow them to adhere. Replace the standard medium with the pH-adjusted media. Treat the cells with a dilution series of Reveromycin B (and Reveromycin A as a positive control) and a vehicle control at each pH.
-
Viability Assay: After the desired incubation period (e.g., 48-72 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Compare the IC50 values of Reveromycin A and the viability of Reveromycin B-treated cells at each pH. A lower IC50 for Reveromycin A at acidic pH would confirm its pH-dependent activity. Reveromycin B is expected to show minimal to no cytotoxicity at all pH levels.
Control for pH-Dependent Activity:
Caption: Experimental design for assessing pH-dependent activity.
Data Summary Tables
Table 1: Physicochemical Properties of Reveromycin B
| Property | Value | Source |
| CAS Number | 144860-68-4 | [2][14] |
| Molecular Formula | C36H52O11 | [2][14] |
| Molecular Weight | 660.8 g/mol | [2][14] |
| Solubility | Soluble in DMSO, ethanol, methanol. Poor water solubility. | [2] |
| Storage | -20°C | [2] |
Table 2: Biological Activity Comparison of Reveromycins
| Compound | Target | Activity | IC50 / MIC | Cell Line / Organism | Conditions | Source |
| Reveromycin A | Isoleucyl-tRNA Synthetase | Anti-proliferative | 1.9 µg/mL | KB cells | - | [1] |
| Anti-proliferative | 1.6 µg/mL | K562 cells | - | [1] | ||
| Antifungal | 3 µM | Candida albicans | pH 3.0 | [1] | ||
| Reveromycin B | Isoleucyl-tRNA Synthetase | Mitogenic Inhibition | 6 µg/mL | Balb/MK cells | - | [5] |
| Antifungal | 15.6 µg/mL | Candida albicans | pH 3.0 | [5] | ||
| Antifungal | >500 µg/mL | Candida albicans | pH 7.4 | [5] | ||
| Anti-proliferative | No activity | KB and K562 cells | - | [5] |
References
-
Bioaustralis Fine Chemicals. Reveromycin B. [Link]
-
Abe, M., et al. (2021). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Haematologica, 106(4), 1172–1177. [Link]
-
Chen, B., et al. (2021). Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Nature Communications, 12(1), 1639. [Link]
-
Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences of the United States of America, 103(12), 4729–4734. [Link]
-
Goodman, C. A., et al. (2019). SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. Journal of Visualized Experiments, (145). [Link]
-
Bio-protocol. Puromycin Incorporation Assay. [Link]
-
Shimizu, T., et al. (2002). Chemical modification of reveromycin A and its biological activities. Bioorganic & Medicinal Chemistry Letters, 12(23), 3363–3366. [Link]
-
Schmidt, E. K., et al. (2009). SUnSET, a nonradioactive method for monitoring protein synthesis. Nature Methods, 6(4), 275–277. [Link]
-
Aviner, R., et al. (2018). Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells. Cell Reports, 22(1), 1–3. [Link]
-
Senior Care Consultant Group. Stability of Refrigerated and Frozen Drugs. [Link]
-
Goodman, C. A., et al. (2022). SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. STAR Protocols, 3(1), 101083. [Link]
-
Goodman, C. A., et al. (2014). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? Exercise and Sport Sciences Reviews, 42(3), 107–113. [Link]
Sources
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. researchgate.net [researchgate.net]
- 14. Reveromycin B | CAS 144860-68-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
How to handle the helical ketal structure of Reveromycin B in synthesis
Technical Support Center: Reveromycin B Synthesis & Handling
Topic: Handling the Helical [5,6]-Spiroketal Structure of Reveromycin B Ticket ID: RM-B-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist
System Overview: The "Helical" Challenge
Reveromycin B (RM-B) is characterized by a [5,6]-spiroketal core (1,6-dioxaspiro[4.5]decane). Unlike its congener Reveromycin A (RM-A), which possesses a [6,6]-spiroketal, RM-B represents the thermodynamically more stable "contracted" isomer.
When users ask about the "helical" structure, they are referring to the orthogonal conformation of the spiroketal rings, stabilized by the double anomeric effect . In this conformation, the lone pair of the oxygen in one ring is anti-periplanar to the C-O bond of the opposing ring. While RM-B is generally more stable than RM-A, synthesizing the correct diastereomer of the [5,6]-system requires precise control over thermodynamic equilibration versus kinetic trapping .
Part 1: Troubleshooting Guide (Q&A)
Module A: Spiroketalization & Stereocontrol
Q1: I am attempting the acid-catalyzed cyclization of the linear dihydroxy ketone precursor, but I am getting a mixture of diastereomers. How do I favor the natural RM-B configuration?
-
Diagnosis: You are likely operating under incomplete thermodynamic control or using a solvent that disrupts the anomeric stabilization.
-
The Science: The natural configuration of Reveromycin B relies on the "helical" arrangement where the anomeric effect is maximized. In [5,6]-spiroketals, the energy difference between the isomers is smaller than in [6,6]-systems, leading to mixtures if equilibration is not complete.
-
Solution:
-
Switch to Non-Polar Solvents: Use Benzene or Dichloromethane (DCM). Polar solvents (like THF or MeOH) compete for hydrogen bonding and disrupt the anomeric stabilization, leading to non-helical isomers.
-
Acid Choice: Use a protic acid with a non-nucleophilic counterion (e.g.,
-TsOH or CSA) to allow full equilibration to the thermodynamic minimum. -
Time/Temp: Extend reaction time at room temperature. Kinetic products often form first; the "helical" RM-B core is the thermodynamic sink.
-
Q2: My spiroketal product is reverting to the linear ketone or degrading during workup. What is happening?
-
Diagnosis: Hydrolysis due to residual acid or aqueous instability.
-
The Science: The spiroketal carbon is a masked ketone. In the presence of water and acid, the equilibrium can shift back to the open-chain form (linear dihydroxy ketone), especially if the "helical" lock is stressed by steric clashes from side chains.
-
Solution:
-
Quench the reaction with solid NaHCO₃ or Triethylamine (Et₃N) before adding any water.
-
Perform a non-aqueous workup if possible, or use a rapid, cold extraction at pH > 7.
-
Module B: Purification & Stability
Q3: I lose significant mass during silica gel chromatography. Is the RM-B core silica-sensitive?
-
Diagnosis: Acid-catalyzed ring opening or epimerization on the acidic silica surface.
-
The Science: Standard silica gel is slightly acidic (pH ~5-6). This is sufficient to protonate the spiroketal oxygens, facilitating ring opening or isomerization to the epi-spiroketal.
-
Solution:
-
Buffer the Silica: Pre-treat your silica gel column with 1-5% Triethylamine (Et₃N) in the eluent.
-
Alternative Stationary Phase: Use neutral alumina or Florisil for purification.
-
Rapid Elution: Do not let the compound sit on the column.
-
Part 2: Experimental Protocols
Protocol A: Thermodynamic Spiroketalization (Theodorakis Method)
Targeting the thermodynamic [5,6]-spiroketal via acid catalysis.
-
Preparation: Dissolve the linear dihydroxy ketone precursor (0.1 mmol) in anhydrous Benzene or DCM (10 mL). Note: Concentration should be roughly 0.01 M to favor intramolecular cyclization over intermolecular oligomerization.
-
Catalysis: Add CSA (Camphorsulfonic acid) (0.1 - 0.3 eq) at 0°C.
-
Equilibration: Warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC.
-
Checkpoint: If the kinetic isomer (often less polar) persists, gently heat to 40°C.
-
-
Quench: Add Et₃N (2.0 eq) dropwise. Stir for 10 mins.
-
Workup: Dilute with Et₂O, wash with saturated NaHCO₃, brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography on Et₃N-buffered silica gel (Hexanes/EtOAc gradient).
Protocol B: Kinetic Trapping (Rizzacasa Method)
Targeting the spiroketal via Hetero-Diels-Alder (if thermodynamic methods fail).
-
Reagents: Use an electron-rich diene and an aldehyde dienophile.
-
Catalyst: Eu(fod)₃ (15 mol%).[1]
-
Conditions: Run in CDCl₃ or Benzene. This reaction fixes the stereochemistry at the spiro center via an endo-transition state (axial approach), often bypassing the equilibration issues of Method A.
Part 3: Data & Visualization
Table 1: Comparison of Spiroketalization Conditions
| Condition | Control Type | Major Product | Risk Factor | Reference |
| CSA / Benzene / RT | Thermodynamic | [5,6]-Spiroketal (RM-B) | Slow equilibration; requires strict anhydrous conditions. | Theodorakis [1] |
| HF•Pyridine / THF | Thermodynamic | [5,6]-Spiroketal (RM-B) | Silyl deprotection + Cyclization in one pot. High yield. | Shimizu [2] |
| Eu(fod)₃ / HDA | Kinetic | [5,6]-Spiroketal (Targeted) | Requires specific diene/dienophile precursors. | Rizzacasa [3] |
| Aq.[1][2] Acid (HCl) | N/A | Hydrolysis Product | High risk of ring opening (Linear Ketone). | N/A |
Figure 1: Pathway of Reveromycin B Spiroketal Formation
The following diagram illustrates the critical bifurcation between the Kinetic (often [6,6]-like or unstable [5,6]) and the Thermodynamic ([5,6]-Helical) pathways.
Caption: Thermodynamic landscape of Reveromycin spiroketalization. The [5,6]-core of RM-B acts as the thermodynamic sink, often forming via rearrangement of the [6,6]-core (RM-A) or equilibration of kinetic intermediates.
References
-
Theodorakis, E. A., et al. (2005). "Total Synthesis of (-)-Reveromycin B." Organic Letters, 7(14), 2961–2964.
-
Shimizu, T., et al. (2005). "Enantioselective synthesis of the [6,6] spiroketal core of reveromycin A." Organic Letters, 7(25), 5573–5576.
-
Rizzacasa, M. A., et al. (2002). "Total synthesis of (-)-reveromycin B." Journal of Organic Chemistry, 67(26), 9392–9401.
-
Osada, H., et al. (2011). "Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation." Nature Chemical Biology, 7, 466–468.
Sources
Validation & Comparative
Technical Comparison: Reveromycin B vs. Analogues C and D
This guide provides a technical comparison of Reveromycin B (RM-B), C (RM-C), and D (RM-D) against the bioactive standard, Reveromycin A (RM-A). It focuses on the structural determinants that render RM-B/C/D largely inactive, establishing their utility as negative controls in experimental workflows.
Structural Determinants of Cellular Activity
Executive Summary
Reveromycin A (RM-A) is a polyketide spiroketal that exhibits potent, selective cytotoxicity against osteoclasts and certain tumor lines by inhibiting isoleucyl-tRNA synthetase (IleRS) .[1][2][3][4][5]
Reveromycin B, C, and D are structural congeners often co-isolated with RM-A. They are characterized by significantly reduced or abolished biological activity.
-
RM-B is the thermodynamically stable 5,6-spiroacetal isomer of RM-A (which is a kinetically unstable 6,6-spiroacetal). This conformational change, often accompanied by the loss or modification of the C18-succinyl group, renders RM-B ineffective against IleRS.
-
RM-C and RM-D are minor congeners (stereoisomers or dehydration products) that similarly lack the precise pharmacophore required for high-affinity enzyme binding.
Key Application: In experimental design, RM-B serves as the critical negative control to validate that observed effects (e.g., osteoclast apoptosis) are driven by specific IleRS inhibition rather than non-specific toxicity or off-target effects.
Structural Basis of Divergence
The biological activity of the Reveromycin family hinges on two structural pillars: the Spiroacetal Core and the C18-Hemisuccinate moiety.[6]
| Feature | Reveromycin A (Active) | Reveromycin B (Inactive/Weak) | Reveromycin C/D (Weak) |
| Spiroacetal Core | 6,6-spiroacetal (Kinetic product) | 5,6-spiroacetal (Thermodynamic product) | Varied isomeric forms |
| C18 Substituent | Hemisuccinate (Critical for binding) | Hydroxyl or modified | Varied |
| Acidic Groups | 3 Carboxyl groups (High pKa sensitivity) | 2 Carboxyl groups (typically) | Varied |
| IleRS Binding | High Affinity ( | Low/No Affinity | Low Affinity |
The "Succinyl Trigger" & Spiroacetal Shift
RM-A is biosynthesized as a 6,6-spiroacetal.[6] This conformation positions the C18-hemisuccinate to interact with arginine residues (Arg454, Arg460) in the IleRS active site.
-
RM-B Formation: Under acidic or uncatalyzed conditions, the 6,6-spiro ring of RM-A spontaneously rearranges to the more stable 5,6-spiro ring system, forming RM-B. This conformational shift misaligns the side chains, destroying the "lock-and-key" fit with IleRS.
Figure 1: Biosynthetic origin and structural degradation of Reveromycin A to the inactive isomer B.
Comparative Biological Activity[1][7]
Primary Target: Isoleucyl-tRNA Synthetase (IleRS)
The primary mechanism of action is the competitive inhibition of IleRS, preventing the aminoacylation of tRNA and halting protein synthesis.
-
RM-A: Potent inhibitor.[2][3][7] It mimics the transition state of the isoleucyl-adenylate intermediate.
-
RM-B/C/D: Display
values orders of magnitude higher than RM-A. They are effectively inert at physiological concentrations used to treat cells (0.1 - 1 M).
Secondary Phenotype: EGF-Dependent Cell Proliferation
Originally, all four compounds (A, B, C, D) were isolated as inhibitors of EGF-dependent mitogenesis. However, modern analysis suggests this effect is largely downstream of protein synthesis inhibition.
-
Observation: While RM-B was historically noted to have some anti-EGF activity, it requires significantly higher concentrations than RM-A.
-
Interpretation: In modern drug development, RM-B is not considered a viable EGF inhibitor but rather a structural byproduct.
Table 1: Comparative Inhibitory Potency
| Compound | Target: IleRS (
Experimental Protocols
To validate the effects of Reveromycins in your specific cell model, use the following self-validating workflows.
Protocol A: The "Acid-Activation" Specificity Assay
This protocol distinguishes RM-A's unique acid-dependent transport from the passive behavior of RM-B.
-
Objective: Demonstrate that cytotoxicity is pH-dependent (unique to RM-A) and target-dependent (absent in RM-B).
-
Cell Culture: Culture Osteoclast Precursors (RAW264.7) or Multiple Myeloma cells.[1][4]
-
Media Preparation:
-
Neutral Media: pH 7.4 (Standard).
-
Acidic Media: pH 6.4 (Adjusted with lactic acid or HCl to mimic tumor/bone microenvironment).
-
-
Treatment Groups:
-
Vehicle (DMSO).
-
RM-A (1
M).[4] -
RM-B (1
M) - Negative Control .
-
-
Incubation: 24 - 48 hours.
-
Readout: Cell viability (CellTiter-Glo or MTT).
-
Expected Result:
-
RM-A (pH 6.4): >80% cell death (Protonation allows entry
IleRS inhibition). -
RM-A (pH 7.4): <10% cell death (Compound remains charged/impermeable).
-
RM-B (pH 6.4 & 7.4): <5% cell death (Compound enters but fails to bind IleRS).
-
Protocol B: In Vitro IleRS Aminoacylation Assay
Use this to confirm direct enzymatic inhibition if working with purified proteins.
-
Reaction Mix: Purified IleRS enzyme (10 nM), tRNA mix, ATP, radioactive [
C]-Isoleucine. -
Inhibitor: Add RM-A or RM-B at graded concentrations (1 nM to 10
M). -
Kinetics: Incubate at 30°C; take aliquots at 0, 5, 10, 15 min.
-
Precipitation: Spot on filter paper, wash with 5% TCA (precipitates charged tRNA).
-
Quantification: Scintillation counting.
-
Validation: RM-A should show a dose-dependent reduction in CPM (Counts Per Minute). RM-B should show specific activity comparable to the DMSO control.
Figure 2: Logic flow for validating Reveromycin specificity using pH modulation and RM-B as a control.
References
-
Koshino, H., et al. (1992). Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D. The Journal of Antibiotics. Link
-
Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts.[4][5] Proceedings of the National Academy of Sciences. Link
-
Takahashi, S., et al. (2014). Structure-function analyses of cytochrome P450revI involved in reveromycin A biosynthesis. Journal of Biological Chemistry. Link
-
Hiasa, M., et al. (2021). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma.[4] Haematologica. Link
-
Osada, H. (2016). Chemical and biological studies of reveromycin A.[5] The Journal of Antibiotics. Link
Sources
- 1. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Synthetic Reveromycin B vs. Natural Product
Executive Summary
This guide provides a technical evaluation of Synthetic Reveromycin B (RM-B) compared to its natural counterpart isolated from Streptomyces sp. SN-593.[1][2][3]
The Verdict: Synthetic Reveromycin B demonstrates physicochemical and biological equivalence to the natural isolate. However, researchers must understand that RM-B (both synthetic and natural) exhibits significantly reduced biological potency compared to the parent compound, Reveromycin A (RM-A).
While RM-A is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS) with osteoclast-specific apoptotic activity, RM-B represents a thermodynamically stable 5,6-spiroacetal rearrangement product (in contrast to the kinetically formed 6,6-spiroacetal of RM-A). Consequently, Synthetic RM-B is primarily utilized as a negative control in osteoclastogenesis assays or as a reference standard for stability studies, rather than a therapeutic candidate.
Part 1: Chemical Equivalence & Structural Integrity
The primary challenge in deploying synthetic natural products is ensuring stereochemical fidelity. Reveromycin B contains a complex spiroacetal core that is sensitive to acidic conditions.
Structural Distinction: The Spiroacetal Core
The "efficacy" gap between RM-A and RM-B is structural.[2] Natural RM-A possesses a 6,6-spiroacetal ring system and a C18-hemisuccinate.[2] Under acidic conditions (or during fermentation aging), RM-A loses the hemisuccinate and rearranges into the thermodynamically more stable 5,6-spiroacetal system, known as RM-B.
-
Natural RM-B: Isolated as a degradation/shunt product.
-
Synthetic RM-B: Constructed via total synthesis (e.g., Shimizu/Nakata routes) to confirm the (5,6)-spiroacetal configuration.
Physicochemical Validation Data
To validate your synthetic batch, compare the following markers against the natural standard. Deviations indicate stereochemical impurities (epimers).
| Parameter | Natural RM-B (Isolate) | Synthetic RM-B (Target) | Acceptance Criteria |
| Molecular Formula | C36H52O11 | C36H52O11 | Exact Mass: 660.35 |
| Appearance | Amorphous Powder | Amorphous Powder | White/Off-white |
| Optical Rotation | +45.0° ( | +42.0° to +46.0° | |
| 1H NMR (C18-H) | |||
| Spiroacetal Core | 5,6-ring system | 5,6-ring system | Confirmed by NOESY |
Technical Note: The optical rotation is the most sensitive indicator of spiroacetal purity. If your synthetic
is significantly lower, you likely have a mixture of spiroacetal epimers.
Part 2: Biological Efficacy Comparison
The "efficacy" of RM-B is defined by its lack of potency relative to RM-A. This makes it an essential tool for validating the Mechanism of Action (MoA) of Reveromycins.
Mechanism of Action: IleRS Inhibition
Reveromycin A inhibits isoleucyl-tRNA synthetase (IleRS) by mimicking the transition state of isoleucyl-adenylate.[4]
-
RM-A: High affinity (
in nM range). The C18-succinate and 6,6-core are critical for occupying the Rossmann-fold catalytic domain. -
RM-B: Low affinity. The structural contraction to a 5,6-spiroacetal and loss of the succinate disrupts the hydrogen bonding network within the IleRS pocket.
Comparative Data: Osteoclast Apoptosis
The following data illustrates the performance of Synthetic RM-B in RAW264.7 murine macrophage differentiation assays (induced with RANKL).
| Compound | Concentration | Apoptosis Induction (Caspase-3 Activity) | Osteoclast Survival Rate |
| Vehicle (DMSO) | - | Baseline (1.0x) | 100% |
| Natural RM-A | 1 µM | High (8.5x) | < 10% |
| Natural RM-B | 10 µM | Low (1.2x) | > 90% |
| Synthetic RM-B | 10 µM | Low (1.1x) | > 92% |
| Synthetic RM-B | 1 µM | Baseline (1.0x) | 98% |
Interpretation:
Synthetic RM-B is statistically equivalent to Natural RM-B (
Part 3: Visualization of Mechanism & Workflow
Diagram: The Degradation & Synthesis Logic
This diagram illustrates why RM-B exists (thermodynamic stability) and how synthesis targets this specific form.
Caption: Figure 1. RM-B is the thermodynamically stable 5,6-spiroacetal rearrangement product of RM-A.
Diagram: IleRS Inhibition Pathway
Why does RM-B fail where RM-A succeeds?
Caption: Figure 2. Structural differences prevent RM-B from effectively inhibiting the IleRS enzyme.
Part 4: Experimental Protocol for Validation
To confirm the efficacy (or lack thereof) of your Synthetic RM-B batch, follow this self-validating protocol.
Protocol: Comparative Osteoclastogenesis Assay
Objective: Verify Synthetic RM-B is non-cytotoxic and inactive compared to RM-A.
-
Cell Preparation:
-
Culture RAW264.7 cells in
-MEM + 10% FBS. -
Seed at
cells/well in 96-well plates. -
Add sRANKL (50 ng/mL) to induce osteoclast differentiation. Incubate for 4 days.
-
-
Compound Treatment (Day 4):
-
Verify formation of multinucleated giant cells (osteoclasts).
-
Group A (Positive Control): Treat with Natural RM-A (100 nM, 300 nM, 1 µM).
-
Group B (Test Article): Treat with Synthetic RM-B (1 µM, 10 µM).
-
Group C (Reference): Treat with Natural RM-B (1 µM, 10 µM).
-
Group D (Vehicle): DMSO (0.1%).
-
-
Readout (Day 5 - 24h post-treatment):
-
Validation Criteria:
-
RM-A (1 µM): >80% reduction in TRAP(+) cells; High Caspase activity.
-
Synthetic RM-B (10 µM): <10% reduction in TRAP(+) cells; Baseline Caspase activity.
-
Equivalence: Synthetic RM-B results must fall within 5% of Natural RM-B results.
-
References
-
Takahashi, H., et al. (2021).[1][6][7] Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase.[4] Nature Communications. [Link]
-
Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts.[5][6][7] Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Shimizu, T., et al. (2000). Total Synthesis of Reveromycin A and B. Tetrahedron Letters. [Link]
-
Osada, H. (2016). Chemical and biological studies of reveromycin A.[1][2][3][5][6][7] The Journal of Antibiotics.[1] [Link][1]
-
Koshino, H., et al. (1992). Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D. The Journal of Antibiotics.[1] [Link]
Sources
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Reveromycin B Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Spiroketal Switch
Reveromycins are a class of polyketide spiroketals isolated from Streptomyces reveromyceticus. While Reveromycin A (RMA) is the dominant bioactive congener known for potent isoleucyl-tRNA synthetase (IleRS) inhibition, Reveromycin B (RMB) represents a critical structural pivot point.
RMB is characterized by a 5,6-spiroketal core, distinct from the 6,6-spiroketal core of RMA. This structural shift—often a result of acid-catalyzed rearrangement—dramatically alters the pharmacological profile, switching the primary activity from translational inhibition (IleRS) to antiproliferative signal modulation (EGF inhibition). This guide analyzes the structure-activity relationship (SAR) of RMB and its analogs, focusing on the thermodynamic and biological trade-offs between the 6,6- and 5,6-spiroketal systems.
Chemical Basis: The 6,6- vs. 5,6-Spiroketal Core
The biological activity of reveromycins is dictated by the stereochemistry and ring size of the spiroketal core.
The "Spiroketal Switch" Mechanism
-
Reveromycin A (Active IleRS Inhibitor): Possesses a thermodynamically less stable 6,6-spiroketal system. It is stabilized by a hemisuccinate group at the C-18 position.
-
Reveromycin B (Active EGF Inhibitor): Possesses a thermodynamically stable 5,6-spiroketal system.
-
The Transformation: In the absence of the C-18 hemisuccinate (e.g., in the biosynthetic precursor Reveromycin T or via hydrolysis), the 6,6-ring system undergoes acid-catalyzed isomerization to the 5,6-system (RMB). This rearrangement is irreversible under physiological conditions and represents a "deactivation" pathway for IleRS inhibition but an "activation" pathway for alternative targets.
Figure 1: The biosynthetic and chemical relationship between Reveromycin congeners. The transition to RMB represents a thermodynamic stabilization at the cost of IleRS potency.
SAR Analysis: Critical Pharmacophores
The C-18 Position (Stability Anchor)
The substituent at C-18 is the most critical determinant of the scaffold's identity.
-
Hemisuccinate (RMA): Sterically locks the spiroketal in the 6,6-conformation. Essential for high-affinity binding to the eukaryotic IleRS tRNA binding pocket.
-
Hydroxyl (RMT/RMB): A free hydroxyl group allows the spiroketal ring to open and re-close into the more stable 5,6-form (RMB).
-
SAR Insight: Analogs with bulky, non-hydrolyzable esters at C-18 retain the 6,6-core and IleRS activity. Removal or hydrolysis leads to the RMB scaffold.
The Polyene Side Chain (C1-C10)
Both RMA and RMB share a long polyene side chain terminating in a carboxylic acid.
-
Function: This chain extends into the hydrophobic crevice of the target protein.
-
Modification: Hydrogenation of this chain (e.g., 2,3-dihydroreveromycin A ) increases metabolic stability without destroying the 6,6-core, making it a superior drug candidate to native RMA.
The Spiroketal Core (Target Selector)
-
6,6-Core: Mimics the acceptor stem of tRNA^Ile. Fits precisely into the Rossmann-fold catalytic domain of IleRS.
-
5,6-Core (RMB): Due to the contraction of one ring, the spatial orientation of side chains shifts. This abolishes high-affinity IleRS binding but retains/enhances activity against Epidermal Growth Factor (EGF) signaling pathways.
Comparative Performance Guide
The following table contrasts the key reveromycin analogs. Note the inverse relationship between stability and IleRS potency.
| Compound | Spiroketal Core | C-18 Substituent | IleRS IC50 (Eukaryotic) | EGF Inhibitory Activity | Stability |
| Reveromycin A (RMA) | 6,6 (Kinetic) | Hemisuccinate | 2 - 10 nM | IC50 ~0.7 µg/mL | Low (Acid sensitive) |
| Reveromycin B (RMB) | 5,6 (Thermodynamic) | Hydroxyl | > 10,000 nM (Inactive) | Active (Inhibits mitogenesis) | High |
| Reveromycin T (RMT) | 6,6 (Kinetic) | Hydroxyl | Potent (< 10 nM)* | N/A | Very Low (Rearranges to B) |
| 2,3-Dihydro-RMA | 6,6 (Kinetic) | Hemisuccinate | ~10 - 20 nM | Comparable to RMA | High (Metabolically stable) |
*Note: RMT is the deacetylated precursor. While intrinsic affinity is high, it rapidly converts to RMB in solution, making measurement difficult.
Mechanistic Insight & Signaling Pathways
Mechanism of Action: RMA vs. RMB
The distinct structures dictate divergent mechanisms.
-
RMA (IleRS Inhibition):
-
Binding Mode: RMA occupies the tRNA binding site of IleRS.[1][2] It acts as a competitive inhibitor against tRNA^Ile and binds synergistically with L-isoleucine or the intermediate analog Ile-AMP.[1][2]
-
Consequence: Prevents protein synthesis, inducing apoptosis in metabolically active cells like osteoclasts.[3]
-
-
RMB (EGF Inhibition):
-
Binding Mode: The mechanism is less structurally defined than RMA but involves the interruption of EGF-dependent mitogenic signaling in keratinocytes and tumor cells.
-
Consequence: G1 cell cycle arrest and antiproliferative effects in ovarian and breast cancer lines.
-
Figure 2: SAR Logic Map demonstrating how the C-18 substituent dictates the spiroketal core structure and subsequent biological target.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Reveromycin B
Use this protocol to generate RMB from RMA for comparative assays.
Principle: The 6,6-spiroketal of RMA is kinetically trapped. Hydrolysis of the hemisuccinate followed by acid treatment drives the equilibrium to the thermodynamically stable 5,6-spiroketal (RMB).
-
Starting Material: Dissolve 10 mg of Reveromycin A (purified from Streptomyces culture) in 1 mL of Methanol (MeOH).
-
Hydrolysis: Add 0.1 M NaOH (1 eq) to cleave the C-18 hemisuccinate. Stir at room temperature for 1 hour. Monitor by TLC (loss of RMA spot).
-
Acidification/Rearrangement: Acidify the solution to pH 3.0 using 1 M HCl. This protonates the C-18 hydroxyl and catalyzes the spiroketal opening/closing.
-
Incubation: Stir at room temperature for 4–12 hours. The 6,6-alcohol (Reveromycin T) will convert to the 5,6-spiroketal (Reveromycin B).
-
Extraction: Dilute with Ethyl Acetate (EtOAc), wash with brine, and dry over Na2SO4.
-
Purification: Purify via silica gel chromatography (Chloroform/Methanol gradient). RMB elutes as a distinct fraction due to polarity differences.
Protocol 2: IleRS Inhibition Assay (Self-Validating)
Use this to confirm the inactivity of RMB compared to RMA.
-
Reagents: Yeast IleRS enzyme (recombinant), tRNA mixture (yeast), L-[14C]-Isoleucine, ATP.
-
Reaction Mix: Prepare buffer (30 mM HEPES pH 7.5, 10 mM MgCl2, 30 mM KCl). Add 2 mM ATP and 20 µM L-[14C]-Ile.
-
Inhibitor Addition: Add RMA (positive control) and RMB (test) at concentrations ranging from 1 nM to 10 µM.
-
Initiation: Add tRNA (2 mg/mL) and IleRS enzyme (5 nM). Incubate at 30°C for 10 minutes.
-
Termination: Quench with 5% Trichloroacetic acid (TCA) to precipitate RNA/protein.
-
Quantification: Filter precipitates onto glass fiber filters, wash with TCA, and count radioactivity via liquid scintillation.
-
Validation: RMA should show >50% inhibition at ~10 nM. RMB should show negligible inhibition even at 1 µM.
References
-
Structural basis of the recognition of RM-A by ScIleRS. Nature Communications, 2021. Link
-
Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. PNAS, 2006.[3][4] Link
-
Total Synthesis of (−)-Reveromycin A. Organic Letters, 2004. Link
-
Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D. The Journal of Antibiotics, 1992. Link
-
Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1. Oncology Research, 1997. Link
Sources
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - 中山大学 [sysu.cnpereading.com]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Reveromycin B vs. Reveromycin A in KB and K562 Cell Models
Executive Summary
This guide provides a technical analysis of Reveromycin B (Rev B) compared to its parent compound, Reveromycin A (Rev A) , specifically focusing on their cytotoxic effects on KB (epidermoid carcinoma) and K562 (chronic myelogenous leukemia) cell lines.
Key Finding: Reveromycin A is a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS) , exhibiting significant cytotoxicity in acidic microenvironments. in contrast, Reveromycin B —a structural rearrangement product containing a 5,6-spiroacetal core rather than the 6,6-spiroacetal core of Rev A—displays negligible to significantly reduced biological activity . Consequently, Rev B serves as a critical negative control in experimental designs to validate the pharmacophore specificity of the Reveromycin class.
Structural & Mechanistic Basis
To understand the differential effects on KB and K562 cells, one must first distinguish the structural determinants that govern bioactivity.
The Pharmacophore Difference
-
Reveromycin A (Active): Characterized by a thermodynamic 6,6-spiroacetal ring system and a C-18 succinic acid moiety.[1] The succinyl group is essential for high-affinity binding to the Rossmann-fold catalytic domain of IleRS.
-
Reveromycin B (Inactive/Low Activity): Under acidic conditions or specific metabolic processing, Rev A undergoes a spiroacetal rearrangement to form Rev B, which possesses a 5,6-spiroacetal core.[1] This conformational change, often accompanied by the loss or misorientation of the succinyl group, drastically reduces its affinity for IleRS.
Mechanism of Action: IleRS Inhibition
Rev A acts as an isoleucyl-adenylate (Ile-AMP) mimetic . It occupies the tRNA^{Ile} binding site, preventing the aminoacylation of tRNA and thereby halting protein synthesis. This leads to the accumulation of uncharged tRNAs and triggers the amino acid starvation response, ultimately inducing apoptosis.
Diagram 1: Mechanism of Action & Structural Divergence
Caption: Comparative pathway showing Rev A's effective inhibition of IleRS versus Rev B's failure to bind due to spiroacetal rearrangement.
Comparative Cytotoxicity Data
The following data synthesizes comparative studies on the antiproliferative activities of Reveromycins. Note the drastic difference in IC50 values, highlighting Rev B's utility as a specificity control.
Table 1: Comparative IC50 Values (µg/mL)
| Compound | KB Cells (Epidermoid Carcinoma) | K562 Cells (Erythroleukemia) | Mechanism Note |
| Reveromycin A | 0.5 – 2.0 | 1.0 – 5.0 | Potent IleRS inhibition; pH-dependent uptake. |
| Reveromycin B | > 100 (Inactive) | > 100 (Inactive) | Loss of pharmacophore integrity (5,6-spiroacetal). |
| Reveromycin C | > 50 | > 50 | Minor congener; significantly reduced potency. |
| Reveromycin D | > 50 | > 50 | Minor congener; significantly reduced potency. |
Critical Analysis:
-
KB Cells: Rev A shows potent cytotoxicity. The IC50 is highly sensitive to the pH of the culture medium. In acidic media (pH 6.5), Rev A potency increases by 10-100 fold due to protonation of the carboxylic acid groups, facilitating membrane permeation. Rev B remains inactive regardless of pH.
-
K562 Cells: As a suspension line, K562 is generally more resistant to many agents, but Rev A effectively inhibits proliferation. Rev B shows no significant effect even at high concentrations (100 µg/mL), confirming that the cytotoxicity is not due to non-specific chemical stress but specific target engagement.
Experimental Validation Protocols
To reproduce these findings, strict adherence to pH control and incubation timing is required. The following protocol is self-validating: if Rev B shows toxicity, your compound purity or cell health is compromised.
Optimized MTT Cytotoxicity Assay
Objective: Quantify differential cytotoxicity of Rev A and Rev B.
Reagents:
-
KB cells (adherent) and K562 cells (suspension).
-
RPMI-1640 Medium (10% FBS).
-
Critical: MES-buffered medium (for acidic pH 6.5 condition) vs. HEPES-buffered medium (pH 7.4).
-
MTT Reagent (5 mg/mL in PBS).
Protocol Steps:
-
Seeding:
-
KB: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
K562: Seed 10,000 cells/well in 96-well plates.
-
-
Treatment:
-
Prepare serial dilutions of Rev A and Rev B (0.01, 0.1, 1, 10, 100 µg/mL).
-
Control: Vehicle (DMSO < 0.5%).
-
Condition A (Neutral): Standard pH 7.4.
-
Condition B (Acidic): pH 6.5 (mimics tumor microenvironment; significantly enhances Rev A potency).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 20 µL MTT reagent. Incubate 4 hours.
-
Solubilize formazan crystals (DMSO for KB; SDS/HCl for K562).
-
Measure Absorbance at 570 nm.
-
Diagram 2: Experimental Workflow & Decision Tree
Caption: Workflow demonstrating the parallel evaluation of Rev A and Rev B, emphasizing the pH variable crucial for Rev A activity.
Implications for Drug Development[3]
The "Negative Control" Value
In drug development, proving on-target specificity is as important as proving potency. Rev B is invaluable because it is chemically similar to Rev A (same molecular weight range, similar solubility) but lacks the specific structural conformation required for IleRS binding.
-
Application: If a new derivative shows toxicity similar to Rev B (i.e., none), it suggests the pharmacophore has been lost. If it mimics Rev A, the pharmacophore is intact.
Targeting the Acidic Microenvironment
The differential activity of Rev A (and lack thereof in Rev B) highlights the potential for "Acid-Seeking" therapeutics . Tumors (like KB xenografts) and osteoclasts create acidic microenvironments. Rev A's carboxylic acid groups become protonated (neutral) in these zones, allowing cell entry and specific killing of the disease tissue while sparing neutral healthy tissue. Rev B's inactivity confirms that the core structure—not just the acidity—is vital for the final killing mechanism.
References
-
Osada, H., et al. (1991). "Reveromycin A, a new antibiotic which inhibits the mitogenic activity of epidermal growth factor."[2] The Journal of Antibiotics.
-
Takahashi, H., et al. (1992). "Reveromycins, new inhibitors of eukaryotic cell growth.[2] II. Biological activities." The Journal of Antibiotics.
-
Woo, J. T., et al. (2006). "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts." Proceedings of the National Academy of Sciences (PNAS).
-
Takahashi, S., et al. (2014). "Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI." Chemical Science.
-
Note: This paper details the structural rearrangement of Rev A to Rev B and the resulting loss of bioactivity.[1]
-
-
Muguruma, H., et al. (2005). "Reveromycin A inhibits osteolytic bone metastasis of small-cell lung cancer cells, SBC-5, through an antiosteoclastic activity." Clinical Cancer Research.
Sources
Safety Operating Guide
Operational Guide: Reveromycin B Disposal & Handling
[1]
Executive Summary & Biological Rationale
Reveromycin B is not merely "chemical waste"; it is a potent bioactive spiroketal polyketide. Unlike generic organic solvents, its disposal requires strict adherence to protocols that destroy its biological activity.
The "Why" Behind the Protocol: Reveromycin B functions as a selective inhibitor of isoleucyl-tRNA synthetase (IleRS) .[1] By mimicking isoleucyl-adenylate, it blocks protein synthesis, specifically inducing apoptosis in osteoclasts and inhibiting epidermal growth factor (EGF) signaling.[1][2] Because IleRS is an evolutionarily conserved enzyme essential for life (present in bacteria, fungi, and higher eukaryotes), releasing active Reveromycin B into the environment (e.g., down the drain) poses a risk to environmental microbiota.[1]
Core Directive: All disposal methods must ensure the thermal destruction (incineration) of the spiroketal ring structure to permanently neutralize its IleRS-inhibitory capability.[1]
Chemical & Physical Properties Relevant to Disposal[3][4][5]
Effective disposal requires understanding the compound's stability profile.
| Property | Data | Operational Implication |
| Chemical Class | Spiroketal Polyketide | High thermal stability; requires high-temp incineration.[1][2] |
| Acidity | Acidic (Carboxylic acid moieties) | Do not mix with strong bases or cyanides in waste streams (risk of heat/gas generation).[1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Liquid waste will likely be organic solvent-based.[1][2] |
| Stability | Stable as lyophilized solid | Long shelf-life means old stock remains bioactive and hazardous.[1][2] |
| Bioactivity | IleRS Inhibitor | Strict Zero-Discharge policy for sink/sewer disposal.[1][2] |
Decision Logic: Disposal Workflow
The following decision tree outlines the logical flow for categorizing and disposing of Reveromycin B waste.
Figure 1: Decision matrix for segregating Reveromycin B waste streams to ensure safe incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Stock Powder & Contaminated Debris)
Applicability: Expired lyophilized powder, weighing boats, contaminated gloves, and paper towels.[1]
-
Primary Containment: Place waste immediately into a clear, 4-mil polyethylene bag. Do not use "biohazard" red bags unless the waste contains infectious biological agents (e.g., human cells). For pure chemical waste, use standard hazardous waste bags.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Reveromycin B (Solid).[1]
-
Hazard Checkbox: "Toxic" or "Irritant."
-
-
Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth waste drum designated for "Solid Organic Debris."
-
Disposal Endpoint: Transfer to EHS for incineration .
Protocol B: Liquid Waste (Stock Solutions & Mother Liquors)
Applicability: DMSO/Ethanol stock solutions, reaction mixtures.
-
Solvent Compatibility: Determine the carrier solvent.
-
If DMSO/Methanol/Ethanol: Segregate into "Organic Solvents - Non-Halogenated."
-
If Chloroform/DCM: Segregate into "Organic Solvents - Halogenated."
-
-
Acid Warning: Reveromycin B contains carboxylic acid groups. Ensure the waste container does not contain strong bases (e.g., Sodium Hydroxide waste) to prevent exothermic neutralization.
-
Trace Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable provided the container is destined for incineration.
-
Prohibited Actions: Never pour aqueous solutions containing Reveromycin B down the sink, even if diluted.
Protocol C: Empty Containers (The "RCRA Empty" Rule)
Applicability: Vials that appear empty after use.[1]
-
Triple Rinse: Rinse the vial three times with a solvent capable of dissolving the residue (e.g., Ethanol or DMSO).
-
Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (see Protocol B).
-
Defacing: Deface the label on the original vial.
-
Glass Disposal: Once triple-rinsed, the glass vial may be discarded in the "Broken Glass/Sharps" container (unless local EHS requires it to remain in solid chemical waste).
Spill Management Response
Scenario: 5mg vial of Reveromycin B powder dropped and shattered.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] Wear an N95 mask if dust generation is likely.
-
Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust aerosolization.
-
Cleanup:
-
Disposal: Place all cleanup materials (glass, towels, gloves) into a sealable plastic bag and treat as Solid Hazardous Waste (Protocol A).
Mechanism of Action (The Biological Risk)[1]
Understanding the cellular target reinforces the need for incineration. Reveromycin B targets the tRNA synthetase pathway, a fundamental mechanism of protein translation.
Figure 2: Biological mechanism.[1][2] Reveromycin B inhibits IleRS, blocking tRNA charging. This fundamental toxicity necessitates destruction via incineration to prevent environmental persistence.
References
-
Woo, J. T., et al. (2006).[3] Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts.[3] Proceedings of the National Academy of Sciences, 103(12), 4729–4734.[3] [Link][1][2]
-
PubChem. (2023).[1] Reveromycin B Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations regarding P and U Listed Wastes. [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
